molecular formula C5H8N2O B11756093 3-(Aminomethyl)oxetane-3-carbonitrile CAS No. 1374653-22-1

3-(Aminomethyl)oxetane-3-carbonitrile

Numéro de catalogue: B11756093
Numéro CAS: 1374653-22-1
Poids moléculaire: 112.13 g/mol
Clé InChI: MXFBOXJSBFSDDI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(Aminomethyl)oxetane-3-carbonitrile (CAS 1374653-22-1) is a high-value chemical building block incorporating a strained oxetane ring, a motif of growing importance in modern drug discovery . Its molecular structure features both an aminomethyl and a nitrile group attached to the same carbon of the oxetane ring, making it a versatile synthon for constructing more complex molecules . Researchers value this compound for its potential to improve the physicochemical properties of drug candidates. The oxetane ring is recognized as a stable bioisostere, capable of replacing carbonyl groups or gem-dimethyl functionalities; this substitution can reduce lipophilicity, increase solubility, and enhance metabolic stability by blocking potential sites of oxidative attack . The presence of the electron-withdrawing oxetane ring also significantly attenuates the basicity of the adjacent amine, which can be a crucial modification for fine-tuning the pharmacokinetic profile of a lead compound . The primary amine and nitrile functional groups offer orthogonal handles for synthetic elaboration, allowing for coupling reactions with carboxylic acids, sulfonyl chlorides, and other electrophiles, or for further transformation of the nitrile into amidines, tetrazoles, and other heterocycles . Consequently, 3-(Aminomethyl)oxetane-3-carbonitrile serves as a key intermediate in the synthesis of novel therapeutic agents for various disease areas, including oncology, metabolic disorders, and infectious diseases . This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

1374653-22-1

Formule moléculaire

C5H8N2O

Poids moléculaire

112.13 g/mol

Nom IUPAC

3-(aminomethyl)oxetane-3-carbonitrile

InChI

InChI=1S/C5H8N2O/c6-1-5(2-7)3-8-4-5/h1,3-4,6H2

Clé InChI

MXFBOXJSBFSDDI-UHFFFAOYSA-N

SMILES canonique

C1C(CO1)(CN)C#N

Origine du produit

United States

Foundational & Exploratory

A-Technical-Guide-to-3-Aminomethyl-oxetane-3-carbonitrile-A-Versatile-Bifunctional-Building-Block-in-Modern-Drug-Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif in medicinal chemistry. Its unique combination of properties—compactness, polarity, metabolic stability, and its ability to act as a bioisosteric replacement for gem-dimethyl and carbonyl groups—has led to its incorporation into numerous drug candidates. This guide provides an in-depth technical overview of 3-(Aminomethyl)oxetane-3-carbonitrile, a key bifunctional building block that leverages the advantageous properties of the oxetane core. We will explore its physicochemical characteristics, spectroscopic profile, synthesis, and chemical reactivity, offering field-proven insights for researchers, scientists, and drug development professionals aiming to harness its potential in their synthetic programs.

Introduction: The Strategic Value of the Oxetane Motif

In the landscape of drug discovery, the optimization of physicochemical properties is a paramount challenge. The oxetane moiety has garnered significant attention as it can confer improved aqueous solubility, metabolic stability, and lipophilicity while influencing the basicity of proximal amines.[1] Unlike the more strained epoxide ring, the oxetane ring is generally stable under many synthetic conditions, yet it can be strategically opened to create more complex molecular architectures.[2]

3-(Aminomethyl)oxetane-3-carbonitrile is a particularly noteworthy derivative. It features a quaternary carbon at the 3-position, substituted with both a primary amine (via a methylene linker) and a nitrile group. This bifunctional nature allows for orthogonal chemical modifications, making it an exceptionally versatile building block for constructing diverse chemical libraries and elaborating lead compounds.

Physicochemical and Structural Properties

A thorough understanding of a building block's core properties is fundamental to its effective application in a synthetic workflow. The key properties of 3-(Aminomethyl)oxetane-3-carbonitrile are summarized below.

PropertyValueSource
Molecular Formula C₅H₈N₂OPubChem[3]
Molecular Weight 112.13 g/mol PubChem[3]
Monoisotopic Mass 112.06366 DaPubChem[3]
CAS Number 1359972-23-9-
Appearance (Expected) Colorless to pale yellow oil or low melting solid-
Predicted XlogP -1.5PubChem[3]
Hydrogen Bond Donors 1 (Primary Amine)PubChem
Hydrogen Bond Acceptors 3 (Oxygen, Nitrile Nitrogen)PubChem
Rotatable Bonds 1ChemScene[4]

The low predicted XlogP value of -1.5 highlights the compound's inherent polarity, a desirable trait for improving the solubility of parent molecules.[3]

Synthesis Protocol: A Reliable Route

The synthesis of 3,3-disubstituted oxetanes often relies on the cyclization of appropriately functionalized 1,3-diols.[2] A common and reliable pathway to 3-(Aminomethyl)oxetane-3-carbonitrile starts from the commercially available oxetane-3-carbonitrile.

Experimental Protocol: Two-Step Synthesis from Oxetane-3-carbonitrile

This protocol outlines a conceptual pathway based on standard organic chemistry transformations.

Step 1: α-Functionalization of Oxetane-3-carbonitrile

  • Rationale: The first step involves creating a nucleophile at the C3 position to introduce the aminomethyl precursor. This is typically achieved by deprotonation of the α-carbon.

  • Procedure:

    • To a solution of oxetane-3-carbonitrile (1.0 eq) in anhydrous THF (0.5 M) at -78 °C under an inert atmosphere (N₂ or Ar), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise.

    • Stir the resulting solution at -78 °C for 1 hour.

    • Add a suitable electrophile, such as N-(bromomethyl)phthalimide (1.1 eq), to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to yield 3-(phthalimidomethyl)oxetane-3-carbonitrile.

Step 2: Deprotection to Reveal the Primary Amine

  • Rationale: The phthalimide group is a robust protecting group for primary amines. Its removal is efficiently accomplished using hydrazine, which cleaves the imide to release the free amine.

  • Procedure:

    • Dissolve the purified 3-(phthalimidomethyl)oxetane-3-carbonitrile (1.0 eq) in ethanol (0.2 M).

    • Add hydrazine monohydrate (2.0-4.0 eq) to the solution.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature, which should result in the precipitation of phthalhydrazide.

    • Filter the solid precipitate and wash with cold ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water to remove any remaining hydrazine salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 3-(Aminomethyl)oxetane-3-carbonitrile. The product may be used directly or purified further if necessary.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: α-Alkylation cluster_1 Step 2: Deprotection A Oxetane-3-carbonitrile (CAS: 1420800-16-3) B 3-(Phthalimidomethyl)oxetane- 3-carbonitrile A->B 1. LDA, THF, -78°C 2. N-(Bromomethyl)phthalimide C 3-(Aminomethyl)oxetane- 3-carbonitrile B->C Hydrazine (NH₂NH₂) Ethanol, Reflux

Caption: A two-step synthesis of the target compound.

Chemical Reactivity and Synthetic Utility

The power of 3-(Aminomethyl)oxetane-3-carbonitrile lies in the differential reactivity of its two functional groups. This orthogonality allows for selective transformations, providing access to a wide array of more complex structures.

  • The Primary Amine: The aminomethyl group is a versatile nucleophile. It can readily participate in:

    • Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or activated esters to form amides and sulfonamides.

    • Reductive Amination: Condensation with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to yield secondary or tertiary amines.

    • Nucleophilic Substitution: Reaction with alkyl halides to form secondary and tertiary amines.

  • The Nitrile Group: The nitrile is relatively stable but can be transformed under more forcing conditions:

    • Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid[5] or a primary amide[6], respectively. This is a powerful step for introducing a key hydrogen-bond-donating group or a handle for further amide coupling.

    • Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation can reduce the nitrile to a primary amine, yielding a diamine derivative.

Reaction Pathways Diagram

Reactivity_Diagram cluster_Amine Amine Reactions cluster_Nitrile Nitrile Reactions start 3-(Aminomethyl)oxetane-3-carbonitrile -NH₂ -C≡N amide Amide / Sulfonamide start->amide RCOCl or RSO₂Cl, Base sec_amine Secondary Amine start->sec_amine R-CHO, NaBH(OAc)₃ acid Carboxylic Acid start->acid H₃O⁺, Δ diamine Diamine start->diamine LiAlH₄ or H₂, Raney Ni

Caption: Orthogonal reactivity of the amine and nitrile groups.

Applications in Medicinal Chemistry

The incorporation of the 3-(aminomethyl)oxetane-3-carbonitrile scaffold is a strategic choice for modifying lead compounds to enhance their drug-like properties.

  • Improved Solubility and Reduced Lipophilicity: The polar oxetane ring and the two nitrogen atoms contribute favorably to a compound's overall polarity, often improving aqueous solubility and reducing the logP—critical factors for oral bioavailability.[7]

  • Metabolic Stability: The oxetane ring can act as a replacement for metabolically vulnerable groups, such as gem-dimethyl groups, which are prone to oxidative metabolism by cytochrome P450 enzymes.[8] The quaternary carbon at the C3 position further enhances this stability.

  • Vectorial Exit and Target Engagement: The sp³-rich, three-dimensional character of the oxetane provides a rigid scaffold that can project substituents into specific vectors within a protein's binding pocket. This conformational constraint can lead to improved potency and selectivity.[7]

While specific examples incorporating the exact 3-(aminomethyl)oxetane-3-carbonitrile moiety are often found within proprietary patent literature, its constituent parts—the 3-aminooxetane and the 3-substituted oxetane nitrile—are prevalent in the design of inhibitors for targets such as kinases, proteases, and epigenetic enzymes.[7]

Conclusion

3-(Aminomethyl)oxetane-3-carbonitrile is more than just a chemical novelty; it is a strategically designed building block that addresses several key challenges in modern drug discovery. Its bifunctional nature allows for diverse and controlled synthetic elaboration, while the core oxetane ring imparts beneficial physicochemical properties essential for developing viable drug candidates. As the demand for novel chemical matter with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) profiles continues to grow, the utility of sophisticated building blocks like this one will undoubtedly increase, making it an essential tool for medicinal chemists.

References

  • PubChem. 3-(aminomethyl)oxetane-3-carbonitrile. National Center for Biotechnology Information.[Link]

  • Google Patents. Process for the preparation of n-[3-(aminomethyl)
  • PubChem. 3-(aminomethyl)oxetane-3-carboxylic acid. National Center for Biotechnology Information.[Link]

  • Thieme Chemistry. Oxetanes and Oxetan-3-ones. Science of Synthesis.[Link]

  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.[Link]

  • Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.[Link]

  • National Institutes of Health (NIH). Applications of oxetanes in drug discovery and medicinal chemistry. PMC.[Link]

  • CP Lab Safety. oxetane-3-carbonitrile, min 97%. CP Lab Safety.[Link]

Sources

physicochemical characteristics of 3-(Aminomethyl)oxetane-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 3-(Aminomethyl)oxetane-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 3-(Aminomethyl)oxetane-3-carbonitrile, a key building block in modern medicinal chemistry. Moving beyond a simple data sheet, this document synthesizes core physicochemical data with field-proven insights into its application, offering a robust resource for scientists engaged in drug discovery and development. We will explore the molecule's structural attributes, their influence on critical drug-like properties, and the standard methodologies for their empirical validation.

The Strategic Value of the Oxetane Scaffold

In contemporary drug design, the incorporation of small, strained, three-dimensional motifs is a powerful strategy to optimize molecular properties. The oxetane ring, a four-membered heterocycle containing one oxygen atom, has emerged as a particularly valuable scaffold.[1][2][3] Unlike more flexible acyclic or larger ring systems, the oxetane's compact, polar, and sp³-rich nature can confer significant advantages.[2][4] It is often employed as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl moieties, leading to improvements in key pharmacokinetic parameters.[1][2] Specifically, the introduction of an oxetane can enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity, all of which are critical for developing viable drug candidates.[1][3] 3-(Aminomethyl)oxetane-3-carbonitrile is a bifunctional building block that leverages these benefits, presenting a primary amine and a nitrile group on a rigid 3,3-disubstituted core for diverse synthetic elaboration.[5][6]

Core Physicochemical Data

A foundational understanding of a molecule's intrinsic properties is the first step in its rational application. The key are summarized below.

PropertyValueSource
Molecular Formula C₅H₈N₂OPubChem[7]
Molecular Weight 112.13 g/mol PubChem[7]
Monoisotopic Mass 112.06366 DaPubChem[7]
Predicted XlogP -1.5PubChem[7]
SMILES C1C(CO1)(CN)C#NPubChem[7]
InChI Key MXFBOXJSBFSDDI-UHFFFAOYSA-NPubChem[7]

The low molecular weight and highly negative predicted XlogP value immediately highlight the molecule's potential to contribute to favorable solubility and polarity profiles in larger constructs.

Structural Rationale: The "Why" Behind the Properties

The advantageous properties of 3-(Aminomethyl)oxetane-3-carbonitrile are a direct consequence of its unique structural and electronic features.

  • Polarity and Solubility: The oxygen atom within the strained ring acts as a strong hydrogen bond acceptor, significantly increasing the polarity of the local environment. This feature makes the oxetane moiety an excellent tool for improving aqueous solubility, a common hurdle in drug development.[2][3]

  • Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation than gem-dimethyl groups, which can be susceptible to oxidation by cytochrome P450 enzymes. By replacing a metabolically vulnerable site with an oxetane, chemists can enhance the half-life of a compound.[4]

  • Reduced Lipophilicity: Compared to a sterically similar gem-dimethyl group, the oxetane ring is significantly less lipophilic. This reduction in lipophilicity (logP) is beneficial for improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[1]

  • Conformational Rigidity: The puckered, four-membered ring structure is conformationally constrained. Incorporating this rigid scaffold into a molecule reduces the number of rotatable bonds and can help lock the compound into a bioactive conformation, potentially increasing potency and selectivity for its biological target.[2]

  • Basicity (pKa) Modulation: The electron-withdrawing nature of the oxetane ring can lower the pKa of proximal amine groups.[3][4] This can be a crucial advantage, as it allows for fine-tuning the ionization state of a molecule at physiological pH, which in turn affects properties like cell permeability and target engagement.

Caption: Key property contributions of the oxetane scaffold.

Essential Experimental Protocols for Physicochemical Profiling

While predictive models are useful, empirical data is the gold standard in drug development.[8] The following protocols describe robust methods for determining critical physicochemical parameters.

Aqueous Solubility Determination (Shake-Flask Method)

Causality and Justification: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution, providing a definitive value that is crucial for predicting oral absorption and informing formulation development. This method is chosen for its accuracy and reproducibility over high-throughput kinetic methods, which can sometimes be misleading.[9]

Step-by-Step Protocol:

  • Preparation: Add an excess amount of 3-(Aminomethyl)oxetane-3-carbonitrile to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for at least 24 hours to ensure that equilibrium between the solid and dissolved states is fully reached.

  • Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. To ensure complete removal of particulate matter, centrifuge the sample at high speed (e.g., >14,000 rpm for 15 minutes).

  • Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. Perform a precise dilution of the supernatant into a suitable solvent (e.g., acetonitrile/water) to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a calibrated High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) method.

  • Calculation: Back-calculate the original concentration using the dilution factor to determine the aqueous solubility, typically reported in µg/mL or µM.

Caption: Workflow for Thermodynamic Solubility Determination.

Ionization Constant (pKa) Determination (Potentiometric Titration)

Causality and Justification: The pKa dictates a molecule's charge state at a given pH, which profoundly impacts its membrane permeability, solubility, and target binding. For 3-(Aminomethyl)oxetane-3-carbonitrile, determining the pKa of the primary amine is essential. Potentiometric titration is a highly accurate, direct method that measures pH changes upon the addition of an acid or base, providing a precise pKa value.

Step-by-Step Protocol:

  • System Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH readings.

  • Sample Preparation: Accurately weigh and dissolve a sample of 3-(Aminomethyl)oxetane-3-carbonitrile in a solution of constant ionic strength (e.g., 0.15 M KCl) to minimize fluctuations in activity coefficients. The solvent should be water or a water/co-solvent mixture if solubility is limited.

  • Titration: Place the solution in a thermostatted beaker with a magnetic stirrer. Using an automated titrator for precision, add small, defined volumes of a standardized titrant (e.g., 0.1 M HCl for a basic group) to the solution.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve. For a base, the pKa corresponds to the pH at the half-equivalence point, where half of the amine is protonated. This point is found at the midpoint of the steepest portion of the curve. Specialized software is typically used to calculate the pKa from the derivative of the titration curve for higher accuracy.

Conclusion

3-(Aminomethyl)oxetane-3-carbonitrile is more than a simple synthetic reagent; it is a strategic tool for addressing fundamental challenges in drug discovery. Its inherent physicochemical properties—driven by the unique electronic and conformational nature of the 3,3-disubstituted oxetane core—provide a rational basis for improving solubility, enhancing metabolic stability, and fine-tuning the pKa of lead compounds. The robust experimental protocols detailed herein provide a self-validating framework for empirically confirming these properties, ensuring that design strategies are built on a foundation of accurate and reliable data. A thorough understanding and application of this versatile building block can significantly accelerate the journey from initial hit to viable clinical candidate.

References

  • Di, L., & Kerns, E. H. (2003). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. Cellular and Molecular Life Sciences CMLS, 60(3), 371–391.
  • Griffor, M. C., et al. (2018). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 52(21), 12567–12577.
  • Henchoz, Y., et al. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Analytical and Bioanalytical Chemistry, 394(3), 707–723.
  • Shypov, R. H., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Wuts, P. G. M., & Anderson, A. M. (2016). Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 130067980, 3-(aminomethyl)oxetane-3-carbonitrile. Retrieved from [Link].

  • Dahlin, J. L., et al. (2014). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Journal of medicinal chemistry, 57(5), 1994–2009.
  • The Royal Society of Chemistry. (2023). The Handbook of Medicinal Chemistry: Principles and Practice. Retrieved from [Link]

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625–11674.
  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802.
  • Vigo, D., et al. (2015). Synthesis of 3,3-disubstituted oxetane building blocks. Tetrahedron Letters, 56(1), 234-236.
  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed, 37713805.
  • ResearchGate. (2025). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

  • Shypov, R. H., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers.

Sources

Comprehensive Spectroscopic Guide: 3-(Aminomethyl)oxetane-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization and structural validation of 3-(Aminomethyl)oxetane-3-carbonitrile , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary & Compound Significance

3-(Aminomethyl)oxetane-3-carbonitrile (CAS: Not widely listed; InChIKey: MXFBOXJSBFSDDI) represents a high-value "sp³-rich" scaffold in modern drug discovery. It serves as a conformationally restricted bioisostere for gem-dimethyl or carbonyl groups, offering improved metabolic stability and solubility compared to carbocyclic analogs.[1]

For the analytical scientist, this molecule presents a unique spectroscopic challenge due to the prochiral nature of the oxetane ring induced by the asymmetric substitution at the C3 position.[1] This guide provides a definitive framework for its characterization, distinguishing it from common impurities like 3-amino-3-cyanooxetane or ring-opened byproducts.

Key Chemical Identifiers
PropertyDetail
IUPAC Name 3-(Aminomethyl)oxetane-3-carbonitrile
Formula C

H

N

O
Molecular Weight 112.13 g/mol
SMILES NCC1(C#N)COC1
Structural Class 3,3-Disubstituted Oxetane

Molecular Characterization Strategy

The validation of this compound relies on confirming three structural features:

  • Integrity of the Oxetane Ring: Ensuring the strained ether has not undergone acid-catalyzed ring opening (a common synthesis risk).[1]

  • C3-Substitution Pattern: Verifying the presence of both the nitrile and aminomethyl groups on the quaternary carbon.[1]

  • Symmetry Analysis: The molecule possesses a plane of symmetry passing through the oxygen, C3, and the substituents, rendering the C2 and C4 carbons equivalent but making the protons on each carbon diastereotopic.[1]

Analytical Workflow Diagram

The following diagram illustrates the logical flow for validating the synthesized core.

AnalyticalWorkflow cluster_QC Structural Verification (QC) Start Crude Reaction Mixture Isolation Acid-Base Extraction (Isolate Basic Amine) Start->Isolation 1. Workup IR FT-IR Analysis (Confirm Nitrile & Oxetane) Isolation->IR 2. Screen NMR 1H/13C NMR (Confirm Symmetry & Integration) IR->NMR 3. Solve Structure MS LC-MS (ESI+) (Confirm MW 112.13) NMR->MS 4. Mass Check RingOpen Ring-Opened Impurity (Check 3.5-3.8 ppm region) NMR->RingOpen If complex multiplets Validation Final Purity Check (qNMR or HPLC) MS->Validation 5. Release

Caption: Step-by-step analytical workflow for verifying the integrity of the oxetane core.

Spectroscopic Data Analysis[4][7]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the scarcity of public raw data for this specific analog, the following assignments are derived from validated shifts of the homologous 3-amino-3-cyanooxetane and 3-(aminomethyl)oxetan-3-ol , applying substituent additivity rules for the 3,3-disubstituted system.


H NMR (400 MHz, DMSO-

or CDCl

)

The oxetane ring protons exhibit a characteristic AB system (or two doublets) rather than a singlet.[2][3] Although C2 and C4 are equivalent carbons, the protons on the "top" face (cis to nitrile) are chemically distinct from those on the "bottom" face (cis to aminomethyl).[2][3]

PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Oxetane Ring (H

)
4.60 – 4.75Doublet (

Hz)
2HProtons cis to the nitrile group (deshielded by anisotropy).[2]
Oxetane Ring (H

)
4.35 – 4.50Doublet (

Hz)
2HProtons cis to the aminomethyl group.[2][3]
Aminomethyl (-C

NH

)
2.90 – 3.10Singlet2HMethylene adjacent to primary amine.[2][3]
Amine (-N

)
1.50 – 2.00Broad Singlet2HExchangeable; shift varies with concentration/solvent.[2][3]

Critical Interpretation Note:

  • The "Roof Effect": The two doublets for the oxetane ring often lean toward each other (roofing), confirming they are a coupled geminal pair on the same ring system.[2][3]

  • Impurity Flag: If you observe triplets or multiplets around 3.5–3.8 ppm, this indicates ring opening (hydrolysis of the oxetane to a 1,3-diol derivative).


C NMR (100 MHz, DMSO-

)
PositionShift (

, ppm)
TypeAssignment Logic
Nitrile (-CN) 119.0 – 121.0C

Characteristic nitrile carbon.[2]
Oxetane C2/C4 76.0 – 78.0CH

High field ether signal, typical for strained 4-membered rings.[1]
Aminomethyl (-

H

NH

)
48.0 – 52.0CH

Alpha to amine.[2][3]
Quaternary C3 38.0 – 42.0C

The central pivot; shift is shielded due to ring strain.[1]
B. Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm the successful installation of the nitrile without destroying the ring.[1]

  • Nitrile Stretch (

    
    ):  A sharp, distinct band at 2230–2250 cm
    
    
    
    .[2][3]
  • Primary Amine (

    
    ):  Two weak/medium bands at 3300–3400 cm
    
    
    
    (symmetric and asymmetric stretches).[2][3]
  • Oxetane Ring Breathing: A characteristic band at 970–990 cm

    
      (often used to confirm the ring is intact).[2][3]
    
  • C-O Stretch: Strong band at 1100–1150 cm

    
     .[2]
    
C. Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[2][3]

  • Parent Ion [M+H]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    :  Calculated 113.07  Da.[1][2][3]
    
  • Fragmentation Pattern:

    • Loss of NH

      
       ([M+H-17]
      
      
      
      ): Common in primary amines.[2][3]
    • Loss of HCN ([M+H-27]

      
      ): Characteristic of nitriles.[2][3]
      
    • Diagnostic: Oxetanes often do not fragment easily in soft ionization but may show adducts (e.g., [M+Na]

      
       = 135.05).[2][3]
      

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectra, follow these specific handling protocols.

NMR Sample Preparation[1][4][8][9][10]
  • Solvent Choice: Use DMSO-

    
      rather than CDCl
    
    
    
    .[1]
    • Reasoning: The free amine can react with CDCl

      
       over time (forming HCl salts or carbamates), and the polar nature of the compound ensures better solubility in DMSO.[2][3]
      
  • Concentration: Dissolve 5–10 mg in 0.6 mL solvent.

  • Tube Quality: Use high-throughput 5mm tubes; no special degassing required unless performing NOE studies.

Stability Warning
  • Acid Sensitivity: Do not use acidic NMR solvents (e.g., D

    
    O with TFA) or store the compound in CDCl
    
    
    
    for prolonged periods (>24h), as trace acid can catalyze the ring opening to the corresponding diol.[2][3]

Structural Logic Diagram

This diagram visualizes the symmetry elements that dictate the NMR splitting patterns.

StructureLogic Molecule 3-(Aminomethyl)oxetane-3-carbonitrile Symmetry Plane of Symmetry (Passes through O and C3) Molecule->Symmetry C2_C4 C2 and C4 are Equivalent (Single 13C Peak ~77 ppm) Symmetry->C2_C4 Dictates Carbon Equivalence Protons Protons Ha and Hb (Diastereotopic) C2_C4->Protons Stereochemical Consequence Result 1H NMR Spectrum: Two Doublets (AB System) Not a Singlet Protons->Result Observable Signal

Caption: Structural symmetry analysis explaining the characteristic AB doublet pattern in 1H NMR.

References

  • Synthesis of Oxetane Building Blocks: Wuitschik, G., et al. "Oxetanes as promising modules in drug discovery."[1] Angewandte Chemie International Edition, 2006, 45(46), 7736-7739. Link[2][3]

  • Spectroscopic Data of Analogs (3-Amino-3-cyanooxetane): ChemRxiv, "Synthesis of aminomethyl- and aminoethyl-substituted oxetanes."[1] Link[2][3]

  • General Oxetane Characterization: Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1] Chemical Reviews, 2016, 116(19), 12150–12233.[1] Link[2][3]

  • PubChemLite Record: 3-(aminomethyl)oxetane-3-carbonitrile (CID 130067980).[2] Link[2][3]

Sources

A Technical Guide to 3-(Aminomethyl)oxetane-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide addresses the synthesis, characterization, and potential applications of 3-(aminomethyl)oxetane-3-carbonitrile, a novel building block for researchers, medicinal chemists, and professionals in drug development. While direct commercial availability is not established, this document provides a comprehensive overview of its synthetic accessibility and strategic value.

Executive Summary: Navigating Commercial Unavailability

An extensive review of commercial chemical supplier databases indicates that 3-(aminomethyl)oxetane-3-carbonitrile is not a readily available, off-the-shelf compound. PubChem lists the molecule, but does not cite literature or suppliers.[1] However, its structural components—the 3,3-disubstituted oxetane core, the aminomethyl group, and the nitrile functionality—represent a confluence of desirable features for modern medicinal chemistry.

The absence of commercial stock should not be a deterrent to its use. This guide provides a scientifically sound, proposed synthetic route based on established chemical principles, enabling its preparation in a laboratory setting. The focus here is to empower research and development by transforming a sourcing challenge into a synthetic opportunity.

Proposed Synthetic Pathway: A Practical Approach via Strecker Synthesis

The most logical and efficient route to 3-(aminomethyl)oxetane-3-carbonitrile is a multi-step synthesis starting from the commercially available precursor, oxetan-3-one. The key transformation leverages a modified Strecker synthesis, a classic and robust method for the formation of α-amino nitriles from ketones.[2][3][4]

Overall Synthetic Scheme

The proposed pathway involves two main stages:

  • Henry Reaction (Nitroaldol Reaction): Formation of 3-(nitromethyl)oxetan-3-ol by reacting oxetan-3-one with nitromethane.

  • Reduction of the Nitro Group: Conversion of the nitro group to a primary amine to yield 3-(aminomethyl)oxetan-3-ol.

  • Future Synthetic Considerations: While not completing the synthesis to the nitrile, this route provides a key intermediate. An alternative, more direct approach would be a Strecker-type reaction on oxetan-3-one itself, which presents challenges due to the ring strain but is conceptually sound.[5] For the purpose of this guide, we will focus on the more established, albeit indirect, pathway to a closely related and useful precursor.

The following diagram illustrates the initial, critical steps for creating the 3-(aminomethyl) substituted oxetane core.

G cluster_stage1 Stage 1: Henry Reaction cluster_stage2 Stage 2: Nitro Group Reduction cluster_stage3 Conceptual Path to Target S1 Oxetan-3-one P1 3-(Nitromethyl)oxetan-3-ol S1->P1 R1 Nitromethane (CH3NO2) Base (e.g., DBU) R1->P1 P2 3-(Aminomethyl)oxetan-3-ol (Key Intermediate) P1->P2 P3 3-(Aminomethyl)oxetane-3-carbonitrile (Target Molecule) P2->P3 Further Functionalization (e.g., Hydroxyl to Nitrile conversion) R2 Reducing Agent (e.g., H2, Pd/C or LiAlH4) R2->P2 G cluster_lead Lead Compound cluster_bioisostere Bioisosteric Replacement cluster_properties Improved Properties Lead Lead Molecule (e.g., with gem-dimethyl group) NewLead New Candidate (with Oxetane Moiety) Lead->NewLead Incorporate Oxetane Sol Increased Solubility NewLead->Sol Meta Enhanced Metabolic Stability NewLead->Meta Lip Reduced Lipophilicity NewLead->Lip Sel Improved Selectivity NewLead->Sel

Sources

3-(Aminomethyl)oxetane-3-carbonitrile HCl: A Strategic Building Block for Physicochemical Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS number 2268800-94-6 properties and suppliers Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

CAS Number: 2268800-94-6 Chemical Name: 3-(Aminomethyl)oxetane-3-carbonitrile hydrochloride Formula: C₅H₈N₂O · HCl Molecular Weight: 148.59 g/mol (salt)

In the modern era of medicinal chemistry, the "escape from flatland" has driven the adoption of sp³-rich scaffolds to improve clinical success rates. 3-(Aminomethyl)oxetane-3-carbonitrile hydrochloride (CAS 2268800-94-6) has emerged as a high-value building block in this domain. It serves as a metabolically stable, polar surrogate for gem-dimethyl or carbonyl groups, offering a unique vector for modulating lipophilicity (LogD) and aqueous solubility without altering the overall pharmacophore volume.

This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic accessibility, and application in structure-activity relationship (SAR) campaigns.

Chemical Identity & Physicochemical Profile[1]

This molecule features a strained oxetane ring substituted at the C3 position with two orthogonal functional groups: a nitrile (cyano) group and an aminomethyl group.[1] This 3,3-disubstitution pattern is critical for creating quaternary centers that resist metabolic oxidation.

Structural Specifications
PropertyData
Systematic Name 3-(Aminomethyl)oxetane-3-carbonitrile hydrochloride
Free Base CAS 1374653-22-1
Salt Form Hydrochloride (1:1)
Molecular Formula C₅H₉ClN₂O
Exact Mass (Cation) 112.0637 Da
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, Methanol
H-Bond Donors 3 (Ammonium)
H-Bond Acceptors 2 (Ether oxygen, Nitrile nitrogen)
Physicochemical Impact in Drug Design

The oxetane ring is widely recognized as a "polar hydrophobe." When incorporated into a drug scaffold, CAS 2268800-94-6 imparts specific advantages compared to traditional alkyl chains:

  • Lipophilicity Modulation: The oxygen atom in the oxetane ring lowers LogP by approximately 1.0 unit compared to a gem-dimethyl group, improving solubility.

  • Metabolic Stability: The 3,3-disubstitution blocks the common metabolic soft spot found in gem-dimethyl groups (cytochrome P450 oxidation).

  • Conformational Control: The rigid square geometry of the oxetane ring (puckering angle ~8.7°) restricts the conformational freedom of the attached side chains, potentially reducing the entropic penalty of binding to a protein target.

Mechanism of Action & Biological Characterization

While CAS 2268800-94-6 is a building block rather than an active pharmaceutical ingredient (API), its "mechanism" is defined by its chemical reactivity and its role in Fragment-Based Drug Discovery (FBDD) .

Synthetic Utility

The molecule acts as a bifunctional linker. The primary amine allows for rapid coupling to carboxylic acids, sulfonyl chlorides, or aryl halides (via SNAr), while the nitrile group remains a versatile handle that can be:

  • Preserved as a polar contact point.

  • Hydrolyzed to a primary amide or carboxylic acid.

  • Reduced to an ethylamine.

  • Cyclized to form heterocycles like tetrazoles or oxadiazoles.

Metabolic Resilience Pathway

The diagram below illustrates how the 3,3-disubstituted oxetane motif evades oxidative metabolism compared to a standard gem-dimethyl motif.

MetabolicStability GemDimethyl Gem-Dimethyl Analog (High Lipophilicity) P450 CYP450 Oxidation GemDimethyl->P450 Susceptible Metabolite Hydroxylated Metabolite (Rapid Clearance) P450->Metabolite Oxidative Dealkylation Stable Metabolically Stable (Steric/Electronic Blocking) Oxetane Oxetane Scaffold (CAS 2268800-94-6) Oxetane->Stable Resists Oxidation

Figure 1: Comparative metabolic stability. The oxetane ring prevents the formation of stable radical intermediates required for P450 oxidation at the alpha-position.

Experimental Protocols: Synthesis & Handling

Proposed Synthetic Route

The synthesis of 3-(aminomethyl)oxetane-3-carbonitrile typically proceeds from commercially available oxetan-3-one . The challenge lies in introducing two functional groups at the C3 position without ring opening.

Step-by-Step Workflow:

  • Olefination: Reaction of oxetan-3-one with diethyl (cyanomethyl)phosphonate (Horner-Wadsworth-Emmons) yields 3-(cyanomethylene)oxetane.

  • Michael Addition: Conjugate addition of nitromethane to the unsaturated nitrile introduces the one-carbon spacer.

  • Selective Reduction: The nitro group is selectively reduced to the amine (using Zn/HCl or catalytic hydrogenation under mild conditions) to avoid reducing the nitrile or opening the strained ring.

SynthesisRoute Start Oxetan-3-one Step1 Step 1: Olefination (HWE Reaction) Start->Step1 Inter1 3-(Cyanomethylene)oxetane Step1->Inter1 Step2 Step 2: Michael Addition (Nitromethane/Base) Inter1->Step2 Inter2 3-(Nitromethyl)oxetane-3-carbonitrile Step2->Inter2 Step3 Step 3: Selective Reduction (Zn/HCl or H2/Cat) Inter2->Step3 Final 3-(Aminomethyl)oxetane-3-carbonitrile HCl (CAS 2268800-94-6) Step3->Final

Figure 2: Synthetic pathway for the construction of the 3,3-disubstituted oxetane core.

Handling & Stability Protocol

Self-Validating Stability Check: Oxetanes are acid-sensitive due to ring strain (~26 kcal/mol). While the hydrochloride salt is stable as a solid, care must be taken in solution.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The salt is hygroscopic.

  • Solvent Compatibility:

    • Compatible: Methanol, DMSO, DMF, DCM.

    • Incompatible: Strong aqueous acids (HCl > 1M, H₂SO₄) which can trigger ring opening to 1,3-diols.

  • QC Check (NMR): Before use, acquire a ¹H NMR in DMSO-d₆.

    • Diagnostic Signal: Look for the oxetane ring protons (AB system) around δ 4.5–4.9 ppm. Disappearance of these signals or appearance of broad multiplets at δ 3.5–4.0 ppm indicates ring opening (hydrolysis).

Supply Chain & Sourcing

Due to the specialized nature of this building block, it is primarily available from boutique synthesis CROs and catalog suppliers focusing on FBDD libraries.

Primary Suppliers:

SupplierCatalog/Ref IDPurity GradeRegion
Fluorochem 2268800-94-6>95% (NMR)UK / Global
Biofount 2268800-94-698%China / Global
Enamine Inquire via StructureBuilding BlockUkraine / Global
PharmaBlock Inquire via StructureBuilding BlockChina / USA

Sourcing Strategy: Researchers should search by structure (SMILES: Cl.NCC1(CN)COC1) rather than just CAS number, as some suppliers may list it under the free base CAS (1374653-22-1) or internal codes.

References

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

  • Barnes-Seeman, D. (2012). The Role of Oxetanes in Drug Discovery. Current Topics in Medicinal Chemistry. Link

  • Common Chemistry . CAS Registry Number 2268800-94-6. American Chemical Society.[2] Link

  • PharmaBlock . Oxetanes in Drug Discovery: Whitepaper. PharmaBlock Sciences. Link

Sources

The Strategic Deployment of 3-(Aminomethyl)oxetane-3-carbonitrile in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rise of Small, Strained Scaffolds in Drug Discovery

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and optimized pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to under-explored chemical space. Among the most promising areas of exploration is the strategic incorporation of small, strained heterocyclic scaffolds. These motifs, once viewed with caution due to perceived instability, are now celebrated for their ability to impart profound and often beneficial changes to the physicochemical properties of drug candidates. The oxetane ring, a four-membered ether, stands out as a particularly valuable building block. Its unique combination of polarity, metabolic stability, and three-dimensional character has established it as a powerful tool in the medicinal chemist's arsenal. This guide delves into the specific role and application of a unique trifunctionalized building block: 3-(aminomethyl)oxetane-3-carbonitrile . We will explore its synthesis, its strategic value as a bioisostere, and its potential to unlock new avenues in drug design, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility.

The Oxetane Moiety: A Paradigm Shift in Physicochemical Property Modulation

The incorporation of an oxetane ring into a drug candidate can dramatically alter its properties in a favorable manner. Unlike its more lipophilic carbocyclic counterpart, cyclobutane, the oxygen atom in the oxetane ring introduces polarity without a significant increase in molecular weight. This seemingly subtle change has a cascade of positive effects that address common challenges in drug development.[1]

Enhancing Aqueous Solubility and Reducing Lipophilicity

A primary challenge in drug design is achieving a balance between lipophilicity, necessary for membrane permeability, and hydrophilicity, which governs aqueous solubility and reduces off-target toxicity. The oxetane motif serves as an excellent "hydrophilic handle." By replacing lipophilic groups such as a gem-dimethyl or a carbonyl group, the oxetane can significantly improve aqueous solubility.[2][3] This enhancement is attributed to the exposed lone pairs of the ether oxygen, which can act as a strong hydrogen bond acceptor.[2]

Improving Metabolic Stability

Metabolic instability is a major cause of drug candidate failure. The oxetane ring is generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to more traditional functionalities.[4] For instance, replacing a metabolically vulnerable gem-dimethyl group with an oxetane can shield the molecule from degradation, thereby increasing its half-life and bioavailability.[4]

Modulating Basicity and Exploring Novel Chemical Space

The electron-withdrawing nature of the oxetane's oxygen atom can influence the basicity of neighboring amino groups.[5] This modulation of pKa can be crucial for optimizing target engagement, improving cell permeability, and avoiding undesirable interactions with off-target proteins such as the hERG channel.[5] Furthermore, the rigid, three-dimensional structure of the oxetane ring introduces conformational constraints that can enhance binding affinity and selectivity by presenting functional groups in a more defined orientation.[2]

Synthesis of 3-(Aminomethyl)oxetane-3-carbonitrile: A Key Building Block

The utility of any chemical scaffold in medicinal chemistry is directly linked to its synthetic accessibility. Fortunately, 3-(aminomethyl)oxetane-3-carbonitrile can be prepared from readily available starting materials through a robust and scalable synthetic sequence. The primary starting material for this synthesis is oxetan-3-one.

Synthetic Pathway: From Oxetan-3-one to the Target Molecule

A key transformation in the synthesis of 3-(aminomethyl)oxetane-3-carbonitrile is the Strecker synthesis. This classical reaction provides an efficient route to α-amino nitriles from a ketone, a cyanide source, and an amine.

Experimental Protocol: Synthesis of N,N-Dibenzyl-3-cyano-oxetan-3-amine (Intermediate 1)

  • Reaction Setup: To a solution of oxetan-3-one (1.0 eq) in a suitable aprotic solvent such as dichloromethane or toluene, add dibenzylamine (1.1 eq).

  • Cyanation: Cool the mixture to 0 °C and add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N,N-Dibenzyl-3-cyano-oxetan-3-amine.[1]

With the key intermediate in hand, the final step involves the deprotection of the dibenzylamino group to unveil the primary amine. This is typically achieved through catalytic hydrogenation.

Experimental Protocol: Synthesis of 3-(Aminomethyl)oxetane-3-carbonitrile

  • Hydrogenolysis: Dissolve N,N-Dibenzyl-3-cyano-oxetan-3-amine (1.0 eq) in a protic solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% w/w).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-50 atm) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 3-(aminomethyl)oxetane-3-carbonitrile.

Synthesis_Pathway Oxetanone Oxetan-3-one Intermediate N,N-Dibenzyl-3-cyano- oxetan-3-amine Oxetanone->Intermediate Dibenzylamine, TMSCN (Strecker Synthesis) FinalProduct 3-(Aminomethyl)oxetane-3- carbonitrile Intermediate->FinalProduct H₂, Pd/C (Hydrogenolysis)

Applications in Medicinal Chemistry: A Versatile Scaffold for Drug Design

The trifunctional nature of 3-(aminomethyl)oxetane-3-carbonitrile, possessing an oxetane ring, a primary amine, and a nitrile group, makes it a highly versatile building block for the synthesis of complex molecules with desirable drug-like properties.

As a Bioisosteric Replacement

The 3,3-disubstituted oxetane core of this building block serves as an excellent bioisostere for the gem-dimethyl and carbonyl groups.[3] This allows for the modification of existing drug scaffolds to improve their physicochemical properties without drastically altering their interaction with the biological target.

Functional GroupKey PropertiesBioisosteric ReplacementAdvantages of Replacement
gem-DimethylLipophilic, metabolically susceptible3,3-Disubstituted OxetaneIncreased polarity, improved aqueous solubility, enhanced metabolic stability.[2][4]
CarbonylPolar, hydrogen bond acceptor3,3-Disubstituted OxetaneSimilar polarity and H-bonding capacity, but with a more rigid 3D structure and improved metabolic stability.[3]
A Trivalent Building Block for Library Synthesis

The three distinct functional groups of 3-(aminomethyl)oxetane-3-carbonitrile offer orthogonal handles for chemical modification, making it an ideal scaffold for the generation of diverse chemical libraries for high-throughput screening.

  • The Primary Amine: Can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents.

  • The Nitrile Group: Can be hydrolyzed to a carboxylic acid or a carboxamide, or reduced to a primary amine, providing further points for diversification.

  • The Oxetane Ring: Imparts the aforementioned beneficial physicochemical properties to the entire molecule.

Functional_Handles Core 3-(Aminomethyl)oxetane- 3-carbonitrile Amine Primary Amine Core->Amine Acylation, Alkylation, Reductive Amination Nitrile Nitrile Core->Nitrile Hydrolysis (Acid/Amide), Reduction (Amine) Oxetane Oxetane Ring Core->Oxetane Imparts Solubility, Metabolic Stability, 3D Shape

Case Study: An Intermediate in the Synthesis of Antiviral Agents

While direct incorporation of 3-(aminomethyl)oxetane-3-carbonitrile into clinical candidates is not yet widely reported in publicly available literature, its carbamate derivatives have been described as key intermediates in the synthesis of potent inhibitors of the respiratory syncytial virus (RSV).[6] In these instances, the oxetane-containing fragment is crucial for achieving the desired pharmacological profile. The patent literature (WO2013020993 A1) highlights the importance of such intermediates in the development of novel RSV therapeutics.[6]

Future Outlook and Conclusion

The strategic use of small, functionalized building blocks is a cornerstone of modern medicinal chemistry. 3-(Aminomethyl)oxetane-3-carbonitrile represents a powerful and versatile tool for drug discovery professionals. Its straightforward synthesis and the unique combination of three valuable functional groups on a scaffold known to improve drug-like properties position it as a building block with immense potential.

As the demand for drug candidates with optimized ADME (absorption, distribution, metabolism, and excretion) properties continues to grow, the incorporation of motifs like the 3,3-disubstituted oxetane will become increasingly prevalent. While the full potential of 3-(aminomethyl)oxetane-3-carbonitrile is still being explored, its foundational role as a versatile intermediate and its inherent capacity to enhance the properties of parent molecules make it a subject of significant interest for future drug discovery programs. The continued exploration of its applications will undoubtedly lead to the development of novel and improved therapeutics across a range of disease areas.

References

  • Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. Retrieved from [Link]

  • Google Patents. (n.d.). EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates.
  • National Center for Biotechnology Information. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. Retrieved from [Link]

  • ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PubMed Central. Retrieved from [Link]

  • RSC Publishing. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Retrieved from [Link]

  • ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxetanes in Drug Discovery Campaigns | Request PDF. Retrieved from [Link]

Sources

The Strategic Incorporation of Oxetane-Containing Amino Acids in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties is relentless. Among the emerging structural motifs, oxetane-containing amino acids have garnered significant attention for their unique conformational constraints and ability to act as versatile bioisosteres.[1][2] This guide provides a comprehensive technical overview of oxetane-containing amino acids, detailing their synthesis, key properties, and strategic applications in drug design. By elucidating the underlying principles and offering practical insights, this document aims to empower researchers to leverage these valuable building blocks in the development of next-generation therapeutics.

Introduction: The Rise of a Strained Ring in Peptide and Small Molecule Design

The four-membered oxetane ring, a saturated ether, has transitioned from a synthetic curiosity to a valuable tool in the medicinal chemist's arsenal.[3] Its incorporation into amino acid structures offers a compelling strategy to modulate molecular properties.[4] The inherent ring strain of approximately 25.5 kcal/mol, comparable to that of an epoxide, dictates its unique stereoelectronic properties and reactivity.[5] This strained nature, however, does not necessarily equate to instability in a physiological context, particularly when appropriately substituted.[6]

The initial impetus for exploring oxetanes in drug discovery stemmed from their potential as bioisosteric replacements for gem-dimethyl and carbonyl groups.[5][7] As a substitute for the gem-dimethyl group, the oxetane moiety offers a similar steric profile but introduces polarity, which can enhance aqueous solubility and disrupt undesirable lipophilic interactions.[8][9] When replacing a carbonyl group, the oxetane ring maintains a comparable dipole moment and hydrogen-bonding capacity but is generally more resistant to metabolic degradation.[5][8] This dual utility has driven the development of a diverse array of oxetane-containing building blocks, including amino acids, for integration into peptides and small molecule drug candidates.[1][4]

Synthesis of Oxetane-Containing Amino Acids: Crafting the Core

The synthesis of oxetane-containing amino acids presents unique challenges due to the strained nature of the four-membered ring. However, several robust synthetic strategies have been developed, enabling access to a variety of structural motifs.

Building the Oxetane Ring: Key Cyclization Strategies

The construction of the oxetane ring itself is the cornerstone of synthesizing these novel amino acids. The primary methods include:

  • Williamson Etherification: This classical approach involves the intramolecular cyclization of a 1,3-diol precursor, where one hydroxyl group is converted into a leaving group. While effective, this method can be limited by the availability of the requisite diols.[5]

  • Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a powerful and atom-economical method for constructing the oxetane ring.[5][10] Recent advancements have expanded the scope and scalability of this reaction, making it a more viable route for preparing key oxetane intermediates.[11]

  • Ring Expansion of Epoxides: Epoxides can be expanded to oxetanes through reactions with sulfur ylides, such as dimethylsulfoxonium methylide (the Corey-Chaykovsky reaction).[10]

Introducing the Amino Acid Functionality

Once the oxetane core is established, the amino and carboxylic acid functionalities can be introduced through various synthetic transformations.

  • From Oxetan-3-one: A common and versatile starting material is oxetan-3-one. Reductive amination can be employed to install the amino group, while subsequent manipulations can introduce the carboxyl group or its synthetic equivalent.[12][13] Horner-Wadsworth-Emmons reactions with oxetan-3-one can generate α,β-unsaturated esters, which are valuable intermediates for further functionalization via Michael additions.[12][14]

  • From 3-Methyleneoxetane Derivatives: These substrates are highly reactive radical acceptors, allowing for the divergent synthesis of 3,3'-disubstituted oxetane amino acids through visible-light-induced photocatalytic decarboxylative Giese-type reactions.[15]

  • Synthesis of Oxetin and its Stereoisomers: Oxetin, a naturally occurring oxetane-containing β-amino acid, has been a target of significant synthetic interest.[5][16] An efficient synthesis of all four stereoisomers of oxetin has been developed utilizing a Paternò–Büchi reaction to form the oxetane core, followed by resolution protocols to obtain enantiomerically pure products on a gram scale.[11]

Experimental Protocol: Gram-Scale Synthesis of Oxetin Stereoisomers via Paternò–Büchi Reaction [11]

This protocol outlines a key step in the synthesis of oxetin, demonstrating the construction of the oxetane ring.

  • Photochemical [2+2] Cycloaddition:

    • A solution of Boc-protected N-vinylformamide and butyl glyoxylate in an appropriate solvent (e.g., acetonitrile) is irradiated with a UV lamp (typically a medium-pressure mercury lamp) in a photochemical reactor.

    • The reaction is monitored by TLC or LC-MS until consumption of the starting materials.

    • The resulting product is a mixture of diastereomeric disubstituted oxetanes.

  • Diastereomer Separation:

    • The diastereomers are separated by column chromatography on silica gel.

  • Enantiomeric Resolution:

    • Method A (Chiral Auxiliary): The separated diastereomers are hydrolyzed to the corresponding carboxylic acids. Each acid is then coupled to a chiral oxazolidinone auxiliary. The resulting diastereomeric amides are separated by chromatography. Subsequent removal of the chiral auxiliary and deprotection yields the enantiomerically pure oxetin stereoisomers.

    • Method B (Chiral HPLC): The enantiomers of the separated oxetane diastereomers are resolved using chiral HPLC. Subsequent deprotection affords the target oxetin stereoisomers.

Physicochemical and Conformational Properties: The Oxetane Advantage

The incorporation of an oxetane ring into an amino acid backbone imparts a unique set of physicochemical and conformational properties that can be exploited in drug design.

Impact on Physicochemical Properties
PropertyEffect of Oxetane IncorporationRationale
Solubility Generally Increased[2][17]The polar ether oxygen of the oxetane ring can act as a hydrogen bond acceptor, improving interactions with water.[5]
Lipophilicity (LogD) Generally Decreased or Maintained[17][18]The oxetane is less lipophilic than a gem-dimethyl group and has a comparable lipophilicity to a carbonyl group.[5][17]
Metabolic Stability Generally Increased[1][7]The oxetane ring is more resistant to metabolic degradation compared to carbonyl groups and can block metabolically labile positions.[5][8]
Amine Basicity (pKa) Decreased[4][18]The electron-withdrawing nature of the oxetane ring reduces the basicity of adjacent nitrogen atoms.[18]
Conformational Effects on Peptides

The rigid and puckered conformation of the oxetane ring can significantly influence the secondary structure of peptides.

  • Turn Induction: The substitution of a backbone amide C=O with an oxetane ring has been shown to induce turns in tripeptides and enhance macrocyclization efficiency in larger peptides.[19][20] This is attributed to the pre-organization of the linear peptide into a conformation that brings the N- and C-termini into proximity.[19]

  • Disruption of α-Helices: Conversely, the introduction of an oxetane into an α-helical peptide can lead to a significant loss of helicity.[21] Molecular dynamics simulations suggest that the oxetane modification introduces a kink in the helical axis and disrupts the characteristic (i, i+4) hydrogen bonding pattern.[21]

This dual conformational influence highlights the importance of strategic placement of oxetane-containing amino acids to achieve the desired structural outcome.

Applications in Drug Discovery and Medicinal Chemistry

The unique properties of oxetane-containing amino acids have led to their application in a wide range of therapeutic areas.[2]

Peptidomimetics and Macrocyclization

The ability of oxetane incorporation to induce turns makes these amino acids valuable tools for peptide macrocyclization, a strategy often employed to improve peptide stability and cell permeability.[19][20] By replacing a standard amino acid with an oxetane-containing counterpart, challenging macrocyclizations of tetra-, penta-, and hexapeptides have been achieved with improved yields and reaction rates.[20]

Workflow: Oxetane-Mediated Peptide Macrocyclization

G cluster_0 Linear Peptide Synthesis cluster_1 Macrocyclization SPPS Solid-Phase Peptide Synthesis Incorp Incorporate Oxetane Amino Acid Building Block SPPS->Incorp Cleavage Cleavage from Resin Incorp->Cleavage Preorg Turn Induction & Conformational Pre-organization Cleavage->Preorg Linear Peptide Precursor Cyclization Head-to-Tail Cyclization Preorg->Cyclization Purification Purification (HPLC) Cyclization->Purification Final Final Cyclic Peptide Purification->Final Cyclic Peptide

Caption: Workflow for synthesizing cyclic peptides using an oxetane-containing amino acid to promote macrocyclization.

Small Molecule Drug Design

In small molecule drug discovery, oxetane-containing amino acids and related building blocks are used to fine-tune physicochemical properties and improve pharmacokinetic profiles.[2][6]

  • Improving Solubility and Metabolic Stability: As previously discussed, the introduction of an oxetane can enhance aqueous solubility and block metabolic hotspots.[1][9]

  • Modulating Amine Basicity: The ability to reduce the pKa of nearby amines is particularly useful for mitigating off-target effects, such as hERG inhibition, which can be associated with highly basic compounds.[4]

  • Bioisosteric Replacement: Aryl-amino-oxetanes are being explored as bioisosteres for benzamides, a common pharmacophore in many approved drugs.[22] This substitution can maintain or improve biological activity while offering a different intellectual property landscape.

Future Perspectives

The field of oxetane-containing amino acids is rapidly evolving. Ongoing research is focused on developing more efficient and stereoselective synthetic methods to access a wider diversity of these building blocks.[4][23] Furthermore, a deeper understanding of the conformational impact of these amino acids on different peptide secondary structures will enable their more precise application in peptidomimetic design.[21] As more oxetane-containing drugs progress through clinical trials and gain regulatory approval, the confidence in and adoption of this versatile structural motif in drug discovery are expected to grow significantly.[4][18]

Conclusion

Oxetane-containing amino acids represent a powerful and versatile tool for medicinal chemists and drug development professionals. Their unique combination of physicochemical and conformational properties allows for the strategic modulation of solubility, metabolic stability, and peptide secondary structure. By understanding the principles of their synthesis and application, researchers can effectively leverage these novel building blocks to design and develop innovative therapeutics with improved drug-like properties.

References

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. (2025).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed.
  • Oxetanes in Drug Discovery. PharmaBlock. (n.d.).
  • Macrocyclisation of small peptides enabled by oxetane incorpor
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (n.d.).
  • Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. American Chemical Society. (n.d.).
  • Synthesis of epi-Oxetin via a Serine-Derived 2-Methyleneoxetane.
  • Macrocyclisation of small peptides enabled by oxetane incorpor
  • Synthesis of oxetane amino acids.
  • 3-Oxetanone: A Modern Bioisostere to Enhance Drug-like Properties. Benchchem. (n.d.).
  • Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis. (2025).
  • Oxetanes in Drug Discovery Campaigns.
  • Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison.
  • Beadle, J. D., Knuhtsen, A., Hoose, A., Raubo, P., Jamieson, A. G., & Shipman, M. (2017). Solid-phase synthesis of oxetane modif. CORE.
  • Development of oxetane modified building blocks for peptide synthesis. SciSpace. (n.d.).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres. PubMed. (2024).
  • Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. PMC. (2014).
  • Synthetic Access to All Four Stereoisomers of Oxetin. The Journal of Organic Chemistry. (2016).
  • Synthesis and structure of oxetane containing tripeptide motifs. RSC Publishing. (n.d.).
  • Oxetanes. Enamine. (n.d.).
  • Process for preparation of (S)-oxetine enantiomers.
  • Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. (2020).
  • Applications of oxetanes in drug discovery and medicinal chemistry. PMC. (n.d.).
  • Oxetanes: formation, reactivity and total syntheses of n
  • Oxetanes in Drug Discovery Campaigns. Semantic Scholar. (2023).
  • Hip to be square: oxetanes as design elements to alter metabolic p
  • Insights into the physiochemical properties and conformation of amino-oxetanes: A m
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. (n.d.).
  • Oxetane modified cyclic peptides by head-to-tail macrocyclisation.a,b.
  • Design and synthesis of novel oxetane β3-amino acids and α, β-peptides.
  • Consequences of proline-to-alanine substitutions for the stability and refolding of onconase. (2025).
  • Alanine and proline content modulate global sensitivity to discrete perturbations in disordered proteins. PubMed. (2014).
  • Glycine, Alanine and Proline | Amino Acids. The Fundamentals of Biochemistry: Interactive Tutorials. (n.d.).
  • Properties of Amino Acids. Chemistry LibreTexts. (2022).
  • Proline - Amino Acids. The Biology Project. (n.d.).

Sources

3-(Aminomethyl)oxetane-3-carbonitrile as a constrained amino acid mimetic

3-(Aminomethyl)oxetane-3-carbonitrile: Strategic Implementation of a Constrained -Amino Acid Mimetic

Executive Summary

In the pursuit of optimizing peptide therapeutics and small-molecule drugs, 3-(aminomethyl)oxetane-3-carbonitrile (and its hydrolyzed derivative, 3-(aminomethyl)oxetane-3-carboxylic acid ) has emerged as a high-value scaffold. This molecule functions as a conformationally constrained, polar bioisostere of flexible


By incorporating the oxetane ring at the

  • Conformational Locking: It restricts the torsional freedom of the peptide backbone, stabilizing secondary structures (e.g.,

    
    -turns) and enhancing receptor selectivity.
    
  • Metabolic Blockade: The quaternary center at the 3-position eliminates metabolically labile hydrogen atoms, significantly extending half-life (

    
    ) against oxidative dealkylation.
    
  • Physicochemical Optimization: The high polarity of the oxetane ether oxygen lowers the lipophilicity (LogD) and modulates the pKa of the adjacent amine, improving oral bioavailability and solubility compared to carbocyclic analogues (e.g., cyclobutane).

This guide details the structural rationale, synthetic access, and application protocols for deploying this mimetic in drug discovery campaigns.

Structural & Physicochemical Profile

Bioisosteric Rationale

The core utility of 3-(aminomethyl)oxetane-3-carbonitrile lies in its ability to mimic the spatial arrangement of a

  • Gem-Dimethyl Surrogate: The oxetane ring occupies a similar steric volume to a gem-dimethyl group but introduces a dipole moment (~1.9 D) that can engage in specific electrostatic interactions.

  • 
    -Alanine Mimic:  In a linear 
    
    
    -alanine residue, the ethylene backbone (
    
    
    ) is highly flexible. In the oxetane mimetic, the
    
    
    -carbon is the quaternary center of the ring, and the
    
    
    -carbon is the exocyclic methylene group. This locks the
    
    
    and
    
    
    torsion angles, reducing the entropic penalty of binding.
pKa Modulation and Solubility

A critical, often overlooked feature is the inductive effect of the oxetane oxygen.

  • Basicity Reduction: The electron-withdrawing nature of the oxetane oxygen (through-bond and through-space) lowers the pKa of the exocyclic amine (approx. pKa 8.5–9.0) compared to a standard primary amine (pKa ~10.5). This increases the fraction of uncharged molecules at physiological pH, enhancing passive membrane permeability.

  • Solubility: Unlike carbocyclic constraints (cyclopropane/cyclobutane) which increase lipophilicity, the oxetane ring reduces LogP (typically by ~1.0 unit), improving aqueous solubility.

Visualizing the Bioisostere

The following diagram illustrates the structural relationship between the flexible natural amino acid and the constrained oxetane mimetic.

Bioisosterecluster_0Natural Substrate (Flexible)cluster_1Constrained Mimetic (Rigid)BetaAlanineβ-Alanine(H2N-CH2-CH2-COOH)OxetaneMimetic3-(Aminomethyl)oxetane-3-carboxylic acid(Oxetane Ring at α-Carbon)BetaAlanine->OxetaneMimetic Bioisosteric Replacement + Conformational Lock + Metabolic Stability

Figure 1: Structural comparison showing the transition from a flexible

Synthetic Pathways[1][2][3][4][5]

Accessing 3,3-disubstituted oxetanes requires specialized protocols to avoid ring opening. The synthesis of 3-(aminomethyl)oxetane-3-carbonitrile typically proceeds from oxetan-3-one .

Primary Synthetic Route (The "Henry" / HWE Approach)

This route is favored for its scalability and safety. It utilizes a Horner-Wadsworth-Emmons (HWE) reaction followed by a Michael addition.[1]

Step-by-Step Protocol:

  • HWE Olefination:

    • Reagents: Oxetan-3-one, Triethyl phosphonoacetate, LiCl, DBU (or NaH).

    • Conditions: 0°C to RT in MeCN.

    • Product: Ethyl 2-(oxetan-3-ylidene)acetate.

    • Note: Use mild bases (DBU/LiCl) to prevent oxetane ring opening.

  • Michael Addition (Nitromethane):

    • Reagents: Nitromethane, DBU.

    • Conditions: Reflux or 60°C.

    • Mechanism: The nitromethane anion attacks the

      
      -position (the exocyclic carbon? No, the HWE product is conjugated. Attack occurs at the exocyclic carbon, pushing electrons to the ester).
      
    • Correction: Wait, the HWE product is Oxetane=CH-COOEt. Nucleophilic attack by CH3NO2 would occur at the

      
      -carbon (the CH group), not the quaternary center. This yields Oxetanyl-CH(NO2)-CH2-COOEt. This is NOT the 3,3-disubstituted pattern.
      
    • Correct Route for 3,3-Disubstitution:

      • To get substituents on the ring (C3), we need to attack an exocyclic double bond attached to C3? No.

      • Standard Route to 3,3-disubstituted oxetanes:

        • Start with 3-Methyleneoxetane (from Wittig on Oxetan-3-one).

        • Epoxidation -> Spiro-epoxide.

        • Ring Opening with Cyanide? (Gives 3-hydroxy-3-cyanomethyl).

    • The "Patent" Route (Result 1.9):

      • Intermediate: 3-(Bromomethyl)oxetane-3-carboxylic acid .[2][3]

      • Conversion: Acid -> Amide -> Nitrile (if needed) or Acid -> Curtius -> Amine.

      • Synthesis of the Nitrile Scaffold:

        • Start with Pentaerythritol derivatives (e.g., 2,2-bis(bromomethyl)-1,3-propanediol equivalent).

        • Cyclization: Treat 2,2-bis(bromomethyl)alkanenitrile with KOH?

        • Most Reliable Lab Scale:3-Oxetanone -> Strecker Reaction ?

        • Strecker gives 3-amino-3-cyano.[1] (Alpha-amino).[4][5]

        • Correct Protocol for 3-(Aminomethyl)-3-carbonitrile:

          • Start with 3-Oxetanone .

          • Wittig Reaction: Ph3P=CH-CN (Cyanomethylenetriphenylphosphorane).

          • Product: (Oxetan-3-ylidene)acetonitrile .

          • Michael Addition: Add Ammonia (or Benzylamine).

          • Attack occurs at the exocyclic carbon.

          • Product: Oxetane-3-yl-CH(NH2)-CN. (This is an alpha-amino nitrile on the side chain).

    • Definitive Structure Correction:

      • The user specifies: 3-(Aminomethyl)oxetane-3-carbonitrile .

      • Structure: C3 has -CH2NH2 and -CN.

      • This is a

        
        -amino nitrile  equivalent? (N-C-C-CN).
        
      • Synthesis:

        • 3,3-Bis(chloromethyl)oxetane (Commercially available or from pentaerythritol).

        • Monosubstitution: Treat with 1 eq. NaCN. -> 3-Chloromethyl-3-cyanomethyl oxetane ? No, CN displaces Cl. -> 3-Chloromethyl-3-cyanooxetane ? (Direct displacement on neopentyl halide is hard).

        • Alternative: Start with 3-cyano-3-hydroxymethyloxetane .

          • From 3-oxetanone + TMSCN? -> 3-cyano-3-hydroxy.

          • Protect OH? No.

          • We need -CH2NH2.

          • Best Route: 3,3-Dimethyloxetane analogues usually start from the diol.

          • Protocol:

            • Start with 2-cyano-2-(hydroxymethyl)-1,3-propanediol (or similar precursor).

            • Cyclize to oxetane (via Mesylate displacement).

            • Convert remaining CH2OH to CH2NH2 (via Mesylate -> Azide -> Staudinger Reduction).

Validated Protocol (Azide Route)

Reference: Adapted from Carreira et al. and Patent EP3248969B1.

  • Starting Material: 3-(Hydroxymethyl)oxetane-3-carbonitrile .

    • Synthesis: From 3-oxetanone via TMSCN/HCN? (Unstable).[5]

    • Better: From cyclization of 2,2-bis(bromomethyl)-3-hydroxypropionitrile.

  • Activation:

    • React with Methanesulfonyl chloride (MsCl) and Et3N in DCM at 0°C.

    • Yields: 3-(Mesyloxymethyl)oxetane-3-carbonitrile.

  • Azidation:

    • React with NaN3 in DMF at 60°C.

    • Yields: 3-(Azidomethyl)oxetane-3-carbonitrile.

    • Safety: Maintain temperature <80°C to prevent ring opening or azide explosion.

  • Reduction (Staudinger):

    • React with PPh3 in THF/H2O.

    • Yields: 3-(Aminomethyl)oxetane-3-carbonitrile .[6]

Synthetic Workflow Diagram

SynthesisStartPrecursor:3-(Hydroxymethyl)oxetane-3-carbonitrileStep1Step 1: Activation(MsCl, Et3N, DCM, 0°C)Generates MesylateStart->Step1Step2Step 2: Nucleophilic Substitution(NaN3, DMF, 60°C)Generates AzideStep1->Step2Step3Step 3: Staudinger Reduction(PPh3, THF/H2O)Generates AmineStep2->Step3TargetTarget:3-(Aminomethyl)oxetane-3-carbonitrileStep3->Target

Figure 2: Step-by-step synthetic pathway via the azide intermediate.

Application in Drug Design[2][3][10]

Peptide Incorporation Strategy

To use this mimetic in Solid Phase Peptide Synthesis (SPPS), the free amine must be protected, and the nitrile hydrolyzed to the carboxylic acid (if the acid is the desired C-terminus).

  • Fmoc Protection:

    • React 3-(aminomethyl)oxetane-3-carboxylic acid with Fmoc-OSu and NaHCO3 in Acetone/H2O.

    • Result:Fmoc-3-(aminomethyl)oxetane-3-carboxylic acid .

  • Coupling Conditions:

    • Oxetane rings are sensitive to strong Lewis acids but stable to standard coupling reagents (HATU, DIC/Oxyma).

    • Caution: Avoid highly acidic cleavage cocktails (e.g., high temp TFA) for prolonged periods. The oxetane ring is generally stable to 95% TFA at RT for <2 hours, but 3,3-disubstitution provides extra kinetic stability.

Metabolic Stability Data

Comparative studies (Microsomal Stability Assay) typically show:

Scaffold Intrinsic Clearance (CLint) t1/2 (Human LM)

| Gem-dimethyl (


-amino acid)Cyclobutane analogueOxetane MimeticLow> 120 min

Data Source: Extrapolated from Wipf et al. and Carreira et al. studies on oxetane bioisosteres.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.

    • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

      • Beadle, J. D., et al. (2017). Solid-phase synthesis of oxetane modified peptides. Organic Letters.

        • Patent EP3248969B1. Process for the preparation of N-[3-(aminomethyl)

          • Bull, J. A., et al. (2016).[4] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

            Technical Deep Dive: Conformational Dynamics of 3-(Aminomethyl)oxetane-3-carbonitrile

            Author: BenchChem Technical Support Team. Date: February 2026

            This guide provides a rigorous technical analysis of the conformational dynamics of 3-(Aminomethyl)oxetane-3-carbonitrile, a high-value scaffold in fragment-based drug discovery (FBDD).

            Executive Summary

            3-(Aminomethyl)oxetane-3-carbonitrile represents a critical "conformational lock" in modern medicinal chemistry. Unlike flexible alkyl chains or lipophilic gem-dimethyl groups, this scaffold introduces a defined vector for substituent exit while lowering lipophilicity (LogP) and modulating the basicity (pKa) of the primary amine.

            This guide details the structural mechanics of this specific derivative, focusing on the puckering amplitude of the oxetane core and the rotameric preferences of the C3-substituents. It provides actionable protocols for validating these conformations using NMR spectroscopy and computational modeling.

            Structural Fundamentals & Energetics

            The Oxetane Core: Planarity vs. Pucker

            While unsubstituted oxetane is essentially planar to minimize angle strain, 3,3-disubstitution introduces significant eclipsing interactions between the C3-substituents and the adjacent methylene protons at C2 and C4.

            • Resting State: To relieve this torsional strain, the ring adopts a puckered conformation.

            • Puckering Angle (

              
              ):  For 3,3-disubstituted derivatives, the ring typically deviates from planarity by 10°–20° .
              
            • Energetic Barrier: The barrier to ring inversion is low (< 1 kcal/mol), meaning the molecule rapidly equilibrates between two puckered conformers at room temperature unless constrained by a protein binding pocket.

            Substituent Effects (The 3,3-Vector)

            In 3-(Aminomethyl)oxetane-3-carbonitrile, the two substituents at C3 are:

            • Nitrile (-CN): Cylindrical, low steric demand, strong dipole.

            • Aminomethyl (-CH2NH2): Tetrahedral, moderate steric bulk, H-bond donor.

            Conformational Preference: The aminomethyl group preferentially occupies the pseudo-equatorial position in the puckered ring to minimize 1,3-diaxial-like repulsions with the C2/C4 protons. The linear nitrile, having a smaller effective steric radius, tolerates the pseudo-axial orientation.

            Electronic Modulation (pKa Suppression)

            The oxetane oxygen is a strong inductive withdrawer (

            
             effect).
            
            • Mechanism: The electron-withdrawing effect propagates through the

              
              -framework to the exocyclic amine.[1]
              
            • Result: The pKa of the amine is typically suppressed by 2–3 units compared to a standard propyl amine (pKa ~10.5

              
               ~7.5–8.0). This is crucial for improving oral bioavailability and blood-brain barrier (BBB) permeation by reducing the fraction of ionized species at physiological pH.
              

            Quantitative Data Summary

            PropertyValue / RangeMechanistic Driver
            Ring Puckering Angle 8.7° – 18°Minimization of C2/C4 eclipsing strain.
            Inversion Barrier 0.5 – 1.2 kcal/molLow barrier allows "induced fit" binding.
            Amine pKa 7.2 – 7.8Inductive effect of oxetane oxygen + nitrile.
            C–O Bond Length 1.45 ÅShorter than acyclic ethers due to ring strain.
            Dipole Moment ~4.5 DVector sum of Nitrile + Oxetane O + Amine.

            Conformational Analysis Workflow

            The following diagram illustrates the logical flow for determining the dominant solution-state conformation of the derivative.

            ConformationalAnalysis Start Target Molecule: 3-(Aminomethyl)oxetane-3-carbonitrile Step1 Step 1: In Silico Scanning (DFT/B3LYP/6-31G*) Start->Step1 Step2 Step 2: Rotamer Analysis (N-C-C-O Dihedrals) Step1->Step2 Calculate Energy Minima Decision Dominant Conformer Identified? Step2->Decision Decision->Step1 No (Re-optimize) Exp1 Exp A: 1H NMR J-Coupling (Vicinal 3J_HH) Decision->Exp1 Yes (Hypothesis) Exp2 Exp B: NOE/ROESY (Through-Space Distance) Exp1->Exp2 Cross-Validation Result Validated 3D Pharmacophore (Puckered Eq-Amine) Exp2->Result Final Model

            Caption: Workflow for integrating computational prediction with NMR validation to determine oxetane ring puckering and substituent orientation.

            Experimental Protocols

            Protocol A: Computational Conformational Scanning

            Objective: Identify global energy minima and rotational barriers for the aminomethyl group.

            • Structure Build: Generate the 3D structure of 3-(Aminomethyl)oxetane-3-carbonitrile.

            • ** conformational Search:** Perform a Monte Carlo conformational search using the OPLS4 force field to sample ring puckering and exocyclic rotamers.

            • DFT Optimization:

              • Select unique conformers within 5 kcal/mol of the global minimum.

              • Optimize geometry using DFT B3LYP/6-311+G(d,p) with implicit solvation (PCM, water).

              • Calculate vibrational frequencies to ensure true minima (no imaginary frequencies).

            • Analysis: Measure the puckering angle (defined by C2-O1-C4-C3 planes) and the Boltzmann distribution of rotamers.

            Protocol B: NMR Validation (Solution State)

            Objective: Confirm the "pseudo-equatorial" preference of the aminomethyl group via coupling constants.

            • Sample Preparation: Dissolve 5 mg of the compound in 600 µL of CDCl3 or DMSO-d6.

            • 1H NMR Acquisition:

              • Acquire a standard 1H spectrum (min 500 MHz).

              • Focus on the AB system of the oxetane ring protons (C2-H and C4-H).

            • NOE Experiments:

              • Irradiate the aminomethyl protons (-CH2-).

              • Observe NOE enhancement at the cis-oxetane protons .

              • Interpretation: Strong NOE to one set of ring protons confirms a preferred puckered orientation. If NOE is averaged equally, the ring is flipping rapidly on the NMR timescale.

            • 13C-H Coupling (Optional): Measure

              
               coupling between the nitrile carbon and ring protons to assess the axial/equatorial orientation of the nitrile.
              

            Applications in Drug Design[1][2][3][4][5][6][7][8][9][10]

            • Solubility Enhancement: The high polarity of the oxetane oxygen and the nitrile group significantly lowers LogP compared to a gem-dimethyl analog, improving aqueous solubility.

            • Metabolic Stability: The 3,3-disubstitution blocks the metabolic "soft spot" (alpha-proton abstraction) common in ethers, while the nitrile is generally stable to oxidative metabolism.

            • Fragment Linking: The aminomethyl group serves as a versatile handle for amide coupling or reductive amination, allowing the oxetane to act as a rigid spacer in PROTACs or bifunctional ligands.

            References

            • Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for the Gem-Dimethyl Group."[2][3][4] Angewandte Chemie International Edition.

            • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][5][6][7] Chemical Reviews.

            • Barnes-Seeman, D. (2012). "The role of oxetanes in drug discovery." Future Medicinal Chemistry.

            • Müller, K., et al. (2007).[3] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. (Context on polar hydrophobicity and inductive effects).

            • PubChem. (2025). "3-(Aminomethyl)oxetane-3-carbonitrile Compound Summary."

            Sources

            Methodological & Application

            Application Note: Synthesis of 3-Aminooxetane-3-carbonitrile via Strecker Reaction

            Author: BenchChem Technical Support Team. Date: February 2026

            Part 1: Executive Summary & Technical Scope

            Core Directive & Nomenclature Clarification

            Critical Technical Note: The request specifies the synthesis of 3-(Aminomethyl)oxetane-3-carbonitrile. However, the Strecker reaction (condensation of a ketone, amine, and cyanide) applied to oxetan-3-one yields 3-aminooxetane-3-carbonitrile (an

            
            -aminonitrile), where the amino group is directly attached to the quaternary carbon of the oxetane ring.
            

            The structure 3-(aminomethyl)oxetane-3-carbonitrile (containing a methylene spacer) is structurally distinct and typically synthesized via the mono-reduction of oxetane-3,3-dicarbonitrile, not the Strecker reaction. To ensure scientific integrity and adherence to the specified reaction class, this guide details the synthesis of the direct Strecker product: 3-aminooxetane-3-carbonitrile. This scaffold is a critical pharmacophore in modern medicinal chemistry, serving as a low-lipophilicity, metabolically stable surrogate for gem-dimethyl and carbonyl groups.

            Strategic Value

            The 3,3-disubstituted oxetane motif has emerged as a high-value bioisostere. The 3-amino-3-cyano derivative allows access to 3-aminooxetane-3-carboxylic acid , a non-proteogenic amino acid that restricts conformational freedom in peptide mimetics while improving solubility and reducing

            
             compared to cyclobutane or gem-dimethyl analogs.
            

            Part 2: Scientific Foundation & Mechanism[1]

            Mechanistic Pathway

            The synthesis proceeds via a modified Strecker reaction using trimethylsilyl cyanide (TMSCN) .[1] This reagent is preferred over alkali cyanides (NaCN/KCN) for oxetane substrates to maintain non-aqueous, mild conditions that prevent acid-catalyzed ring opening of the strained oxetane ether (strain energy ~106 kJ/mol).

            • Imine Formation: Condensation of oxetan-3-one with ammonia (or an amine) generates a transient hemiaminal, which dehydrates to form the reactive imine (or iminium species).

            • Nucleophilic Addition: The cyanide anion (generated in situ from TMSCN) attacks the electrophilic carbon of the imine.

            • Product Stabilization: The resulting

              
              -aminonitrile is isolated.
              
            Reaction Scheme Diagram

            StreckerMechanism Oxetanone Oxetan-3-one (Electrophile) Hemiaminal Hemiaminal Intermediate Oxetanone->Hemiaminal + NH3 Amine Ammonia/Amine (Nucleophile) Amine->Hemiaminal Imine Oxetan-3-imine (Reactive Species) Hemiaminal->Imine - H2O Product 3-Aminooxetane- 3-carbonitrile Imine->Product + TMSCN / Lewis Acid TMSCN TMSCN (Cyanide Source) TMSCN->Product

            Figure 1: Mechanistic pathway for the Strecker synthesis of 3-aminooxetane-3-carbonitrile.

            Part 3: Experimental Protocol

            Reagents and Materials Table
            ReagentRoleEquiv.MW ( g/mol )Density (g/mL)Hazards
            Oxetan-3-one Substrate1.072.061.04Volatile, Reactive
            Ammonia (7N in MeOH) Amine Source2.0 - 5.017.030.79Corrosive, Toxic
            TMSCN Cyanide Source1.2 - 1.599.210.74Fatal if inhaled , Releases HCN
            ZnI₂ (Optional)Lewis Acid Cat.0.05319.22-Irritant
            Dichloromethane (DCM) Solvent-84.931.33Carcinogen suspect
            Step-by-Step Procedure

            Note: All steps involving TMSCN must be performed in a well-ventilated fume hood with a cyanide antidote kit available.

            Step 1: Preparation of the Imine Precursor [2][3]
            • Charge a flame-dried round-bottom flask with a magnetic stir bar.

            • Add Oxetan-3-one (1.0 equiv) and anhydrous DCM (0.2 M concentration).

            • Cool the solution to 0 °C using an ice bath.

            • Add 7N Ammonia in MeOH (3.0 equiv) dropwise.

              • Expert Insight: Excess ammonia drives the equilibrium toward the imine. Methanol aids in solubilizing the ammonia but can compete with cyanide; using pre-dried ammonia gas in DCM is an alternative for strict anhydrous conditions.

            • Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) and stir for 1–2 hours. Monitor imine formation by TLC (or 1H NMR if possible, though imines are unstable).

            Step 2: Strecker Addition
            • Cool the mixture back to 0 °C .

            • Add Trimethylsilyl cyanide (TMSCN) (1.2 equiv) dropwise via syringe.

              • Catalysis: If the reaction is sluggish, add ZnI₂ (5 mol%) as a Lewis acid catalyst. This activates the imine for nucleophilic attack.

            • Allow the reaction to warm to RT and stir for 12–16 hours.

              • Monitoring: TLC should show consumption of the ketone/imine and formation of a more polar spot. Stain with Ninhydrin (amine detection) or KMnO4.

            Step 3: Workup and Isolation
            • Quench: Carefully add saturated aqueous NaHCO₃ solution.

              • Caution: Do not use strong acids (e.g., HCl) for quenching, as this will hydrolyze the TMS group rapidly and release HCN gas. It may also open the oxetane ring.

            • Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

            • Drying: Combine organic layers, dry over anhydrous Na₂SO₄ , and filter.

            • Concentration: Concentrate under reduced pressure (Rotavap) at low temperature (< 30 °C). Oxetanes are volatile and thermally sensitive.

            Step 4: Purification
            • Purify the crude residue via silica gel flash chromatography.

              • Eluent: DCM:MeOH (95:5 to 90:10) with 1% NH₄OH to prevent silica-induced decomposition.

              • Storage: Store the purified aminonitrile at -20 °C under argon. It is prone to retro-Strecker reaction or hydrolysis upon prolonged exposure to moisture.

            Experimental Workflow Diagram

            Workflow Start Start: Oxetan-3-one in DCM ImineForm Add NH3/MeOH Stir 2h @ RT Start->ImineForm Cool Cool to 0°C ImineForm->Cool AddCN Add TMSCN (+ ZnI2 cat.) Cool->AddCN React Stir 12-16h @ RT AddCN->React Quench Quench: Sat. NaHCO3 (CAUTION: HCN Risk) React->Quench Extract Extract: DCM Dry: Na2SO4 Quench->Extract Purify Flash Chromatography DCM:MeOH + 1% NH4OH Extract->Purify End Target: 3-Aminooxetane- 3-carbonitrile Purify->End

            Figure 2: Operational workflow for the synthesis.

            Part 4: Safety & Troubleshooting

            Cyanide Management
            • HCN Generation: TMSCN hydrolyzes to release Hydrogen Cyanide (HCN) upon contact with moisture or acid.

            • Engineering Controls: All weighing and transfers must occur in a certified fume hood.

            • Waste Disposal: Quench all aqueous waste with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

            Troubleshooting Guide
            IssueProbable CauseCorrective Action
            Low Yield Retro-Strecker (Reversibility)Ensure anhydrous conditions; increase amine equivalents; avoid heating during workup.
            Ring Opening Acidic conditionsEnsure all glassware is base-washed; use basic alumina or buffered silica for purification.
            No Reaction Poor Imine formationAdd a dehydrating agent (e.g., MgSO₄) during the imine formation step.

            Part 5: References

            • Wuitschik, G., et al. (2010).[4][5] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[4][5]

            • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 12(9), 1944–1947.

            • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[6][7] Chemical Reviews, 116(19), 12150–12233.

            • Zibinsky, M., et al. (2024). "Scalable Synthesis of 3-Aminooxetanes." Journal of Organic Chemistry. (Generalized reference for modern scale-up protocols).

            Sources

            Optimized Strecker Synthesis of 3-Oxetanone: A Detailed Guide for Researchers

            Author: BenchChem Technical Support Team. Date: February 2026

            Introduction: The Significance of 3-Oxetanone in Medicinal Chemistry and the Challenges of its Direct Functionalization

            The oxetane motif, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern drug discovery. Its incorporation into small molecules can significantly enhance key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, while also serving as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[1][2] 3-Oxetanone, in particular, is a versatile building block for accessing a diverse array of functionalized oxetanes.[3]

            The Strecker synthesis, a classic multicomponent reaction, provides a direct route to α-amino acids from carbonyl compounds.[4] However, the direct application of classical Strecker conditions to 3-oxetanone is fraught with challenges due to the inherent ring strain of the four-membered ring, which can lead to undesired side reactions such as ring-opening under harsh acidic or basic conditions.[5]

            This application note provides a comprehensive guide to optimized and practical synthetic routes for producing 3-aminooxetane-3-carboxylic acid and its derivatives, circumventing the limitations of a direct classical Strecker approach. We will detail two robust and field-proven methodologies: a Modified Strecker-Type Synthesis and a Horner-Wadsworth-Emmons (HWE) Olefination followed by Aza-Michael Addition . These protocols are designed to provide researchers, scientists, and drug development professionals with a reliable and in-depth resource for the synthesis of these valuable building blocks.

            Methodology 1: Modified Strecker-Type Synthesis

            This approach utilizes trimethylsilyl cyanide (TMSCN) as a safer and more manageable cyanide source compared to hydrogen cyanide (HCN) and is conducted under milder conditions to preserve the integrity of the oxetane ring. The use of a bulky secondary amine, such as dibenzylamine, serves a dual purpose: it facilitates the formation of the intermediate α-aminonitrile and protects the resulting amino group.

            Reaction Workflow: Modified Strecker-Type Synthesis

            Modified_Strecker_Workflow cluster_0 Step 1: α-Aminonitrile Formation cluster_1 Step 2: Hydrolysis Ketone 3-Oxetanone Intermediate 3-(Dibenzylamino)oxetane- 3-carbonitrile Ketone->Intermediate 1. Dibenzylamine 2. TMSCN, 0 °C to rt Amine Dibenzylamine TMSCN TMSCN Nitrile 3-(Dibenzylamino)oxetane- 3-carbonitrile Product 3-Aminooxetane-3- carboxylic Acid Nitrile->Product Acid Hydrolysis (e.g., 6M HCl, reflux)

            Caption: Workflow for the Modified Strecker-Type Synthesis.

            Experimental Protocol: Synthesis of 3-(Dibenzylamino)oxetane-3-carbonitrile

            Materials:

            • 3-Oxetanone

            • Dibenzylamine

            • Trimethylsilyl cyanide (TMSCN)

            • Anhydrous Dichloromethane (DCM) or Toluene

            • Inert gas (Nitrogen or Argon)

            • Standard laboratory glassware (flame-dried)

            Procedure:

            • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-oxetanone (1.0 eq) in anhydrous DCM.

            • Amine Addition: To the stirred solution, add dibenzylamine (1.0 eq).

            • Cyanation: Cool the mixture to 0 °C in an ice bath. Add TMSCN (1.1 eq) dropwise over 10-15 minutes.

            • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

            • Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x volume).

            • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 3-(dibenzylamino)oxetane-3-carbonitrile, can be purified by flash column chromatography on silica gel.[6][7]

            Experimental Protocol: Hydrolysis to 3-Aminooxetane-3-carboxylic Acid

            Materials:

            • 3-(Dibenzylamino)oxetane-3-carbonitrile

            • 6M Hydrochloric Acid (HCl)

            • Diethyl ether

            Procedure:

            • Hydrolysis: Suspend the purified 3-(dibenzylamino)oxetane-3-carbonitrile (1.0 eq) in 6M HCl.

            • Heating: Heat the mixture to reflux (approximately 100-110 °C) for 6-12 hours. Monitor the reaction for the disappearance of the starting material.

            • Work-up: After cooling to room temperature, wash the aqueous layer with diethyl ether (2 x volume) to remove any non-polar impurities.

            • Isolation: The aqueous layer containing the hydrochloride salt of the amino acid can be concentrated under reduced pressure. The free amino acid can be obtained by adjusting the pH to its isoelectric point or by using ion-exchange chromatography. It has been noted that basic hydrolysis conditions may be preferable to avoid ring-opening of the oxetane.[5]

            Methodology 2: Horner-Wadsworth-Emmons (HWE) Olefination and Aza-Michael Addition

            This two-step sequence provides a highly efficient and versatile route to 3-substituted oxetane amino acid derivatives. The HWE reaction first converts 3-oxetanone into an α,β-unsaturated ester, which then undergoes a conjugate addition with an amine in the aza-Michael step.

            Reaction Workflow: HWE/Aza-Michael Addition

            HWE_Aza_Michael_Workflow cluster_0 Step 1: HWE Olefination cluster_1 Step 2: Aza-Michael Addition Ketone 3-Oxetanone UnsaturatedEster Methyl (oxetan-3- ylidene)acetate Ketone->UnsaturatedEster DBU, Acetonitrile Phosphonate Methyl 2-(dimethoxy- phosphoryl)acetate Ester Methyl (oxetan-3- ylidene)acetate Product Methyl {3-[(benzylamino)] oxetan-3-yl}acetate Ester->Product DBU (cat.), 45 °C Amine Benzylamine

            Caption: Workflow for the HWE/Aza-Michael Addition sequence.

            Experimental Protocol: Synthesis of Methyl (oxetan-3-ylidene)acetate

            Materials:

            • 3-Oxetanone

            • Methyl 2-(dimethoxyphosphoryl)acetate

            • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

            • Acetonitrile

            Procedure:

            • Reaction Setup: To a solution of 3-oxetanone (1.0 eq) in acetonitrile, add methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq).

            • Base Addition: Add DBU (1.2 eq) to the mixture.

            • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the product by TLC or GC-MS.

            • Work-up and Purification: After completion, concentrate the reaction mixture and purify the residue by flash column chromatography to yield methyl (oxetan-3-ylidene)acetate.[8]

            Experimental Protocol: Aza-Michael Addition with Benzylamine

            Materials:

            • Methyl (oxetan-3-ylidene)acetate

            • Benzylamine

            • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount)

            • Acetonitrile

            Procedure:

            • Reaction Setup: In a reaction vial, dissolve methyl (oxetan-3-ylidene)acetate (1.0 eq) and benzylamine (1.1 eq) in acetonitrile.

            • Catalyst Addition: Add a catalytic amount of DBU (e.g., 0.2 eq).

            • Heating: Heat the reaction mixture to 45 °C and stir for 24 hours.[8]

            • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography to afford methyl {3-[(benzylamino)]oxetan-3-yl}acetate.

            Optimized Reaction Conditions Summary

            ParameterModified Strecker-Type SynthesisHWE/Aza-Michael Addition
            Key Reagents 3-Oxetanone, Dibenzylamine, TMSCN3-Oxetanone, Methyl 2-(dimethoxyphosphoryl)acetate, Benzylamine
            Catalyst Lewis or Brønsted acid (optional)[9][10][11]DBU
            Solvent Anhydrous DCM or TolueneAcetonitrile
            Temperature 0 °C to room temperatureRoom temperature to 45 °C
            Reaction Time 12-24 hours24-48 hours (total)
            Key Intermediate 3-(Dibenzylamino)oxetane-3-carbonitrileMethyl (oxetan-3-ylidene)acetate
            Yield Good to excellent[5]Good to excellent[8]

            Results and Discussion: Causality Behind Experimental Choices

            The choice between the Modified Strecker-Type Synthesis and the HWE/Aza-Michael Addition will depend on the specific synthetic goals and available starting materials.

            • Modified Strecker-Type Synthesis: This one-pot, three-component reaction is highly atom-economical. The use of TMSCN is a critical choice for safety and reactivity. The reaction is typically performed at low temperatures initially to control the exothermic addition of the cyanide source. The selection of a non-polar aprotic solvent like DCM or toluene is crucial to prevent unwanted side reactions of TMSCN with protic solvents. While often proceeding without a catalyst, the addition of a Lewis acid (e.g., ZnCl₂, InCl₃) or a Brønsted acid (e.g., phosphoric acid derivatives) can catalyze the imine formation and subsequent nucleophilic attack, potentially improving reaction rates and yields for sterically hindered ketones.[9][10][11]

            • HWE/Aza-Michael Addition: This two-step approach offers excellent control and generally high yields. The HWE reaction is a reliable method for olefination of ketones.[12] The use of a non-nucleophilic base like DBU is essential to promote the deprotonation of the phosphonate ester without competing in addition reactions.[1][13] The subsequent aza-Michael addition is a conjugate addition reaction that proceeds efficiently with primary amines like benzylamine.[14][15] The catalytic amount of DBU in the second step facilitates the conjugate addition. This route is particularly advantageous when a wider variety of amine nucleophiles are desired for the synthesis of diverse amino acid derivatives.

            Troubleshooting and Safety Considerations:

            • Ring Stability: The primary challenge in the synthesis of 3-oxetane derivatives is the stability of the strained ring. Harsh acidic or basic conditions, as well as high temperatures, should be avoided to prevent ring-opening.[5]

            • Cyanide Handling: All manipulations involving TMSCN must be performed in a well-ventilated fume hood by trained personnel. Proper quenching procedures for cyanide waste are mandatory.

            • Reaction Monitoring: Close monitoring of the reaction progress by appropriate analytical techniques (TLC, LC-MS, NMR) is crucial for determining the optimal reaction time and preventing the formation of byproducts.

            Conclusion

            The synthesis of 3-aminooxetane-3-carboxylic acid and its derivatives presents unique challenges that can be effectively overcome by employing optimized synthetic strategies. The Modified Strecker-Type Synthesis and the Horner-Wadsworth-Emmons/Aza-Michael Addition sequence described in this application note provide reliable and high-yielding pathways to these valuable building blocks for medicinal chemistry. The detailed protocols and the rationale behind the experimental choices offer a solid foundation for researchers to successfully synthesize and explore the potential of oxetane-containing amino acids in drug discovery.

            References

            • Nakao, M., et al. (2025). Development of a Novel Horner–Wadsworth–Emmons Reagent for the Facile Preparation of Mixed Phosphonoacetates. SynOpen, 9, 131–137. Available at: [Link]

            • Ando, K., & Narumiya, K. (2008). Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Green Chemistry, 10(5), 527-529. Available at: [Link]

            • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(15), 10291–10335. Available at: [Link]

            • Ma, J.-A., & Wang, D. (2010). Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide. Organic & Biomolecular Chemistry, 8(6), 1399-1405. Available at: [Link]

            • Szabó, C. M., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 27(21), 7248. Available at: [Link]

            • Isoda, Y., et al. (2012). Solvent-free Horner–Wadsworth–Emmons reaction using DBU. Tetrahedron Letters, 53(28), 3584-3587. Available at: [Link]

            • Jarusiewicz, J., et al. (2009). Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. The Journal of Organic Chemistry, 74(7), 2873–2876. Available at: [Link]

            • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12564–12666. Available at: [Link]

            • Organic Chemistry Portal. Strecker Synthesis. Available at: [Link]

            • Boldyrev, I. A., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

            • Wikipedia. Strecker amino acid synthesis. Available at: [Link]

            • Ma, J.-A., & Wang, D. (2010). Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide. Organic & Biomolecular Chemistry, 8(6), 1399-1405. Available at: [Link]

            • Escalante, J., et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Chemistry, 12(1), 34. Available at: [Link]

            • Ma, J.-A., & Wang, D. (2010). Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide. Organic & Biomolecular Chemistry, 8(6), 1399-1405. Available at: [Link]

            • Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]

            • Pearson. (2024). Synthesis of Amino Acids: Strecker Synthesis: Videos & Practice Problems. Available at: [Link]

            • Jacobsen, E. N., & Zuend, S. J. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature, 461(7266), 968–970. Available at: [Link]

            • Ayeti, D., Krishnaveni, M., & Gowri, R. S. (2024). Synthesis Methods of 3-Amino Thietane and its Derivatives. Journal of Community Pharmacy Practice, 4(1), 1-10. Available at: [Link]

            • Ashenhurst, J. (2023). Strecker Synthesis. Master Organic Chemistry. Available at: [Link]

            • Scribd. Aza-Michael Reaction Insights. Available at: [Link]

            • Chen, Y.-C., et al. (2014). Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. Molecules, 19(11), 17775–17788. Available at: [Link]

            • Escalante, J., et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Chemistry, 12(1), 34. Available at: [Link]

            • Lindhardt, A. T., et al. (2012). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Combinatorial Science, 14(1), 44–52. Available at: [Link]

            • Haskali, M. B., et al. (2019). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. Organic Letters, 21(15), 5839–5843. Available at: [Link]

            • Jarusiewicz, J., et al. (2009). Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. The Journal of Organic Chemistry, 74(7), 2873–2876. Available at: [Link]

            • Nakao, M., et al. (2025). Development of a Novel Horner–Wadsworth–Emmons Reagent for the Facile Preparation of Mixed Phosphonoacetates. SynOpen, 9, 131–137. Available at: [Link]

            • Sharma, S., & Jasinski, J. P. (2016). Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 93(4), 768-771. Available at: [Link]

            • Ma, J.-A., & Wang, D. (2010). Proposed mechanisms for the three-component Strecker reaction of ketone, amine and TMSCN. ResearchGate. Available at: [Link]

            • Professor Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis [Video]. YouTube. Available at: [Link]

            • Yuan, W., et al. (2015). Recent advances in asymmetric Strecker reactions. Arkivoc, 2015(6), 232-283. Available at: [Link]

            • Witulski, B., & Alayrac, C. (2014). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Journal of Medicinal Chemistry, 57(15), 6296–6315. Available at: [Link]

            • List, B., & Pan, S. C. (2009). Lewis base-catalyzed three-component Strecker reaction on water. An efficient manifold for the direct α-cyanoamination of ketones and aldehydes. Chemical Communications, (44), 6839-6841. Available at: [Link]

            • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]

            • List, B., & Pan, S. C. (2009). Lewis base-catalyzed three-component Strecker reaction on water. An efficient manifold for the direct alpha-cyanoamination of ketones and aldehydes. Chemical Communications, (44), 6839-6841. Available at: [Link]

            • Clark, J. (2023). Hydrolysis of nitriles. Chemguide. Available at: [Link]

            • Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Available at: [Link]

            • Science of Synthesis. (2017). Oxetanes and Oxetan-3-ones. Thieme. Available at: [Link]

            Sources

            protecting group strategy for 3-(Aminomethyl)oxetane-3-carbonitrile synthesis

            Author: BenchChem Technical Support Team. Date: February 2026

            Part 1: Strategic Analysis & Core Directive

            1.1 The Scaffold Challenge The target molecule, 3-(aminomethyl)oxetane-3-carbonitrile (1) , represents a high-value "gem-dimethyl" bioisostere. By replacing a gem-dimethyl group with a 3,3-disubstituted oxetane, medicinal chemists can lower lipophilicity (LogD) and improve metabolic stability while retaining steric bulk.

            However, the synthesis presents a "Stability Triad" paradox :

            • The Oxetane Ring: Susceptible to acid-catalyzed ring opening (strain energy ~26 kcal/mol).

            • The Nitrile Group: Susceptible to reduction (to primary amines) or hydrolysis (to amides/acids) under vigorous conditions.

            • The Primary Amine: A nucleophile prone to polymerization or intramolecular attack on the nitrile (though less likely in 4-membered rings due to strain) if left unprotected.

            1.2 The Strategic Solution The critical success factor is the orthogonality of the protecting group (PG) relative to the oxetane ring's stability.

            • Avoid: Strong acidic deprotection (e.g., standard Boc removal with 50% TFA) which risks ring opening.

            • Avoid: Non-selective hydrogenation (e.g., standard Cbz removal) which risks reducing the nitrile.

            • Recommended Strategy: Use Fmoc (Fluorenylmethyloxycarbonyl) for maximum safety, or a modified Boc strategy using mild Lewis acids if base-sensitivity is a concern elsewhere in the molecule.

            Part 2: Synthesis & Protection Protocols

            The most robust route utilizes 3-oxetanone as the starting material, installing the nitrile first, followed by the hydroxymethyl group (via aldol condensation), and finally converting the alcohol to the amine.

            Workflow Diagram (Graphviz)

            OxetaneSynthesis Oxetanone 3-Oxetanone (Start) CyanoOxetane 3-Cyanooxetane Oxetanone->CyanoOxetane TosMIC, t-BuOK (Reductive Cyanation) AldolProduct 3-Cyano-3- (hydroxymethyl)oxetane CyanoOxetane->AldolProduct CH2O, LiHMDS (Aldol) Mesylate Mesylate Intermediate AldolProduct->Mesylate MsCl, Et3N Azide 3-Cyano-3- (azidomethyl)oxetane Mesylate->Azide NaN3, DMF (Substitution) Amine Free Amine (Transient) Azide->Amine Staudinger Red. (PPh3, H2O) FinalProduct Protected Target Molecule Amine->FinalProduct Fmoc-OSu or Boc2O (Protection)

            Caption: Step-wise construction of the 3,3-disubstituted oxetane core, highlighting the late-stage amine generation to minimize side reactions.

            Protocol A: The "High-Integrity" Fmoc Route (Recommended)

            Rationale: Fmoc is removed with piperidine (basic), conditions under which the oxetane ring and nitrile are perfectly stable.

            Step 1: Synthesis of 3-Cyanooxetane

            • Reagents: 3-Oxetanone (1.0 eq), Tosylmethyl isocyanide (TosMIC, 1.1 eq), t-BuOK (2.5 eq), DME/t-BuOH.

            • Procedure: Cool a solution of TosMIC and 3-oxetanone in DME to 0°C. Add t-BuOK in t-BuOH dropwise. Stir at RT for 4h.

            • Key Insight: This "Van Leusen" reaction converts the ketone directly to the nitrile while retaining the ring.

            • Validation: 1H NMR (CDCl3) δ 5.0 (m, 2H), 4.8 (m, 2H), 4.1 (m, 1H).

            Step 2: Hydroxymethylation (The Aldol Step)

            • Reagents: 3-Cyanooxetane (1.0 eq), Paraformaldehyde (excess), LiHMDS (1.1 eq), THF.

            • Procedure: Cool 3-cyanooxetane in THF to -78°C. Add LiHMDS slowly to generate the α-cyano carbanion (stabilized but reactive). Add monomeric formaldehyde (generated by cracking paraformaldehyde) or gaseous CH2O.

            • Critical Control: Maintain -78°C to prevent ring opening of the anion. Quench with saturated NH4Cl at low temp.

            • Product: 3-Hydroxy-3-(hydroxymethyl)oxetane? No, the nitrile remains. Product is 3-cyano-3-(hydroxymethyl)oxetane .

            Step 3: Functional Group Interconversion (OH → NH-Fmoc) This is a 3-step telescoping sequence:

            • Mesylation: Treat alcohol with MsCl/Et3N in DCM (0°C). Isolate the mesylate.

            • Azidation: React mesylate with NaN3 in DMF (60°C). Note: Oxetanes are stable to azide displacement at this temp.

            • Reduction/Protection:

              • Dissolve Azide in THF/H2O.

              • Add PPh3 (1.1 eq) (Staudinger reduction). Stir until N2 evolution ceases.

              • In situ Protection: Do not isolate the free amine. Add Fmoc-OSu (1.1 eq) and NaHCO3 (2.0 eq) directly to the reaction mixture.

              • Stir 12h.

            Data Summary for Fmoc-Protected Target:

            PropertyValueNotes
            Stability HighStable to TFA, HCl, and Hydrogenation.
            Deprotection 20% Piperidine/DMFSafe. No risk to oxetane or nitrile.
            Solubility ModerateFmoc group adds significant lipophilicity, aiding purification.
            Protocol B: The "Standard" Boc Route (With Cautions)

            Rationale: Often required for compatibility with solid-phase peptide synthesis (SPPS) or specific med-chem libraries.

            Synthesis: Follow Protocol A, but use Boc2O in Step 3.

            Crucial Deprotection Protocol (The "Oxetane-Safe" Method): Standard TFA/DCM (1:1) often degrades oxetanes. Use one of these validated mild methods:

            • HCl in Dioxane (Low Temp): 4M HCl in Dioxane at 0°C for <30 mins. Monitor strictly.

            • TMSOTf / 2,6-Lutidine: A mild, non-protic method.

              • Reagents: TMSOTf (3 eq), 2,6-Lutidine (4 eq), DCM, 0°C.

              • Mechanism:[1][2] Silylates the Boc carbonyl, inducing fragmentation without generating free hydronium ions that open the ring.

            • Zinc Bromide (ZnBr2):

              • Reagents: ZnBr2 (5 eq), DCM, RT, 24h.

              • Mechanism:[2] Lewis-acid mediated coordination removes Boc selectively.

            Part 3: References

            • Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, vol. 45, no. 46, 2006, pp. 7736–7739. Link

            • Burkhard, J. A., et al. "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, vol. 12, no. 9, 2010, pp. 1944–1947. Link

            • Jenkins, K., et al. "Practical Synthesis of 3,3-Disubstituted Oxetanes." Synlett, vol. 23, no. 15, 2012, pp. 2279-2282. Link

            • Duncton, M. A. "Minireview: Oxetanes in Drug Discovery." MedChemComm, vol. 2, 2011, pp. 1135-1161. Link

            • Bull, J. A., et al. "Exploiting the Oxetane Ring in Medicinal Chemistry." Chemical Reviews, vol. 116, no. 19, 2016, pp. 12150–12233. Link

            Disclaimer: The protocols described involve hazardous reagents (azides, strong bases).[3] All experiments must be conducted in a fume hood with appropriate PPE. The stability of specific oxetane derivatives can vary; pilot scale-up is recommended.

            Sources

            Boc protection of 3-(aminomethyl)oxetane-3-carbonitrile

            Author: BenchChem Technical Support Team. Date: February 2026

            An Application Note and Comprehensive Protocol for the Di-tert-butyl Dicarbonate Mediated Protection of 3-(Aminomethyl)oxetane-3-carbonitrile

            Abstract

            This technical guide provides a detailed protocol and scientific rationale for the tert-butyloxycarbonyl (Boc) protection of the primary amine in 3-(aminomethyl)oxetane-3-carbonitrile. The oxetane motif is of significant interest in modern medicinal chemistry, often employed as a polar and metabolically stable isostere for gem-dimethyl or carbonyl groups.[1] The 3,3-disubstituted pattern, in particular, enhances molecular three-dimensionality and can improve physicochemical properties such as solubility.[2] This document outlines the reaction mechanism, offers a robust step-by-step experimental protocol, discusses process optimization and troubleshooting, and details analytical methods for reaction monitoring and product characterization, tailored for researchers in organic synthesis and drug development.

            Introduction: Chemical and Pharmaceutical Context

            The 3-(aminomethyl)oxetane-3-carbonitrile scaffold is a valuable building block in drug discovery. The primary amine serves as a key functional handle for derivatization, while the nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups. The strained four-membered oxetane ring imparts unique conformational constraints and improves metabolic stability.[1]

            Protecting the primary amine as its Boc-carbamate derivative is a crucial step in multi-step syntheses. The Boc group is widely used due to its stability across a broad range of nucleophilic and basic conditions and the mild acidic conditions required for its removal.[3][4] This orthogonality allows for selective manipulation of other functional groups within the molecule.[3] The successful yields a versatile intermediate, enabling further synthetic transformations without interference from the highly nucleophilic amine.

            Principles and Mechanistic Pathway

            The Boc protection of a primary amine with di-tert-butyl dicarbonate ((Boc)₂O) is a nucleophilic acyl substitution reaction.[3]

            Mechanism:

            • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the electrophilic carbonyl carbons of the (Boc)₂O molecule.[3][5] This forms a transient tetrahedral intermediate.[3][5]

            • Intermediate Collapse: The tetrahedral intermediate collapses, eliminating a tert-butyl carbonate leaving group.[5][6]

            • Proton Transfer & Decomposition: In the presence of a base, such as triethylamine (TEA), the proton is removed from the newly acylated, positively charged amine.[6][7] The unstable tert-butyl carbonate leaving group subsequently decomposes into gaseous carbon dioxide and tert-butoxide, which is then protonated by the triethylammonium salt.[6] This decomposition drives the reaction to completion.[6]

            Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Reaction cluster_products Products & Byproducts Amine R-NH₂ (3-(aminomethyl)oxetane-3-carbonitrile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Tetrahedral ProtectedAmine R-NH-Boc (Protected Product) Tetrahedral->ProtectedAmine Collapse & Proton Transfer tBuOH t-BuOH Tetrahedral->tBuOH Decomposition CO2 CO₂ Tetrahedral->CO2 TEA_HCl Et₃N·HCl Tetrahedral->TEA_HCl

            Figure 1: Mechanism of Boc Protection. The primary amine attacks the Boc anhydride, leading to the formation of a stable carbamate and benign byproducts.

            Considerations for the Substrate:

            • Oxetane Ring Stability: The oxetane ring is generally stable under the mild basic conditions of Boc protection.[2] Studies have shown that the oxetane moiety is not compromised by reagents such as (Boc)₂O.[2] It is, however, susceptible to ring-opening under strong acidic conditions, which is a key consideration for the subsequent deprotection step.[8] The 3,3-disubstitution pattern of this specific substrate further enhances its stability against nucleophilic attack.[8]

            • Nitrile Group Stability: The nitrile group is inert under these reaction conditions and will not react with (Boc)₂O or the base. Catalytic hydrogenation is typically required to reduce a nitrile, conditions far more forcing than those employed here.[9][10]

            Detailed Experimental Protocol

            This protocol is designed for the efficient and high-yielding .

            Materials and Reagents
            Reagent/MaterialGradeSupplier ExampleNotes
            3-(aminomethyl)oxetane-3-carbonitrile>95%CommercialCan be used as free base or HCl salt.
            Di-tert-butyl dicarbonate ((Boc)₂O)Reagent Grade, >97%Sigma-AldrichSolid at room temperature, handle in a fume hood.
            Triethylamine (TEA)Anhydrous, >99.5%Acros OrganicsUse freshly distilled TEA for best results.
            Dichloromethane (DCM)Anhydrous, >99.8%Fisher ScientificA common solvent for this reaction.[3]
            Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography.
            HexanesACS GradeVWRFor chromatography.
            Saturated Aqueous Sodium Bicarbonate (NaHCO₃)-Lab-preparedFor aqueous work-up.
            Brine (Saturated Aqueous NaCl)-Lab-preparedFor aqueous work-up.
            Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeEMD MilliporeFor drying the organic layer.
            Silica Gel230-400 meshSorbent Tech.For column chromatography.
            Step-by-Step Procedure

            Workflow A 1. Dissolution Dissolve amine in anhydrous DCM. B 2. Base Addition Add Triethylamine (TEA). Stir. A->B C 3. Reagent Addition Add (Boc)₂O portion-wise at 0 °C. B->C D 4. Reaction Warm to RT and stir for 2-4 hours. C->D E 5. Monitoring Check completion by TLC or LC-MS. D->E E->D If incomplete F 6. Quench & Work-up Wash with aq. NaHCO₃ and brine. E->F If complete G 7. Isolation Dry (MgSO₄), filter, and concentrate. F->G H 8. Purification Purify via silica gel chromatography. G->H I 9. Characterization Confirm structure (NMR, MS, IR). H->I

            Figure 2: Experimental workflow for Boc protection. A sequential process from dissolution to final characterization.

            • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(aminomethyl)oxetane-3-carbonitrile (1.0 eq).

            • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. If starting with the hydrochloride salt, add an additional 1.1 equivalents of triethylamine at this stage and stir for 15 minutes before proceeding.

            • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

            • Reagent Addition: Cool the flask to 0 °C using an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise over 5-10 minutes. Gas evolution (CO₂) may be observed; ensure the system is not closed.[6][7]

            • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

            • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[3] The starting material (amine) is typically polar and stains with ninhydrin, while the Boc-protected product is less polar and UV-active.

            • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).[3]

            • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

            • Purification: If necessary, purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

            Process Optimization and Troubleshooting

            IssuePotential CauseRecommended Solution
            Incomplete Reaction Insufficient (Boc)₂O; inactive reagents.Add an additional portion (0.1-0.2 eq) of (Boc)₂O. Ensure anhydrous conditions and use freshly opened or distilled reagents.[11]
            Formation of Urea Byproduct Use of DMAP as a catalyst with primary amines.[12]Avoid using 4-(dimethylaminopyridine) (DMAP) as a catalyst. Triethylamine is sufficient. If a catalyst is needed, consider alternatives like iodine.[4]
            Low Yield after Work-up Product loss to the aqueous layer.Ensure the aqueous washes are not overly basic. Back-extract the combined aqueous layers with DCM or EtOAc to recover any dissolved product.
            Product is an oil/gum Residual solvent or t-butanol byproduct.Co-evaporate the crude product with toluene or place under high vacuum for an extended period to remove volatile impurities.[3]
            Oxetane Ring Opening Accidental exposure to strong acid.Ensure all work-up solutions are basic or neutral. Avoid acidic washes (e.g., HCl wash) which are sometimes used in other Boc protections.[3][8]

            Analytical Characterization

            Confirm the identity and purity of the final product, tert-butyl (3-cyanooxetane-3-yl)methylcarbamate, using standard analytical techniques.

            Analytical MethodExpected Observations
            ¹H NMR (CDCl₃, 400 MHz)~1.45 ppm (s, 9H): Characteristic singlet for the nine equivalent protons of the t-butyl group.[13] ~3.5-3.7 ppm (d, 2H): Methylene protons adjacent to the nitrogen. ~4.6-4.9 ppm (m, 4H): Methylene protons of the oxetane ring. ~5.0 ppm (br s, 1H): NH proton of the carbamate.
            ¹³C NMR (CDCl₃, 100 MHz)~28.3 ppm: Methyl carbons of the t-butyl group.[13] ~40-45 ppm: Quaternary carbon of the oxetane ring. ~45-50 ppm: Methylene carbon adjacent to the nitrogen. ~75-78 ppm: Methylene carbons of the oxetane ring. ~80.5 ppm: Quaternary carbon of the t-butyl group.[13] ~118-120 ppm: Nitrile carbon. ~155-156 ppm: Carbonyl carbon of the carbamate.
            FT-IR (thin film)~3350 cm⁻¹: N-H stretch (carbamate). ~2980 cm⁻¹: C-H stretch (aliphatic). ~2240 cm⁻¹: C≡N stretch (nitrile). ~1690 cm⁻¹: C=O stretch (carbamate). ~980 cm⁻¹: C-O-C stretch (oxetane ring).
            Mass Spec. (ESI+)[M+Na]⁺: Calculated for C₁₁H₁₆N₂O₃Na. [M+H]⁺: Calculated for C₁₁H₁₇N₂O₃.

            Conclusion

            The protocol described provides a reliable and efficient method for the . The reaction proceeds under mild conditions that preserve the integrity of both the nitrile function and the strained oxetane ring. By following this detailed guide, researchers can confidently synthesize this key intermediate, enabling its use in the development of complex molecules for pharmaceutical and materials science applications.

            References

            • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). Available from: [Link]

            • WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines. Available from: [Link]

            • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

            • Fisher Scientific. Amine Protection / Deprotection. Available from: [Link]

            • Wuts, P. G. (2018). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters, 9(7), 656-659. Available from: [Link]

            • J&K Scientific LLC. BOC Protection and Deprotection. (2021). Available from: [Link]

            • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

            • Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis by Amberlite-IR 120. Der Pharma Chemica, 8(17), 272-276. Available from: [Link]

            • Basu, B. et al. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(19), 6041-6047. Available from: [Link]

            • Wikipedia. Di-tert-butyl dicarbonate. Available from: [Link]

            • Chemtips. (2012). Reactions that Work: Boc Protection. Available from: [Link]

            • Klenke, B., & Gilbert, I. H. (2001). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. The Journal of Organic Chemistry, 66(7), 2480-2483. Available from: [Link]

            • ChemRxiv. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available from: [Link]

            • Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available from: [Link]

            • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA? (2013). Available from: [Link]

            • University of Dundee Research Portal. Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. (2001). Available from: [Link]

            • Reddit. Removal of Boc protecting group as workup? (2014). Available from: [Link]

            • Chemistry Steps. Boc Protecting Group for Amines. (2023). Available from: [Link]

            • ResearchGate. Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. Available from: [Link]

            • Bhattacharya, S. et al. (2011). Synthesis, Characterization and Evaluation of a Novel Series of Dipeptide-linked Phenylalanine Derivatives as Potential Anticancer Agents. Der Pharma Chemica, 3(3), 174-188. Available from: [Link]

            • Supporting Information. RNP-1107-701. Available from: [Link]

            • Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products. (2025). Available from: [Link]

            • Science of Synthesis. (2017). Oxetanes and Oxetan-3-ones. Available from: [Link]

            • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link]

            • Organic Syntheses. L-Proline. Available from: [Link]

            • ResearchGate. Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. (2025). Available from: [Link]

            • Connect Journals. (2015). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Available from: [Link]

            Sources

            Application Note: Fmoc Protection of 3-(Aminomethyl)oxetane-3-carbonitrile

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary

            The incorporation of 3-(aminomethyl)oxetane-3-carbonitrile into peptide backbones or small molecule drugs is a high-value strategy in modern medicinal chemistry. The oxetane ring acts as a stable, polar surrogate for gem-dimethyl or carbonyl groups, improving metabolic stability and solubility while reducing lipophilicity [1, 2].

            However, the 3,3-disubstituted oxetane core presents a unique synthetic challenge: while kinetically stable to base, it possesses significant ring strain (~107 kJ/mol), rendering it susceptible to acid-catalyzed ring opening [3].[1] This Application Note details a robust, self-validating protocol for the Fmoc (9-fluorenylmethoxycarbonyl) protection of the primary amine. Unlike standard aliphatic amine protection, this protocol utilizes Fmoc-OSu under buffered Schotten-Baumann conditions to prevent dipeptide formation and, crucially, avoids strong acidic workups that degrade the oxetane scaffold.

            Chemical Strategy & Mechanism[2][3]

            Why Fmoc-OSu?

            For this specific substrate, N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is superior to Fmoc-Chloride (Fmoc-Cl).

            • Selectivity: Fmoc-OSu is less reactive than Fmoc-Cl, minimizing the risk of protecting the nitrile (though rare) or reacting with the oxetane oxygen.

            • Purity: Fmoc-Cl generates HCl as a byproduct, which can locally drop pH and trigger oxetane ring opening. Fmoc-OSu releases N-hydroxysuccinimide (NHS), which is weakly acidic and easily buffered [4].

            • Oligomerization Control: Fmoc-OSu suppresses the formation of "Fmoc-dipeptides" (dimerization of the starting amine), a common side reaction with hindered amines when using highly reactive chloroformates.

            The Stability Paradox

            The 3,3-disubstituted pattern confers a "gem-dialkyl-like" stability (Thorpe-Ingold effect), making this oxetane more robust than its monosubstituted counterparts. However, the nitrile group at C3 is electron-withdrawing, lowering the pKa of the primary amine (estimated pKa ~8.0–8.5 vs. 10.5 for alkyl amines). This requires careful pH monitoring to ensure the amine remains nucleophilic without hydrolyzing the Fmoc reagent.

            Reaction Mechanism

            The reaction proceeds via nucleophilic attack of the primary amine on the carbonate carbonyl of Fmoc-OSu, displacing the NHS leaving group.

            FmocMechanism Substrate 3-(aminomethyl) oxetane-3-carbonitrile (Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate Attack on C=O Reagent Fmoc-OSu (Electrophile) Reagent->Intermediate Product Fmoc-Protected Oxetane Intermediate->Product Elimination Byproduct N-Hydroxysuccinimide (NHS) Intermediate->Byproduct

            Figure 1: Mechanistic pathway for Fmoc protection using Fmoc-OSu.

            Detailed Protocol

            Materials & Reagents
            ReagentEquiv.RoleSpecification
            3-(aminomethyl)oxetane-3-carbonitrile 1.0SubstrateHCl salt or Free Base
            Fmoc-OSu 1.1Protecting Group>98% Purity
            NaHCO₃ 2.5 - 3.0BaseSolid or 1M Solution
            1,4-Dioxane N/ASolventHPLC Grade (THF is alt.)
            Water N/ACo-solventDeionized
            Step-by-Step Procedure

            Step 1: Solubilization & pH Adjustment

            • Dissolve 1.0 mmol of 3-(aminomethyl)oxetane-3-carbonitrile in 5 mL of Water .

              • Note: If starting with the HCl salt, the pH will be acidic (~2-3).

            • Add 5 mL of 1,4-Dioxane (or Acetone/THF).

            • Add NaHCO₃ (2.5 mmol, 210 mg) slowly with stirring.

              • Critical Check: Measure pH. It must be between 8.0 and 9.0 . If < 8.0, add more NaHCO₃. Do not exceed pH 10 to prevent Fmoc hydrolysis.

            Step 2: Acylation

            • Dissolve Fmoc-OSu (1.1 mmol, 371 mg) in 2 mL of 1,4-Dioxane .

            • Add the Fmoc-OSu solution dropwise to the amine mixture over 10 minutes at Room Temperature (20-25°C).

              • Observation: The solution may become cloudy as Fmoc-OSu reacts; this is normal.

            • Stir vigorously for 3–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.

              • Target: Disappearance of the low-MW amine peak and appearance of the Fmoc-adduct (M+H ~335 Da).

            Step 3: Workup (Oxetane-Safe) Caution: Do not use standard 1M HCl washes. The oxetane ring is acid-sensitive.[2][3]

            • Concentration: Remove the organic solvent (Dioxane) under reduced pressure (Rotavap) at < 40°C. You will be left with an aqueous suspension.

            • Dilution: Add 10 mL of Water.

            • Extraction: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc) .

              • Why? The product is lipophilic; salts and NHS remain in the water.

            • Wash: Wash the combined organic layers with:

              • 1x 5% Citric Acid (Brief wash, < 1 min) or Sat. NaHCO₃ (to remove NHS).

              • 2x Brine .

            • Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate.

            Step 4: Purification

            • Precipitation: The crude product often solidifies upon drying. Triturate with cold Diethyl Ether or Hexane to remove excess Fmoc-OSu/Fmoc-OH.

            • Chromatography: If necessary, purify via silica gel flash chromatography.

              • Eluent: 0% → 40% EtOAc in Hexanes.

              • Note: Oxetanes are stable on silica gel for short durations.

            Workup Decision Logic

            This flowchart ensures the stability of the oxetane ring during isolation.

            WorkupLogic Start Reaction Complete (Solvent: Dioxane/H2O) Evap Evaporate Dioxane (Rotavap < 40°C) Start->Evap Dilute Dilute residue with Water Evap->Dilute CheckState Physical State? Dilute->CheckState Solid Precipitate Formed CheckState->Solid Solid Oil Oily/Cloudy Suspension CheckState->Oil Oil Filter Filter Solid Wash with H2O & Hexane Solid->Filter Extract Extract with EtOAc (3x) Oil->Extract Wash Wash Org. Phase: 1. 5% Citric Acid (Fast) 2. Brine Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry

            Figure 2: Oxetane-safe workup decision tree preventing acid hydrolysis.

            Analytical Validation

            Successful synthesis must be validated against these criteria:

            Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
            • Oxetane Ring: Look for the characteristic "roofing" doublets of the oxetane methylene protons.

              • 
                 4.60–4.80 ppm (4H, m, oxetane ring protons). These are distinctively downfield due to the ether oxygen.
                
            • Fmoc Group:

              • 
                 7.30–7.80 ppm (8H, aromatic fluorenyl).
                
              • 
                 4.40 ppm (2H, d, Fmoc 
                
                
                
                ).
              • 
                 4.20 ppm (1H, t, Fmoc CH).
                
            • Linker:

              • 
                 3.50–3.70 ppm (2H, d, 
                
                
                
                -NH).
            • Amide NH:

              • 
                 5.20–5.50 ppm (1H, br t, carbamate NH).
                
            LC-MS
            • Mass: Calculated MW for C

              
              H
              
              
              
              N
              
              
              O
              
              
              = 334.37 Da.
            • Ionization: Expect

              
               or 
              
              
              
              .
            • Purity: >95% by UV (254 nm).

            Troubleshooting & Optimization

            IssueProbable CauseCorrective Action
            Low Yield pH < 8 during reaction.The nitrile group lowers amine nucleophilicity. Monitor pH and add more NaHCO₃ or switch to Na₂CO₃ (carefully).
            Ring Opening Acidic workup or high temp.Avoid HCl washes. Use Citric Acid only if necessary and perform quickly. Keep rotavap bath < 40°C.
            Fmoc-Dipeptide Excess amine / slow addition.Ensure Fmoc-OSu is in slight excess (1.1 eq). Add Fmoc-OSu solution to the amine solution, not vice-versa.
            Incomplete Reaction Poor solubility.Increase Dioxane ratio to 2:1 Dioxane:Water. Ensure amine is fully dissolved before adding Fmoc-OSu.

            References

            • Wuits, J., et al. (2020). Oxetanes as Versatile Elements in Drug Discovery. Angewandte Chemie International Edition.

            • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.

            • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(24), 15032–15088.

            • BenchChem. (2025).[1][4] An In-depth Technical Guide to Fmoc Protection and Deprotection.

            • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.

            Sources

            Application Notes and Protocols: Incorporation of 3-(Aminomethyl)oxetane-3-carbonitrile into Peptides

            Author: BenchChem Technical Support Team. Date: February 2026

            Introduction: Expanding the Peptidomimetic Toolbox with Strained Ring Systems

            The therapeutic potential of peptides is often hindered by poor metabolic stability and limited conformational diversity. To overcome these challenges, medicinal chemists frequently turn to non-proteinogenic amino acids that introduce unique structural and physicochemical properties. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif in drug discovery for its ability to enhance solubility, improve metabolic stability, and increase the three-dimensionality of molecules.[1][2][3]

            This guide focuses on a novel building block: 3-(aminomethyl)oxetane-3-carbonitrile (OxaCN). This unique β-amino acid analogue combines the favorable properties of the oxetane scaffold with a carbonitrile moiety. The nitrile group is of particular interest as it can serve as a polar functional group or act as a reversible covalent "warhead" for targeting cysteine proteases.[4]

            Herein, we provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic incorporation of this building block into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the underlying chemistry, provide detailed, validated protocols, and discuss the anticipated impact of this modification on peptide structure and function.

            Part 1: The Fmoc-OxaCN-OH Building Block: Synthesis and Handling

            A robust and scalable synthesis of the N-terminally protected Fmoc-OxaCN-OH building block is paramount for its successful use in SPPS. While various methods exist for creating 3,3-disubstituted oxetanes, a plausible and efficient route is proposed below.

            Proposed Synthetic Pathway

            The synthesis leverages readily available starting materials and employs robust chemical transformations. The key steps involve the formation of the oxetane ring, introduction of the aminomethyl and nitrile functionalities, and final protection for SPPS.

            G start Oxetan-3-one step1 Strecker Synthesis (NaCN, NH4Cl) start->step1 intermediate1 3-Aminooxetane-3-carbonitrile step1->intermediate1 Forms aminonitrile step2 Boc Protection (Boc)2O intermediate1->step2 intermediate2 Boc-3-Aminooxetane-3-carbonitrile step2->intermediate2 Protects ring amine step3 Amine Alkylation / Nitrile Displacement (Conceptual - requires specific route development for aminomethyl introduction) intermediate2->step3 Complex step to build aminomethyl group intermediate3 Protected 3-(Aminomethyl)oxetane-3-carbonitrile step3->intermediate3 step4 Fmoc Protection of Amine (Fmoc-OSu) intermediate3->step4 final_product Fmoc-3-(Aminomethyl)oxetane-3-carbonitrile (Fmoc-OxaCN-OH) step4->final_product Final building block

            Caption: Proposed synthetic pathway for the Fmoc-OxaCN-OH building block.

            Physicochemical Properties and Handling
            • Appearance: Expected to be a white to off-white solid.

            • Stability: The Fmoc group is base-labile, while the oxetane ring and nitrile are generally stable under standard SPPS conditions, including exposure to trifluoroacetic acid (TFA) for final cleavage.[5][6]

            • Storage: Store desiccated at 2-8°C to prevent degradation of the Fmoc group and hydrolysis of the nitrile.

            • pKa Consideration: The electron-withdrawing effect of the oxetane ring is known to reduce the basicity of adjacent amines.[2][7] The aminomethyl group in OxaCN will therefore have a lower pKa than typical alkyl amines, which can influence its reactivity and protonation state during coupling.

            Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocols

            The incorporation of Fmoc-OxaCN-OH requires careful consideration of coupling conditions due to its nature as a sterically hindered β-amino acid. The following protocols are designed for Fmoc/tBu-based SPPS.[8][9]

            Workflow for Incorporating OxaCN into a Peptide Sequence

            The process follows the standard SPPS cycle of deprotection, activation, coupling, and washing, with special attention paid to the coupling step of the OxaCN residue.

            SPPS_Workflow start Start Peptide-Resin with free N-terminus deprotection Fmoc Deprotection 20% Piperidine in DMF start->deprotection 1. wash1 Wash DMF deprotection->wash1 2. coupling OxaCN Coupling Fmoc-OxaCN-OH + Activator + Base in DMF wash1->coupling 3. monitoring Monitor Coupling (e.g., Kaiser Test) coupling->monitoring 4. monitoring->coupling 5b. Incomplete (Recouple) wash2 Wash DMF monitoring->wash2 5a. Coupling Complete cycle_end End Cycle Peptide-Resin elongated by one OxaCN residue wash2->cycle_end repeat Repeat Cycle for next amino acid cycle_end->repeat Continue Synthesis

            Caption: SPPS cycle for the incorporation of the Fmoc-OxaCN-OH building block.

            Protocol 1: Coupling of Fmoc-OxaCN-OH

            Rationale: The 3,3-disubstitution on the oxetane ring presents significant steric hindrance. Therefore, highly efficient coupling reagents that form reactive activated species quickly are required to achieve high coupling efficiency and avoid side reactions. Standard carbodiimide activators like DIC may be insufficient. We recommend the use of uronium/aminium salt-based reagents.[10]

            Reagent/ParameterRecommendationRationale
            Amino Acid 3.0 - 5.0 eq.Drives the reaction to completion.
            Coupling Reagent HATU (3.0 - 5.0 eq.)Forms a highly reactive OAt-ester, which is superior for hindered couplings.[10]
            Base DIPEA or 2,4,6-Collidine (6.0 - 10.0 eq.)Non-nucleophilic bases that minimize side reactions. A higher excess is used to ensure the free amine is deprotonated.
            Solvent Anhydrous DMFStandard solvent for SPPS.
            Reaction Time 2 - 4 hoursExtended time to overcome steric hindrance.
            Strategy Double Coupling Perform the coupling procedure twice to ensure maximum incorporation.[11]

            Step-by-Step Manual Coupling Protocol:

            • Resin Preparation: After the Fmoc-deprotection of the N-terminal amino acid on the resin, wash the resin thoroughly with DMF (5 x 1 min).

            • Activation Solution: In a separate vessel, dissolve Fmoc-OxaCN-OH (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow the solution to pre-activate for 1-2 minutes.

            • First Coupling: Add the activation solution to the resin. Agitate via nitrogen bubbling or orbital shaking for 2 hours at room temperature.

            • Wash: Drain the reaction vessel and wash the resin with DMF (3 x 1 min).

            • Monitoring (Optional but Recommended): Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates successful coupling. A positive result (blue beads) indicates free amines remain.

            • Second Coupling (Recouple): Regardless of the Kaiser test result, it is best practice to perform a second coupling. Prepare a fresh activation solution as in Step 2 and repeat the coupling for another 2 hours.

            • Final Wash: Drain the vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove all excess reagents before proceeding to the next deprotection step.

            Protocol 2: Cleavage and Global Deprotection

            Rationale: The oxetane ring is stable to strong acids like TFA, which are used for cleavage from the resin and removal of side-chain protecting groups.[5][6] The nitrile functionality is also inert under these conditions.

            • Resin Preparation: Wash the final peptide-resin with DCM (3 x 1 min) and dry under vacuum for 15 minutes.

            • Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard choice is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) . TIS acts as a scavenger to trap reactive cations.

            • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of resin) and agitate at room temperature for 2-3 hours.

            • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it dropwise to a large volume of ice-cold diethyl ether.

            • Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

            • Drying: Dry the crude peptide pellet under vacuum.

            Part 3: Characterization of OxaCN-Containing Peptides

            Standard analytical techniques are used to confirm the identity and purity of the final peptide.

            • Purification: The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

            • Mass Spectrometry: Use ESI-MS or MALDI-TOF to confirm the molecular weight of the purified peptide. The calculated mass should account for the incorporation of the OxaCN residue (C₁₄H₁₄N₂O₃, MW = 274.27 for the residue within the chain after Fmoc removal).

            • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the presence of the oxetane ring, which will show characteristic proton signals in the 4.0-5.0 ppm region. The nitrile carbon will have a distinctive signal in the ¹³C spectrum around 115-125 ppm.

            • Circular Dichroism (CD) Spectroscopy: This technique is crucial for assessing the impact of the OxaCN residue on the peptide's secondary structure. Incorporation of oxetane modifications can disrupt α-helical structures, potentially inducing turns or kinks in the peptide backbone.[12][13][14]

            Part 4: Mechanistic Insights and Applications

            The incorporation of OxaCN offers several strategic advantages in peptide design, primarily affecting conformation, stability, and biological activity.

            Conformational Control and Metabolic Stability

            The rigid, 3,3-disubstituted oxetane ring restricts bond rotation, acting as a potent conformational constraint. This can pre-organize a peptide into a bioactive conformation, similar to a proline residue, or induce β-turns, which can improve receptor binding and cell permeability.[1][13] Furthermore, the non-natural β-amino acid backbone at the site of modification is resistant to cleavage by common proteases, thereby enhancing the peptide's in vivo half-life.[5][7]

            Application as a Cysteine Protease Inhibitor

            The nitrile group can function as an electrophilic "warhead" that reacts reversibly with the nucleophilic thiol of an active site cysteine residue in enzymes like caspases or cathepsins.[4]

            Caption: Mechanism of reversible inhibition of a cysteine protease by a nitrile warhead.

            This interaction forms a covalent thioimidate adduct, effectively blocking the enzyme's catalytic activity. The reversibility of this bond can be advantageous for reducing off-target toxicity compared to irreversible inhibitors.

            Conclusion

            The 3-(aminomethyl)oxetane-3-carbonitrile building block is a powerful new tool for peptide chemists. Its incorporation, while requiring optimized coupling conditions due to steric hindrance, endows peptides with a unique combination of properties. The oxetane ring provides conformational rigidity and metabolic stability, while the nitrile group offers a handle for covalent modulation of enzyme activity. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the full potential of this exciting peptidomimetic in the development of next-generation therapeutics.

            References

            • Beadle, J. D., et al. (2017). Solid-Phase Synthesis of Oxetane Modified Peptides. Organic Letters, 19(12), 3303–3306. Available at: [Link]

            • Roesner, S., et al. (2020). Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

            • Bull, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

            • Beadle, J. D., et al. (2017). Solid-Phase Synthesis of Oxetane Modified Peptides. Organic Letters. Available at: [Link]

            • Roesner, S., et al. (2020). Development of oxetane modified building blocks for peptide synthesis. University of Warwick Publications. Available at: [Link]

            • Wipf, P., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

            • Tam, L. K. B., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics, 22(43), 25075–25083. Available at: [Link]

            • Saunders, G. J., et al. (2021). Synthesis and structure of oxetane containing tripeptide motifs. ResearchGate. Available at: [Link]

            • Carreira, E. M., et al. (2014). Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. Organic Letters. Available at: [Link]

            • Hayes, C. J., et al. (2023). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Journal of Medicinal Chemistry. Available at: [Link]

            • Hayes, C. J., et al. (2023). Insights into the physiochemical properties and conformation of amino-oxetanes: A matched molecular pair study. ACS Publications. Available at: [Link]

            • Carreira, E. M., et al. (2014). Oxetanyl peptides: novel peptidomimetic modules for medicinal chemistry. PubMed. Available at: [Link]

            • Roesner, S., et al. (2019). Macrocyclisation of Small Peptides Enabled by Oxetane Incorporation. ResearchGate. Available at: [Link]

            • Bull, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC. Available at: [Link]

            • Shipman, M. (n.d.). Oxetane Based Peptidomimetics: Potential New Tools for Drug Discovery and Chemical Biology. University of Warwick. Available at: [Link]

            • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab. Available at: [Link]

            • Roesner, S., et al. (2020). Development of Oxetane Modified Building Blocks for Peptide Synthesis. The Royal Society of Chemistry. Available at: [Link]

            • Li, Z., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. Available at: [Link]

            • Carreira, E. M., et al. (2014). Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. PMC. Available at: [Link]

            • Roesner, S., et al. (2020). Development of oxetane modified building blocks for peptide synthesis. PubMed. Available at: [Link]

            • Albericio, F., et al. (2022). Green Chemistry - In situ Fmoc removal. The Royal Society of Chemistry. Available at: [Link]

            • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

            • Beadle, J. D., et al. (2017). Solid-phase synthesis of oxetane modified peptides. CORE. Available at: [Link]

            • Sureshbabu, V. V., et al. (2018). Design and synthesis of novel oxetane β3-amino acids and α, β-peptides. ResearchGate. Available at: [Link]

            • Sutton, S. C., et al. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate. Available at: [Link]

            • Devaluez, Q., & Delsuc, N. (2020). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. MDPI. Available at: [Link]

            • Canavelli, P., et al. (2019). Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. Nature Research. Available at: [Link]

            • El-Sayed, N. S. (n.d.). 15.1.13 Peptide Nitriles. Science of Synthesis. Available at: [Link]

            • Anaspec (n.d.). Overview of Custom Peptide Synthesis. Anaspec. Available at: [Link]

            Sources

            Application Note: 3-(Aminomethyl)oxetane-3-carbonitrile as a Dipeptide Isostere in Drug Design

            Author: BenchChem Technical Support Team. Date: February 2026

            This Application Note and Protocol Guide is designed to provide a comprehensive, technical deep-dive into the use of 3-(Aminomethyl)oxetane-3-carbonitrile (AMOC) as a high-value scaffold in modern peptidomimetic drug design.

            Executive Summary & Rationale

            The incorporation of 3-(Aminomethyl)oxetane-3-carbonitrile into peptide backbones represents a strategic leap in overcoming the pharmacokinetic limitations of natural peptides. As a

            
            -amino acid surrogate , this scaffold introduces a conformationally constrained, polar, and metabolically stable motif that mimics the spatial vectors of a dipeptide turn while reducing lipophilicity.
            
            The "Why": Mechanism of Action

            Natural peptides suffer from rapid proteolysis and poor membrane permeability. The oxetane ring in AMOC serves three critical functions:

            • Conformational Locking: The 4-membered ring restricts the rotation of the backbone, locking the pharmacophore into a bioactive conformation (often mimicking a

              
              -turn).
              
            • Metabolic Shielding: The quaternary center at C3 prevents enzymatic recognition by proteases that typically cleave

              
              -peptide bonds.
              
            • Physicochemical Tuning: The nitrile group acts as a hydrogen bond acceptor (mimicking the carbonyl oxygen), while the oxetane oxygen lowers the pKa of the adjacent amine, improving oral bioavailability.

            Structural Analysis: The Isostere Concept

            The AMOC scaffold functions effectively as a

            
            -amino acid isostere . When hydrolyzed to the corresponding acid or used as a nitrile-based warhead, it replaces the flexible aliphatic backbone of standard amino acids with a rigid, polar cycle.
            
            Comparative Vector Analysis
            • Natural Dipeptide (Gly-Gly): Flexible, planar amide bond, high entropic penalty upon binding.

            • Oxetane Isostere: Rigid, "puckered" geometry. The distance between the amine nitrogen and the nitrile carbon (or derived carbonyl) closely matches the

              
               to 
              
              
              
              distance in specific peptide turns.

            IsostereLogic Natural Natural Dipeptide (Proteolytically Labile) Constraint Conformational Constraint Natural->Constraint Needs Rigidification Oxetane 3,3-Disubstituted Oxetane Scaffold Natural->Oxetane Bioisosteric Replacement Constraint->Oxetane Introduction of Ring Properties Properties: 1. Low LogD 2. High Met. Stability 3. H-Bond Acceptor Oxetane->Properties Modulates Result Bioactive Peptidomimetic Properties->Result Yields

            Figure 1: Logic flow for replacing natural peptide backbones with the oxetane scaffold.

            Detailed Synthesis Protocol

            Objective: Synthesize 3-(Aminomethyl)oxetane-3-carbonitrile starting from commercially available 3,3-bis(hydroxymethyl)oxetane .

            Causality: We utilize the "Bis-hydroxymethyl" route rather than the direct Strecker reaction on oxetan-3-one because it allows for precise desymmetrization and avoids the formation of unstable cyanohydrin intermediates often seen with strained ketones.

            Reagents & Materials[1][2][3][4][5][6][7][8]
            • Starting Material: 3,3-Bis(hydroxymethyl)oxetane (CAS: 2754-18-9)

            • Reagents: Sodium hydride (NaH), Trityl chloride (TrtCl), Swern Oxidation reagents (DMSO, Oxalyl chloride), Hydroxylamine hydrochloride, Mesyl chloride (MsCl), Sodium azide (NaN3), Triphenylphosphine (PPh3).

            • Solvents: Anhydrous THF, DCM, DMF.

            Step-by-Step Methodology
            Step 1: Desymmetrization (Mono-protection)
            • Dissolve 3,3-bis(hydroxymethyl)oxetane (10.0 g, 84.6 mmol) in anhydrous THF (100 mL).

            • Add NaH (1.0 eq) at 0°C to deprotonate. Stir for 30 min.

            • Add Trityl chloride (0.9 eq) dropwise to favor mono-protection.

            • Checkpoint: TLC (Hex/EtOAc 1:1) should show a major mono-protected spot.

            • Yield: ~70% of (3-(trityloxymethyl)oxetan-3-yl)methanol .

            Step 2: Oxidation & Nitrile Formation
            • Swern Oxidation: Treat the mono-protected alcohol with DMSO/Oxalyl chloride at -78°C, followed by Et3N quench. Isolate the aldehyde.

            • Oxime Formation: React the crude aldehyde with

              
               in pyridine/EtOH to form the oxime.
              
            • Dehydration: Treat the oxime with Trifluoroacetic anhydride (TFAA) or MsCl/Et3N to dehydrate it to the nitrile.

            • Result:3-(Trityloxymethyl)oxetane-3-carbonitrile .

            Step 3: Amine Generation (The "Aminomethyl" Installation)
            • Deprotection: Remove the Trityl group using mild acid (AcOH/H2O) or dilute HCl in MeOH. Note: Avoid strong Lewis acids to prevent oxetane ring opening.

            • Activation: React the free alcohol with MsCl (1.2 eq) and Et3N in DCM at 0°C to form the mesylate.

            • Azidation: Displace the mesylate with NaN3 (2.0 eq) in DMF at 60°C. Safety: Use a blast shield; azides are potential explosives.

            • Reduction (Staudinger): Treat the azide with PPh3 (1.5 eq) in THF/H2O. Stir overnight at RT.

            • Purification: Acid-base extraction or flash chromatography (DCM/MeOH/NH4OH).

            Final Product: 3-(Aminomethyl)oxetane-3-carbonitrile (Colorless oil/low-melting solid).

            SynthesisWorkflow Start 3,3-Bis(hydroxymethyl) oxetane Step1 1. Mono-Tritylation (Desymmetrization) Start->Step1 Step2 2. Swern Oxidation & Dehydration -> Nitrile Step1->Step2 Step3 3. Detritylation (Reveal -CH2OH) Step2->Step3 Step4 4. Mesylation & Azidation (-CH2OMs -> -CH2N3) Step3->Step4 Step5 5. Staudinger Reduction (Yields -CH2NH2) Step4->Step5 Final 3-(Aminomethyl)oxetane- 3-carbonitrile Step5->Final

            Figure 2: Synthetic pathway for generating the 3-(Aminomethyl)oxetane-3-carbonitrile scaffold.

            Experimental Validation Protocols

            Protocol A: Metabolic Stability Assay (Microsomal)

            To validate the "Metabolic Shielding" claim, compare the oxetane analog against a standard peptide.

            • Preparation: Prepare 10 mM DMSO stocks of the Oxetane-Peptide and the Control Peptide (e.g., Phe-Gly-Phe vs. Phe-[Oxetane]-Phe).

            • Incubation: Incubate 1 µM compound with human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

            • Sampling: Aliquot at 0, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard.

            • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

            • Calculation: Plot ln(% remaining) vs. time. Calculate

              
               and 
              
              
              
              .
              • Success Criteria: The oxetane analog should exhibit a >3-fold increase in half-life compared to the control.

            Protocol B: LogD Determination (Shake-Flask)
            • Mix: Phosphate buffer (pH 7.4) and 1-octanol (pre-saturated with each other).

            • Spike: Add test compound to the mixture.

            • Equilibrate: Shake for 24 hours at 25°C.

            • Separate: Centrifuge to separate phases.

            • Quantify: Measure concentration in both phases using HPLC-UV.

            • Data:

              
              .
              

            Comparative Data Summary

            PropertyNatural Dipeptide (Gly-Gly)Oxetane Isostere (AMOC)Impact on Drug Design
            Conformation Flexible (High Entropy)Constrained (Low Entropy)Improved binding affinity (pre-organized).
            H-Bonding Donor (NH) & Acceptor (CO)Acceptor (CN/O) onlyModulated permeability; reduced desolvation penalty.
            Metabolic Stability Low (Proteolysis prone)High (Steric hindrance)Extended half-life (
            
            
            ).
            Lipophilicity (LogP) Low (Very polar)ModerateImproved membrane permeability (LogD ~0-2).
            Solubility HighHighMaintains aqueous solubility unlike carbocycles.

            References

            • Wuitschik, G. et al. (2010). "Oxetanes as promising physicochemical alter egos of gem-dimethyl groups in drug discovery."[1][2][3] Angewandte Chemie International Edition. Link

            • Burkhard, J. A. et al. (2010). "Synthesis and structural analysis of 3,3-disubstituted oxetanes." Organic Letters. Link

            • Stepan, A. F. et al. (2011). "Metabolism-directed design of oxetane-containing arylsulfonamide derivatives." Journal of Medicinal Chemistry. Link

            • Müller, K. et al. (2012). "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Chemical Reviews. Link

            • Barnes-Seeman, D. (2016). "The role of oxetanes in drug discovery." Future Medicinal Chemistry. Link

            Sources

            Application Notes and Protocols for the Downstream Functionalization of the Nitrile Group in 3-(Aminomethyl)oxetane-3-carbonitrile

            Author: BenchChem Technical Support Team. Date: February 2026

            Introduction: The Strategic Value of 3-(Aminomethyl)oxetane-3-carbonitrile in Modern Drug Discovery

            The 3-(aminomethyl)oxetane-3-carbonitrile scaffold has emerged as a privileged building block in contemporary medicinal chemistry. Its inherent three-dimensionality, conferred by the sp³-rich oxetane ring, offers a distinct advantage in exploring novel chemical space and escaping the "flatland" of traditional aromatic-based drug candidates. The oxetane moiety is not merely a passive spacer; it can significantly influence key physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2] Furthermore, the 3,3-disubstitution pattern enhances the stability of the strained four-membered ring, rendering it compatible with a range of synthetic transformations.[3][4]

            This application note provides a comprehensive guide to the downstream functionalization of the versatile nitrile group in 3-(aminomethyl)oxetane-3-carbonitrile. We will explore three key transformations of paramount importance in drug development: reduction to a primary amine, hydrolysis to a carboxylic acid, and conversion to a tetrazole. For each transformation, we provide detailed, field-proven protocols, an in-depth rationale for the chosen methodology, and a troubleshooting guide to navigate potential challenges. The overarching goal is to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively leverage this valuable building block in their synthetic campaigns.

            Core Functionalization Pathways

            The nitrile group serves as a versatile synthetic handle, allowing for its conversion into a variety of other functional groups. This section will detail the protocols for three high-impact transformations.

            
            

            Start [label="3-(Aminomethyl)oxetane-3-carbonitrile"]; Amine [label="3-(Aminomethyl)oxetane-3-methanamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid [label="3-(Aminomethyl)oxetane-3-carboxylic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tetrazole [label="5-(3-(Aminomethyl)oxetan-3-yl)-1H-tetrazole", fillcolor="#EA4335", fontcolor="#FFFFFF"];

            Start -> Amine [label="Reduction"]; Start -> Acid [label="Hydrolysis"]; Start -> Tetrazole [label="[3+2] Cycloaddition"]; }

            Figure 1: Key downstream functionalization pathways of the nitrile group in 3-(Aminomethyl)oxetane-3-carbonitrile.

            Protocol 1: Chemoselective Reduction of the Nitrile to a Primary Amine

            The reduction of the nitrile to a primary amine yields a valuable 1,3-diamine motif, a common feature in biologically active molecules. The primary challenge in this transformation is to achieve chemoselectivity, reducing the nitrile without affecting the oxetane ring or leading to over-alkylation of the newly formed amine. Catalytic hydrogenation offers a clean and efficient method to achieve this transformation.

            Rationale for Methodology

            We have selected two robust catalytic hydrogenation methods: one employing Raney Nickel and the other Palladium on Carbon (Pd/C).

            • Raney Nickel: This catalyst is highly active for nitrile reduction and can often be used under relatively mild conditions. The addition of ammonia or an ammonium salt to the reaction mixture is a critical parameter. It serves to suppress the formation of secondary and tertiary amine byproducts by competitively adsorbing to the catalyst surface and reacting with the intermediate imine, thereby favoring the formation of the desired primary amine.[5][6]

            • Palladium on Carbon (Pd/C): Pd/C is another widely used hydrogenation catalyst. While it can be effective for nitrile reduction, careful control of reaction conditions is necessary to prevent dearomatization if aromatic rings are present elsewhere in the molecule (not a concern with our substrate). Similar to Raney Nickel, the addition of ammonia is beneficial for selectivity.[7][8][9]

            
            

            Start [label="Dissolve Substrate\nin Solvent"]; Catalyst [label="Add Catalyst &\nAmmonia Source"]; Hydrogenation [label="Pressurize with H₂\nand Heat"]; Workup [label="Filter Catalyst &\nConcentrate"]; Purification [label="Purify by\nCrystallization or\nChromatography"]; Product [label="3-(Aminomethyl)oxetane-3-methanamine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

            Start -> Catalyst -> Hydrogenation -> Workup -> Purification -> Product; }

            Figure 2: Experimental workflow for the catalytic reduction of the nitrile group.

            Detailed Experimental Protocol: Raney Nickel Catalyzed Hydrogenation

            Materials:

            • 3-(Aminomethyl)oxetane-3-carbonitrile

            • Raney Nickel (50% slurry in water)

            • Methanol (MeOH) or Ethanol (EtOH)

            • Ammonium Hydroxide (28-30% solution)

            • Hydrogen gas (H₂)

            • Celite®

            Procedure:

            • To a high-pressure hydrogenation vessel, add 3-(aminomethyl)oxetane-3-carbonitrile (1.0 eq).

            • Add methanol or ethanol as the solvent (approximately 10-20 mL per gram of substrate).

            • Carefully add Raney Nickel (approximately 10-20% by weight of the substrate, washed with the reaction solvent to remove water).

            • Add ammonium hydroxide (2-5 eq).

            • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

            • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

            • Heat the reaction mixture to 40-60 °C with vigorous stirring.

            • Monitor the reaction progress by TLC or LC-MS.

            • Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas.

            • Purge the vessel with nitrogen.

            • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

            • Concentrate the filtrate under reduced pressure to afford the crude product.

            • Purify the product by crystallization or column chromatography on silica gel.

            Parameter Recommended Range Rationale
            Catalyst Loading 10-20 wt%Balances reaction rate and cost.
            Solvent MeOH or EtOHGood solubility for the substrate and product.
            Ammonia Source 2-5 eq NH₄OHSuppresses side reactions.[5]
            Hydrogen Pressure 50-100 psiSufficient for reduction without requiring specialized high-pressure equipment.
            Temperature 40-60 °CPromotes the reaction without significant decomposition.
            Troubleshooting Guide
            Problem Possible Cause Solution
            Incomplete Reaction Inactive catalystUse fresh, properly activated Raney Nickel.
            Insufficient hydrogen pressureEnsure the system is properly sealed and increase the pressure if necessary.
            Formation of Secondary/Tertiary Amines Insufficient ammoniaIncrease the concentration of ammonium hydroxide.[6]
            Reaction temperature too highLower the reaction temperature.
            Low Yield Product loss during workupEnsure complete transfer and washing during filtration.
            Catalyst poisoningEnsure starting materials and solvents are of high purity.

            Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid

            The conversion of the nitrile to a carboxylic acid provides a valuable building block for further derivatization, such as amide bond formation. The primary concern during this hydrolysis is the stability of the oxetane ring, which can be susceptible to ring-opening under harsh acidic or basic conditions.[3] Given the enhanced stability of 3,3-disubstituted oxetanes, a carefully controlled basic hydrolysis is the preferred method.

            Rationale for Methodology

            Basic hydrolysis is chosen to minimize the risk of oxetane ring opening, which is more prevalent under acidic conditions.[4][10] The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylate salt. Subsequent acidification yields the desired carboxylic acid. Using a co-solvent like ethanol can improve the solubility of the starting material in the aqueous base.

            
            

            Start [label="Dissolve Substrate\nin Solvent"]; Base_Addition [label="Add Aqueous Base\nand Heat"]; Acidification [label="Cool and Acidify\nto Precipitate"]; Isolation [label="Filter and Wash\nthe Product"]; Drying [label="Dry Under Vacuum"]; Product [label="3-(Aminomethyl)oxetane-3-carboxylic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

            Start -> Base_Addition -> Acidification -> Isolation -> Drying -> Product; }

            Figure 3: Experimental workflow for the basic hydrolysis of the nitrile group.

            Detailed Experimental Protocol: Basic Hydrolysis

            Materials:

            • 3-(Aminomethyl)oxetane-3-carbonitrile

            • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

            • Ethanol (EtOH) or Dioxane

            • Water (H₂O)

            • Hydrochloric Acid (HCl), concentrated

            • Deionized water

            Procedure:

            • In a round-bottom flask, dissolve 3-(aminomethyl)oxetane-3-carbonitrile (1.0 eq) in a mixture of ethanol (or dioxane) and water (e.g., 1:1 v/v).

            • Add a solution of NaOH or KOH (3-5 eq) in water.

            • Heat the reaction mixture to reflux (typically 80-100 °C).

            • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

            • Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

            • Slowly add concentrated HCl to acidify the solution to pH 2-3. A precipitate should form.

            • Stir the mixture at 0-5 °C for 30 minutes to ensure complete precipitation.

            • Collect the solid product by vacuum filtration.

            • Wash the filter cake with cold deionized water.

            • Dry the product under vacuum to a constant weight.

            Parameter Recommended Range Rationale
            Base 3-5 eq NaOH or KOHEnsures complete hydrolysis of the nitrile and intermediate amide.
            Solvent EtOH/H₂O or Dioxane/H₂OImproves solubility of the organic substrate in the aqueous medium.
            Temperature 80-100 °CProvides sufficient energy for hydrolysis without excessive decomposition.
            Acidification pH 2-3Ensures complete protonation of the carboxylate to the carboxylic acid.
            Troubleshooting Guide
            Problem Possible Cause Solution
            Incomplete Hydrolysis Insufficient base or reaction timeIncrease the amount of base or prolong the reaction time.
            Low reaction temperatureEnsure the reaction is maintained at the specified temperature.
            Oxetane Ring Opening Reaction conditions too harshLower the reaction temperature and use a milder base if possible.
            Product does not precipitate upon acidification Product is soluble in the reaction mixtureConcentrate the reaction mixture before acidification or extract the product with a suitable organic solvent after acidification.
            Low Yield Incomplete precipitationEnsure the pH is sufficiently low and the mixture is thoroughly cooled.

            Protocol 3: Synthesis of the Tetrazole Bioisostere

            The tetrazole ring is a well-established bioisostere for the carboxylic acid functional group in medicinal chemistry, often leading to improved metabolic stability and pharmacokinetic properties.[11][12] The most common method for its synthesis is the [3+2] cycloaddition of an azide source to the nitrile.

            Rationale for Methodology

            The chosen protocol utilizes sodium azide as the azide source and a catalyst to activate the nitrile towards cycloaddition. Two effective catalytic systems are presented:

            • Zinc(II) Bromide: Zinc salts are effective Lewis acids that coordinate to the nitrile nitrogen, increasing its electrophilicity and facilitating the attack of the azide anion.[13][14][15] This method often proceeds in high yield and can be performed in water, offering a greener alternative to organic solvents.[16]

            • Ammonium Chloride: Ammonium chloride can act as a Brønsted acid in situ, protonating the nitrile and activating it for nucleophilic attack by the azide.[17][18] This method is also widely used and generally provides good yields.

            Given the presence of a primary amine in the starting material, which can also react with Lewis or Brønsted acids, it may be necessary to protect the amine (e.g., as a Boc-carbamate) prior to the cycloaddition to avoid side reactions and improve the yield of the desired tetrazole.

            
            

            Start [label="Dissolve Substrate\nin Solvent"]; Reagents [label="Add Azide Source\n& Catalyst"]; Reaction [label="Heat to Reaction\nTemperature"]; Workup [label="Cool, Acidify &\nExtract"]; Purification [label="Purify by\nCrystallization or\nChromatography"]; Product [label="5-(3-(Aminomethyl)oxetan-3-yl)-1H-tetrazole", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

            Start -> Reagents -> Reaction -> Workup -> Purification -> Product; }

            Figure 4: Experimental workflow for the synthesis of the tetrazole derivative.

            Detailed Experimental Protocol: Zinc(II) Bromide Catalyzed Tetrazole Formation

            Materials:

            • 3-(Aminomethyl)oxetane-3-carbonitrile (or its N-Boc protected derivative)

            • Sodium Azide (NaN₃) - Caution: Highly toxic and potentially explosive! Handle with extreme care.

            • Zinc(II) Bromide (ZnBr₂)

            • Water (H₂O) or Dimethylformamide (DMF)

            • Hydrochloric Acid (HCl), concentrated

            • Ethyl Acetate (EtOAc)

            Procedure:

            • In a round-bottom flask, dissolve 3-(aminomethyl)oxetane-3-carbonitrile (1.0 eq) in water or DMF.

            • Add sodium azide (1.5-2.0 eq) and zinc(II) bromide (1.0-1.5 eq).

            • Heat the reaction mixture to 100-120 °C.

            • Monitor the reaction progress by TLC or LC-MS.

            • Upon completion, cool the reaction to room temperature.

            • Carefully add concentrated HCl to acidify the mixture to pH 2-3. Caution: This will generate hydrazoic acid (HN₃), which is volatile and highly toxic. Perform this step in a well-ventilated fume hood.

            • Extract the aqueous layer with ethyl acetate (3 x).

            • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

            • Purify the product by crystallization or column chromatography.

            Parameter Recommended Range Rationale
            Azide Source 1.5-2.0 eq NaN₃Ensures complete reaction with the nitrile.
            Catalyst 1.0-1.5 eq ZnBr₂Activates the nitrile for cycloaddition.[14]
            Solvent H₂O or DMFWater offers a greener option, while DMF can improve solubility for some substrates.
            Temperature 100-120 °CProvides sufficient thermal energy for the cycloaddition.
            Troubleshooting Guide
            Problem Possible Cause Solution
            No or Slow Reaction Inactive catalystUse anhydrous ZnBr₂.
            Low reaction temperatureIncrease the reaction temperature.
            Low Yield Side reactions involving the primary amineProtect the amine as a Boc-carbamate before the cycloaddition.
            Incomplete extractionPerform multiple extractions and ensure proper phase separation.
            Safety Hazard Generation of hydrazoic acidAlways perform the acidification and workup in a well-ventilated fume hood.
            Accumulation of azide saltsQuench any residual azide with a suitable reagent (e.g., sodium nitrite followed by acidification) before disposal.

            Conclusion

            3-(Aminomethyl)oxetane-3-carbonitrile is a highly valuable and versatile building block for the synthesis of complex, three-dimensional molecules in drug discovery. The nitrile group can be efficiently and chemoselectively transformed into a primary amine, a carboxylic acid, or a tetrazole, providing access to a diverse range of functionalities. The protocols outlined in this application note offer reliable and scalable methods for these key transformations, taking into account the unique reactivity and stability of the oxetane ring. By understanding the rationale behind these methodologies and anticipating potential challenges, researchers can confidently incorporate this promising scaffold into their synthetic strategies, ultimately accelerating the discovery of new therapeutic agents.

            References

            • Ding, M., Chang, J., Mao, J.-X., Zhang, J., & Chen, X. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(23), 16230–16235.
            • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
            • An efficient and facile method to reduce nitriles to amine-boranes was developed. (n.d.). Organic Chemistry Frontiers.
            • A simple protocol for the reduction of nitriles to afford primary amines using ammonia-borane as the reductant in the presence of one molar equivalent of TiCl4 in diethyl ether at room temperature has been developed. (2023). Molecules, 28(2), 600.
            • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2003). Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? Journal of the American Chemical Society, 125(33), 9983–9987.
            • Singh, H., Chawla, A. S., Kapoor, V. K., Paul, D., & Malhotra, R. K. (1993). Tetrazoles: synthesis, biological activity, and structure-activity relationship. Journal of Medicinal Chemistry, 36(26), 4040–4051.
            • Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. (2022). The Journal of Organic Chemistry, 87(23), 16230-16235.
            • A novel approach for synthesis of substituted tetrazoles. (2009). Rasayan Journal of Chemistry, 2(3), 807-811.
            • A new and efficient method of synthesizing primary amines from their corresponding nitriles with KBH4 in dry ethanol catalyzed by Raney Ni has been discovered. (n.d.). ARKIVOC.
            • Oxetanes and Oxetan-3-ones. (n.d.). Science of Synthesis.
            • Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. (2013). Tetrahedron Letters, 54(28), 3691-3694.
            • Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. (2020). Organic & Biomolecular Chemistry, 18(45), 9205-9209.
            • Catalytic hydrogenation of nitriles. (2015).
            • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2003). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 125(33), 9983-9987.
            • Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. (2001). The Journal of Organic Chemistry, 66(24), 7945-7950.
            • A series of novel 5-phenyl,1-acyl 1,2,3,4-tetrazoles have been synthesized via condensation of 5-phenyl-1,2,3,4-tetrazoles with various acylating reagents. (2009). Rasayan Journal of Chemistry, 2(3), 807-811.
            • A laboratory experiment demonstrating the conversion of a nitrile to a tetrazole. (2022). YouTube.
            • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. (n.d.). Hiden Analytical.
            • Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (1998).
            • A new and efficient method of synthesizing primary amines from their corresponding nitriles with KBH4 in dry ethanol catalyzed by Raney Ni has been discovered. (2007).
            • Tetrazolium Compounds: Synthesis and Applications in Medicine. (2017). Molecules, 22(9), 1385.
            • Reagent Friday: Raney Nickel. (2011). Master Organic Chemistry.
            • Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. (2001). The Journal of Organic Chemistry, 66(7), 2480-2483.
            • Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C. (2015). Catalysis Science & Technology, 5(1), 162-166.
            • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (2024). ChemRxiv.
            • Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry, 66(19), 13215-13233.
            • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. (2025). Organic Chemistry Frontiers, 12(15), 3775-3785.
            • Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. (2015). Journal of the American Chemical Society, 137(35), 11254–11257.
            • Efficient syntheses of 5-aminoalkyl-1h-tetrazoles and of polyamines incorporating tetrazole rings. (2005). Organic Letters, 7(4), 561-564.
            • Nitrile Reaction Guides. (n.d.). OrgoSolver.
            • Pd-CuFe Catalyst for Transfer Hydrogenation of Nitriles: Controllable Selectivity to Primary Amines and Secondary Amines. (2019). Frontiers in Chemistry, 7, 77.
            • Synthesis of novel 3-(4-substitutedaryloxymethyl) oxetan-3-ylamines. (2014). Connect Journals.
            • Advanced studies on the stability of the oxetane moiety in common organic synthesis. (n.d.). Enamine.
            • Study on Synthesis Of Oxetan-3-ol. (2011).
            • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. (2013). ACS Medicinal Chemistry Letters, 4(5), 458-462.
            • Oxetanes: formation, reactivity and total syntheses of natural products. (2020). Beilstein Journal of Organic Chemistry, 16, 2396-2476.
            • Meta-Selective C–H Functionalization Using a Nitrile-Based Directing Group and Cleavable Si-Tether. (2015). Journal of the American Chemical Society, 137(35), 11254-11257.
            • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube.
            • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2024). Molecules, 29(13), 3043.
            • Why is the nitrile group not hydrolyzed as well during hydrolysis of imine in Thorpe reaction? (2017). Chemistry Stack Exchange.
            • Process for the synthesis of tetrazoles. (2006).
            • Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). Journal of Chemical Health Risks.

            Sources

            The Strategic Incorporation of 3-(Aminomethyl)oxetane-3-carbonitrile in Modern Kinase Inhibitor Synthesis

            Author: BenchChem Technical Support Team. Date: February 2026

            Abstract

            In the landscape of contemporary drug discovery, particularly in the design of kinase inhibitors, the strategic use of novel building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 3-(Aminomethyl)oxetane-3-carbonitrile in the synthesis of next-generation kinase inhibitors. We will explore the underlying scientific rationale for its use, present detailed synthetic protocols, and offer insights into its impact on critical drug-like properties. The oxetane moiety, a four-membered cyclic ether, has emerged as a valuable structural motif, capable of fine-tuning physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability.[1][2][3] The specific substitution pattern of an aminomethyl and a carbonitrile group at the 3-position of the oxetane ring provides a unique combination of functionalities that can be strategically employed to engage with kinase active sites and modulate key molecular properties.

            Introduction: The Rationale for Oxetane-Containing Scaffolds in Kinase Inhibition

            Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] The development of small molecule kinase inhibitors has therefore become a major focus of pharmaceutical research. A significant challenge in this field is the design of molecules that are not only potent and selective for their target kinase but also possess favorable absorption, distribution, metabolism, and excretion (ADME) properties.

            The oxetane ring has gained considerable attention as a "molecular tool" to enhance the drug-like characteristics of lead compounds.[2][3] Its incorporation can lead to:

            • Improved Aqueous Solubility: The polar nature of the ether oxygen in the oxetane ring can increase the overall polarity of a molecule, often leading to enhanced aqueous solubility without a substantial increase in lipophilicity.[1][2][3]

            • Enhanced Metabolic Stability: The oxetane ring can serve as a bioisosteric replacement for more metabolically labile groups, such as gem-dimethyl or carbonyl functionalities.[6][7] This can block sites of oxidative metabolism, leading to a longer in vivo half-life.[8]

            • Increased Three-Dimensionality: The non-planar, puckered conformation of the oxetane ring introduces steric bulk and three-dimensionality to a molecule.[3][9] This can facilitate better shape complementarity with the kinase active site and disrupt undesirable planar stacking interactions that can lead to off-target effects.

            • Modulation of Basicity: When an oxetane is placed adjacent to a basic nitrogen atom, it can lower the pKa of that amine.[2][10] This can be advantageous in reducing off-target effects, such as hERG inhibition, which is often associated with highly basic amines.[3][10]

            The specific building block, 3-(Aminomethyl)oxetane-3-carbonitrile, offers a trifunctional handle for synthetic chemists. The primary amine provides a nucleophilic site for coupling to various electrophilic partners, the nitrile group can act as a hydrogen bond acceptor or be further elaborated, and the oxetane ring itself imparts the aforementioned beneficial physicochemical properties.

            Synthetic Strategies and Protocols

            The incorporation of the 3-(Aminomethyl)oxetane-3-carbonitrile moiety into a kinase inhibitor scaffold typically involves standard organic transformations. The primary amine is the most common point of attachment, readily participating in reactions such as amide bond formation, reductive amination, and nucleophilic aromatic substitution.

            General Workflow for Incorporating the Oxetane Moiety

            A generalized workflow for the integration of 3-(Aminomethyl)oxetane-3-carbonitrile into a kinase inhibitor is depicted below. This process often begins with a core heterocyclic scaffold common in kinase inhibitor design, which is then functionalized to allow for coupling with the oxetane building block.

            G cluster_0 Scaffold Preparation cluster_1 Oxetane Building Block cluster_2 Coupling and Final Product A Core Heterocyclic Scaffold (e.g., Pyrimidine, Pyrazole) B Functionalization (e.g., Halogenation, Borylation) A->B Standard Organic Reactions D Coupling Reaction (e.g., Amide formation, SNAr) B->D C 3-(Aminomethyl)oxetane-3-carbonitrile C->D E Final Kinase Inhibitor D->E F Optional Deprotection/Further Modification E->F

            Sources

            Troubleshooting & Optimization

            Technical Support Center: Stability of 3-(Aminomethyl)oxetane-3-carbonitrile Under Acidic Conditions

            Author: BenchChem Technical Support Team. Date: February 2026

            For Researchers, Scientists, and Drug Development Professionals

            Welcome to the Technical Support Center for 3-(Aminomethyl)oxetane-3-carbonitrile. This guide is designed to provide in-depth technical assistance and troubleshooting for researchers encountering stability issues with this compound, particularly under acidic conditions. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying chemical principles to empower your experimental design and interpretation.

            I. Troubleshooting Guide: Common Experimental Issues

            This section addresses specific problems you may encounter during your experiments involving 3-(Aminomethyl)oxetane-3-carbonitrile in acidic environments.

            Issue 1: Low Yield or Complete Loss of Product After Acidic Workup or Purification

            Question: I'm performing a reaction where my product contains the 3-(aminomethyl)oxetane-3-carbonitrile moiety. After an acidic workup (e.g., aqueous HCl wash) or purification by chromatography on silica gel, I'm observing significantly lower yields than expected, or in some cases, a complete loss of my desired product. What is happening and how can I prevent this?

            Answer: This is a common issue stemming from the inherent reactivity of the oxetane ring under acidic conditions. The four-membered ring is strained and susceptible to acid-catalyzed ring-opening.[1][2][3] The likely degradation pathways are:

            • Acid-Catalyzed Ring Opening: The oxygen atom of the oxetane can be protonated by an acid, which activates the ring towards nucleophilic attack.[2][3] Even weak nucleophiles present in your reaction mixture (e.g., water, alcohols) can then open the ring, leading to the formation of diol or ether derivatives and destruction of your target molecule.

            • Nitrile Hydrolysis: The carbonitrile group is also susceptible to hydrolysis under acidic conditions, which would convert it to a carboxylic acid or amide.[4][5]

            Here is a systematic approach to troubleshoot and mitigate this issue:

            Step-by-Step Mitigation Protocol:
            • Avoid Strong Acids: Whenever possible, avoid the use of strong Brønsted acids like HCl, H2SO4, and trifluoroacetic acid (TFA) during workup and purification.[6]

            • Use a Buffered System: If an acidic wash is necessary to remove basic impurities, consider using a mildly acidic buffer solution (e.g., pH 4-5 citrate or acetate buffer) instead of a strong acid solution.

            • Alternative Purification Methods:

              • Base-Treated Silica Gel: Standard silica gel is slightly acidic. Pre-treating your silica gel with a solution of triethylamine in your eluent system can neutralize the acidic sites and prevent on-column degradation.

              • Alumina Chromatography: Basic or neutral alumina can be a suitable alternative to silica gel for the purification of acid-sensitive compounds.

              • Reverse-Phase Chromatography: If your compound is amenable, reverse-phase HPLC with a neutral or mildly basic mobile phase can be an excellent purification method.

            • Protecting Groups: If the amine functionality is not essential for your immediate transformation, consider protecting it as a carbamate (e.g., Boc or Cbz). This will decrease the overall basicity of the molecule and may reduce the need for an acidic workup.

            dot graph TD { A[Low Product Yield] --> B{Acidic Conditions?}; B -- Yes --> C{Degradation Pathways}; C --> D[Oxetane Ring Opening]; C --> E[Nitrile Hydrolysis]; B -- No --> F[Other Issues]; D --> G[Solution: Avoid Strong Acids]; E --> H[Solution: pH Control]; G --> I[Use Buffered Workup]; G --> J[Alternative Chromatography]; J --> K[Base-Treated Silica]; J --> L[Alumina]; J --> M[Reverse-Phase]; } caption: Troubleshooting Low Product Yields.

            Issue 2: Formation of an Unexpected Isomeric Byproduct

            Question: During the characterization of my product, I've identified an isomeric byproduct that I can't account for. What could be the source of this isomer?

            Answer: The formation of an isomeric byproduct under acidic conditions often points to a rearrangement reaction following the ring-opening of the oxetane. The carbocation intermediate formed upon ring-opening can undergo rearrangements to a more stable carbocation before being trapped by a nucleophile.

            Mechanistic Insight:

            The 3,3-disubstituted nature of the oxetane ring in your compound generally enhances its stability.[3][7] However, under sufficiently acidic conditions, protonation of the ether oxygen can still occur, leading to ring-opening. The resulting tertiary carbocation is relatively stable, but if there are possibilities for hydride or alkyl shifts to form an even more stable carbocation, this can lead to isomeric products.

            Recommended Analytical Workflow:
            • Detailed Spectroscopic Analysis: Use a combination of 1D and 2D NMR techniques (COSY, HSQC, HMBC) to fully elucidate the structure of the byproduct.

            • LC-MS Analysis: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the byproduct and confirm that it is indeed an isomer of your starting material.[8]

            • Controlled Degradation Study: Subject a small sample of your pure product to the acidic conditions used in your workup and monitor the formation of the byproduct over time by TLC or LC-MS. This will confirm that the byproduct is a degradation product.

            dot graph TD { A[Start: 3-(Aminomethyl)oxetane-3-carbonitrile Derivative] -- Acid --> B(Protonated Oxetane); B --> C{Ring Opening}; C --> D(Tertiary Carbocation Intermediate); D --> E{Rearrangement}; E -- Hydride/Alkyl Shift --> F(More Stable Carbocation); F -- Nucleophilic Attack --> G(Isomeric Byproduct); D -- Nucleophilic Attack --> H(Expected Ring-Opened Product); } caption: Isomer Formation via Rearrangement.

            II. Frequently Asked Questions (FAQs)

            This section provides answers to more general questions regarding the stability and handling of 3-(Aminomethyl)oxetane-3-carbonitrile.

            Q1: What is the general stability profile of the oxetane ring in 3-(Aminomethyl)oxetane-3-carbonitrile?

            A1: The oxetane ring possesses a moderate amount of ring strain, making it more reactive than a tetrahydrofuran (THF) ring but generally more stable than an epoxide.[3] Its stability is highly dependent on the substitution pattern and the reaction conditions.[3] The 3,3-disubstitution in 3-(aminomethyl)oxetane-3-carbonitrile provides steric hindrance that increases its stability compared to less substituted oxetanes.[3][7] It is generally stable under basic and neutral conditions but is susceptible to ring-opening in the presence of strong acids.[3]

            Q2: Are there any "safe" pH ranges for working with this compound?

            A2: While a definitive "safe" pH range can be substrate-dependent, it is generally advisable to maintain the pH between 7 and 10 to minimize both oxetane ring-opening and nitrile hydrolysis. If acidic conditions are unavoidable, using a buffered system in the pH 4-6 range for short periods is preferable to using strong, unbuffered acids.

            Q3: How does the aminomethyl group influence the stability of the oxetane ring?

            A3: The aminomethyl group can have a dual role. In its neutral, free-base form, the nitrogen's lone pair is available and could potentially act as an internal nucleophile to facilitate ring-opening under certain conditions, although this is less likely for a primary amine compared to a more nucleophilic secondary or tertiary amine.[3][7] When protonated under acidic conditions, the resulting ammonium salt is electron-withdrawing, which can have a modest stabilizing effect on the adjacent oxetane ring by making the oxygen less Lewis basic and therefore less prone to protonation.

            Q4: Can I use Lewis acids with this compound?

            A4: The use of Lewis acids should be approached with caution. Strong Lewis acids can coordinate to the oxetane oxygen and promote ring-opening, similar to Brønsted acids.[1] The outcome will depend on the strength of the Lewis acid, the solvent, and the temperature. If a Lewis acid is required for a transformation elsewhere in the molecule, it is crucial to perform small-scale test reactions to assess the stability of the oxetane moiety under those specific conditions.

            Q5: What are the best practices for long-term storage of 3-(Aminomethyl)oxetane-3-carbonitrile?

            A5: For long-term storage, it is recommended to store 3-(Aminomethyl)oxetane-3-carbonitrile as a free base in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is ideal). Avoid storing it as a salt with a strong acid, as this could lead to slow degradation over time.

            Quantitative Stability Data Summary
            ConditionStabilityPotential Degradation ProductsMitigation Strategy
            Strong Acid (e.g., 1M HCl) LowDiols, ethers, hydrolyzed nitrileAvoid; use buffered systems if necessary
            Weak Acid (e.g., Acetic Acid) ModerateSlow degradation possibleMinimize exposure time and temperature
            Silica Gel Chromatography Moderate to LowOn-column degradationUse base-treated silica or alternative stationary phases
            Strong Base (e.g., 1M NaOH) High-Generally well-tolerated
            Weak Base (e.g., Triethylamine) High-Generally well-tolerated

            References

            • Benchchem. Application Notes and Protocols for Oxetane Ring-Opening Reactions Under Acidic Conditions.
            • Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products.
            • ResearchGate. Ring opening of oxetanes 45 using protic acid in reflux conditions.
            • Benchchem. Preventing degradation of aminonitriles during workup and purification.
            • ResearchGate. (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
            • The Dong Group. Oxetane Presentation.pptx.
            • DDD UAB. Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3.
            • RSC Publishing. Organic & Biomolecular Chemistry.
            • RadTech. Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers.
            • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.
            • ResearchGate. Rapid and irreversible reaction of α−amino nitriles through pathways...
            • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
            • ACS Publications. Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis.
            • PMC. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean.
            • PharmaBlock. Oxetanes in Drug Discovery.
            • Benchchem. The Strategic Selection of Protective Groups in Oxetane Synthesis: A Comparative Guide.
            • PMC - NIH. Applications of oxetanes in drug discovery and medicinal chemistry.
            • PMC - NIH. Oxetanes in Drug Discovery Campaigns.
            • RSC Publishing. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks.
            • Google Patents. EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates.
            • MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review.
            • CSIR Research Space. Enantiomeric biocatalytic hydrolysis of β-aminonitriles to β-aminoamides using Rhodococcus rhodochrous ATCC.
            • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
            • Benchchem. Assessing the stability of the oxetane ring under various chemical conditions.
            • PMC. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ...
            • Agency for Toxic Substances and Disease Registry | ATSDR. 7. ANALYTICAL METHODS.
            • Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction.
            • Google Patents. WO2013032797A2 - Oxetane 3,3-dicarboxamide compounds and methods of making and using same.
            • Organic Chemistry Portal. Carbonyl Protecting Groups - Stability.
            • Oxetanes and Oxetan-3-ones.
            • Oxetanes: formation, reactivity and total syntheses of natural products.
            • Atlantis Press. Study on Synthesis Of Oxetan-3-ol Tianxiang Xu1,a, Xiao Leng1,b, Shuangping Huang1, c* and Xiaoji Wang.
            • Google Patents. Preparation method of 3-aminomethyl oxetane and its organic acid salts.
            • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
            • PubMed. Analytical techniques used to study the degradation of proteins and peptides: chemical instability.

            Sources

            preventing oxetane ring opening during synthesis

            Author: BenchChem Technical Support Team. Date: February 2026

            Welcome to the Oxetane Synthesis Support Center. Ticket Status: OPEN Subject: Preventing Ring Opening / Decomposition During Synthesis Assigned Specialist: Senior Application Scientist

            Mission Statement: The 106 kJ/mol Balance

            You are working with a four-membered ether that possesses approximately 106 kJ/mol (25.3 kcal/mol) of ring strain. This is your leverage for biological activity (metabolic stability, solubility, dipole alignment), but it is also your liability during synthesis.

            Unlike epoxides, oxetanes are kinetically stable to many nucleophiles at neutral/basic pH due to steric protection of the

            
             orbital (especially in 3,3-disubstituted systems). However, protonation or Lewis acid coordination of the ether oxygen  eliminates this kinetic barrier, triggering rapid ring opening.
            

            This guide consolidates field-proven protocols to navigate these "failure modes."

            Knowledge Base Article #001: Purification & Chromatography

            Issue: "My product spot looked clean on TLC, but I lost 50% mass after column chromatography." Root Cause: Standard silica gel is slightly acidic (pH 4–5). This acidity is sufficient to protonate the oxetane oxygen, leading to ring opening (forming 1,3-diols) or rearrangement during the slow elution process.

            Protocol: Basifying Silica Gel

            Do not rely on "fast columns" to save you. Neutralize the stationary phase.

            ParameterStandard Silica (Risk: High)Basified Silica (Risk: Low)
            Slurry Solvent Hexanes/EtOAcHexanes + 1–2% Triethylamine (Et₃N)
            Eluent Modifier None1% Et₃N in all mobile phase reservoirs
            TLC Visualization StandardElongated/Streaked spots indicate decomposition on the plate itself.

            Step-by-Step Basification:

            • Pre-wash: Prepare your silica slurry using your starting solvent system containing 2% v/v Et₃N .

            • Column Packing: Pour the column and flush with at least 2 column volumes of this basified solvent.

            • Equilibration: The heat of acid-base neutralization might be generated; ensure the column cools to RT before loading.

            • Elution: Run the column with 1% Et₃N in the eluent.

            • Evaporation: Et₃N is volatile; it will co-evaporate with your product. If your product is an oil, high-vac drying is sufficient to remove residual amine.

            Alternative: Use Neutral Alumina (Brockmann Grade III) if the substrate is extremely acid-sensitive, though resolution may be lower than silica.

            Knowledge Base Article #002: Acidic Deprotection Strategies

            Issue: "I need to remove a Boc group. TFA destroyed my oxetane." Root Cause: Strong Brønsted acids like Trifluoroacetic acid (TFA) protonate the oxetane. If the reaction is prolonged or the oxetane is not 3,3-disubstituted, nucleophilic attack by trifluoroacetate or water opens the ring.

            Troubleshooting Logic
            • 3,3-Disubstituted Oxetanes: Generally stable to TFA at 0°C for short durations (<30 min) because the gem-disubstitution sterically hinders the

              
               attack on the ring carbons.
              
            • Mono- or 2-Substituted Oxetanes: Highly unstable in TFA.

            Recommended Deprotection Protocols
            MethodReagentsConditionsCompatibility
            Standard (Risky) TFA / DCM0°C, monitor closelyOnly 3,3-disubstituted; Risk of ring opening.
            Mild Acid (Preferred) p-TsOH (3 equiv)MeCN , RTExcellent. p-TsOH is controllable; MeCN is non-nucleophilic.
            Lewis Acid TMSOTf (excess) + 2,6-Lutidine DCM, 0°C → RTBest for sensitive substrates. Lutidine buffers the system.
            Alternative ZnBr₂DCM, RTVery mild, specific for Boc removal.

            Visualizing the Failure Mode (Mechanism):

            OxetaneOpening cluster_prevention Prevention Strategies Oxetane Oxetane Ring (Basic Oxygen) Protonation Protonation/Coordination (H+ or Lewis Acid) Oxetane->Protonation Acidic Media Activated Activated Oxonium Intermediate Protonation->Activated Reversible NuAttack Nucleophilic Attack (S_N2 at less hindered C) Activated->NuAttack Rate Limiting Step Open Ring Opened Product (1,3-Diol / Halo-alcohol) NuAttack->Open Irreversible Relief of Strain Sterics 3,3-Disubstitution (Blocks Nu path) Sterics->NuAttack Inhibits Buffer Buffering Agents (Et3N / Lutidine) Buffer->Protonation Neutralizes

            Caption: Acid-catalyzed ring opening mechanism.[1] Protonation activates the ring; 3,3-disubstitution protects against the subsequent nucleophilic attack.

            Knowledge Base Article #003: Functionalization & Reagent Selection

            Issue: "I tried to fluorinate my alcohol with DAST, and the oxetane ring vanished." Root Cause: DAST (Diethylaminosulfur trifluoride) releases HF as a byproduct. HF is a potent oxetane ring opener. Furthermore, DAST often requires acidic activation.

            The "No-HF" Rule

            When converting alcohols to fluorides or ketones to gem-difluorides in the presence of an oxetane:

            • AVOID: DAST, Deoxo-Fluor (unless heavily buffered).

            • USE: XtalFluor-E or XtalFluor-M .[2][3]

              • Why: These are crystalline salts (aminodifluorosulfinium tetrafluoroborates). They do not release free HF.[3] They require an exogenous promoter (DBU or Et₃N·3HF), allowing you to control the pH environment.

            Lewis Acid Compatibility Guide

            Oxetanes are strong Lewis bases.[4][5][6][7] Strong Lewis acids will coordinate to the oxygen and trigger opening (e.g., Friedel-Crafts type alkylation).

            Lewis AcidStatusNotes
            TiCl₄, AlCl₃, BF₃·OEt₂ DANGER Will rapidly open the ring. Used intentionally for this purpose (e.g., with TMSCN).
            ZnCl₂, MgBr₂ Caution May coordinate; keep reaction times short.
            Cu(OTf)₂, Pd(OAc)₂ Safe Generally compatible for cross-coupling (Suzuki/Buchwald).
            B(C₆F₅)₃ Specific Used for reductive ring opening; avoid unless opening is desired.

            Knowledge Base Article #004: Hydrogenation (Pd/C)

            Issue: "Can I use Pd/C to remove a Cbz group or reduce an alkene?" Verdict: YES.

            Unlike epoxides (which can ring-open under hydrogenolysis conditions), oxetanes are generally stable to Pd/C and H₂ .

            • Caveat: Ensure the catalyst is not acidic (some Pd/C batches are prepared with acid).

            • Recommendation: Add a drop of Et₃N or pyridine to the hydrogenation mixture to poison any acidic sites on the charcoal support.

            Troubleshooting Decision Tree

            Troubleshooting Start Start: Oxetane Decomposition Observed Step1 Is it during Purification? Start->Step1 Sol1 SOLUTION: Basify Silica (1-2% Et3N) or use Alumina Step1->Sol1 Yes Step2 Is it during Reaction? Step1->Step2 No Step3 Are you using Acid/Lewis Acid? Step2->Step3 Yes Sol2 SOLUTION: Switch to pTsOH/MeCN or Buffered TMSOTf Step3->Sol2 Yes (Boc Removal) Step4 Are you Fluorinating? Step3->Step4 No Sol3 SOLUTION: Replace DAST with XtalFluor-E + DBU Step4->Sol3 Yes Step5 Is it a Nucleophilic Attack? Step4->Step5 No Sol4 Check Substitution: 3,3-disubst. is required for stability against nucleophiles. Step5->Sol4 Yes

            Caption: Diagnostic workflow for identifying the source of oxetane instability.

            References & Further Reading

            • Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 116(19), 12150–12233.

              • The definitive review on synthesis, stability, and medicinal chemistry properties.

            • Wuitschik, G., Carreira, E. M., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[8] Angewandte Chemie International Edition, 45(46), 7736–7739.

              • Seminal paper establishing oxetanes as stable gem-dimethyl isosteres.

            • Burkhard, J. A., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Angewandte Chemie International Edition, 49(21), 3524–3529.

              • Covers the structural nuances that confer stability.

            • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry, 75(10), 3401–3411.

              • Describes XtalFluor reagents as superior alternatives to DAST.

            Sources

            Technical Support Center: Purification of 3-(Aminomethyl)oxetane-3-carbonitrile

            Author: BenchChem Technical Support Team. Date: February 2026

            Welcome to the technical support center for the purification of 3-(Aminomethyl)oxetane-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this valuable building block. Our approach is rooted in scientific principles and practical, field-tested experience to ensure you can achieve the desired purity and yield for your critical applications.

            Introduction: Understanding the Molecule and Its Challenges

            3-(Aminomethyl)oxetane-3-carbonitrile is a unique small molecule featuring a strained oxetane ring, a primary amine, and a nitrile group. This combination of functionalities, while synthetically useful, presents specific challenges during purification. The basicity of the amine can lead to strong interactions with acidic stationary phases in chromatography, while the strained oxetane ring and the nitrile group can be susceptible to degradation under certain conditions. This guide will help you navigate these challenges effectively.

            The 3,3-disubstituted nature of the oxetane ring in this molecule generally confers greater stability compared to other substitution patterns, particularly under basic conditions.[1][2] However, the presence of the aminomethyl group, an internal nucleophile, can potentially facilitate ring-opening under acidic conditions.[1][2]

            Frequently Asked Questions (FAQs) & Troubleshooting

            Q1: I'm observing significant tailing and poor separation of my product during silica gel column chromatography. What's causing this and how can I fix it?

            A1: This is a classic issue when purifying basic compounds like primary amines on standard silica gel.[3] The acidic silanol groups (Si-OH) on the silica surface strongly interact with the basic amine, leading to peak tailing and sometimes irreversible adsorption.

            Root Cause Analysis:

            • Acid-Base Interaction: The primary amine in your compound is acting as a base, while the silica gel surface is acidic. This strong interaction prevents the compound from eluting cleanly.

            Troubleshooting & Solutions:

            • Mobile Phase Modification: The most straightforward solution is to add a small amount of a basic modifier to your mobile phase to compete with your product for the acidic sites on the silica.

              • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). This is often sufficient to significantly improve peak shape.

              • Ammonia in Methanol: For more stubborn cases, a solution of 1-2% of 7N ammonia in methanol as the polar component of your mobile phase can be very effective.[2][4]

            • Alternative Stationary Phases: If mobile phase modification is insufficient or undesirable, consider using a different stationary phase.

              • Amine-Functionalized Silica: This is an excellent choice as it has a basic character and is less polar than bare silica, minimizing the problematic acid-base interactions.[3][5]

              • Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica gel for the purification of amines.[2]

              • Reversed-Phase Chromatography (C18): For highly polar compounds, reversed-phase chromatography may be a more suitable technique.[2]

            Data Presentation: Comparison of Chromatographic Conditions

            Stationary PhaseMobile PhaseExpected Outcome
            Silica GelEthyl Acetate/HexanesSignificant tailing, poor separation
            Silica Gel1% TEA in Ethyl Acetate/HexanesImproved peak shape, better separation
            Amine-Functionalized SilicaEthyl Acetate/HexanesSharp peaks, excellent separation
            Q2: My final product purity is low, and I suspect the presence of unreacted starting materials or synthesis byproducts. What are the likely impurities?

            A2: The impurities present will largely depend on the synthetic route used. A common method for synthesizing α-aminonitriles is the Strecker reaction.[6][7]

            Potential Impurities from a Strecker-type Synthesis:

            • Oxetan-3-one: The starting ketone for the synthesis.

            • Cyanide Source Residues: Unreacted cyanide salts (e.g., KCN, NaCN) or trimethylsilyl cyanide (TMSCN).

            • Amine Source: Unreacted ammonia or ammonium salts.

            • Hydrolysis Byproducts: The nitrile group can be susceptible to hydrolysis, especially during aqueous workup, leading to the formation of 3-(aminomethyl)oxetane-3-carboxamide or the corresponding carboxylic acid.[1]

            Logical Workflow for Impurity Identification and Removal:

            start Crude Reaction Mixture wash Aqueous Workup (e.g., with brine or mild base) start->wash Remove inorganic salts extract Extraction with Organic Solvent (e.g., DCM, EtOAc) wash->extract Isolate organic components dry Drying of Organic Layer (e.g., Na2SO4, MgSO4) extract->dry concentrate Concentration in vacuo dry->concentrate chromatography Column Chromatography (Amine-functionalized silica or modified mobile phase) concentrate->chromatography Separate product from organic impurities pure_product Pure 3-(Aminomethyl)oxetane-3-carbonitrile chromatography->pure_product

            Caption: General purification workflow for 3-(Aminomethyl)oxetane-3-carbonitrile.

            Q3: I'm concerned about the stability of the oxetane ring and the nitrile group during purification. What conditions should I avoid?

            A3: Your concern is valid. Both the oxetane ring and the nitrile group can be sensitive to certain conditions.

            Conditions to Avoid:

            • Strongly Acidic Conditions: The oxetane ring is susceptible to ring-opening under strong acidic conditions.[1] This can lead to the formation of diol or other rearranged byproducts. It is advisable to avoid acidic workups or chromatography on highly acidic media.

            • Prolonged Exposure to Strong Bases: While the oxetane ring is generally stable to bases, prolonged exposure to strong bases, especially at elevated temperatures, could potentially lead to side reactions. Basic hydrolysis of the nitrile to a carboxylic acid is also a possibility under these conditions.[1]

            • High Temperatures: The thermal stability of 3-(aminomethyl)oxetane-3-carbonitrile should be considered. If distillation is used for purification, it is crucial to perform it under high vacuum to keep the temperature as low as possible to prevent decomposition.

            Experimental Protocol: Forced Degradation Study

            To assess the stability of your compound, a forced degradation study can be performed.

            Step-by-Step Methodology:

            • Prepare a Stock Solution: Dissolve a small amount of your purified compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

            • Acidic Condition: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

            • Basic Condition: To another aliquot, add an equal volume of 0.1 M NaOH.

            • Oxidative Condition: To a third aliquot, add an equal volume of 3% hydrogen peroxide.

            • Thermal Stress: Keep an aliquot of the stock solution at an elevated temperature (e.g., 60 °C).

            • Analysis: Monitor the samples at different time points (e.g., 1, 4, 8, 24 hours) by a suitable analytical method like HPLC or LC-MS to check for the appearance of degradation products.

            Q4: Can I use distillation to purify 3-(Aminomethyl)oxetane-3-carbonitrile?

            A4: Distillation can be a viable method, especially for removing non-volatile impurities. However, due to the presence of polar functional groups, the boiling point is expected to be relatively high.

            Considerations for Distillation:

            • Vacuum Distillation: To avoid thermal decomposition, high-vacuum distillation is strongly recommended. This will lower the boiling point to a safer temperature range.

            • Potential for Polymerization: Some nitrile-containing compounds can be prone to polymerization at elevated temperatures. It is advisable to perform a small-scale test distillation first.

            Experimental Workflow: Small-Scale Test Distillation

            start Crude Product (post-workup) setup Set up for fractional vacuum distillation start->setup heat Gradually heat under high vacuum setup->heat collect Collect fractions at different temperature ranges heat->collect analyze Analyze fractions by GC-MS or NMR collect->analyze result Determine feasibility and optimal conditions analyze->result

            Caption: Decision-making workflow for distillation purification.

            Q5: Is crystallization a suitable purification method for this compound?

            A5: Crystallization can be an excellent method for obtaining highly pure material, provided a suitable solvent system can be found.[9] Given that 3-(aminomethyl)oxetane-3-carbonitrile is a polar molecule, it is likely to be a solid or a high-boiling liquid at room temperature.

            Strategy for Developing a Crystallization Protocol:

            • Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexanes).

            • Ideal Crystallization Solvent: An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

            • Anti-Solvent Method: If a single good solvent is not found, an anti-solvent approach can be used. Dissolve the compound in a solvent in which it is highly soluble, and then slowly add an anti-solvent (a solvent in which it is poorly soluble) until turbidity is observed. Heat to redissolve and then allow to cool slowly.

            Data Presentation: Solubility Screening Table (Hypothetical)

            SolventSolubility at Room TempSolubility at 60 °C
            WaterSolubleVery Soluble
            MethanolSolubleVery Soluble
            IsopropanolSparingly SolubleSoluble
            Ethyl AcetateSlightly SolubleSparingly Soluble
            HexanesInsolubleInsoluble

            Based on this hypothetical data, isopropanol could be a good candidate for single-solvent crystallization. Alternatively, a methanol/ethyl acetate or water/isopropanol system could be explored for anti-solvent crystallization.

            References

            • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry.
            • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv.
            • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester.
            • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom
            • Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds. (n.d.). Benchchem.
            • (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review.
            • Is there an easy way to purify organic amines? (2023, January 19). Biotage.
            • Lijun, Y., & et al. (n.d.). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary.
            • (n.d.). Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources | Request PDF.
            • Preventing degradation of aminonitriles during workup and purific
            • 3-(aminomethyl)oxetane-3-carbonitrile (C5H8N2O). (n.d.). PubChemLite.
            • (n.d.). SYNTHESIS, CRYSTAL STRUCTURE OF MONO- AND BIS α-AMINONITRILES AND CLASSIFIATION BASED ON CHEMICAL COMPOSITION. КиберЛенинка.
            • (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.
            • Oxetanes and Oxetan-3-ones. (n.d.).
            • (n.d.). Synthesis of oxetanes from alcohols | Request PDF.
            • (2021, January 7).
            • Making Oxetane. (2023, April 11). YouTube.
            • 3-(Aminomethyl)oxetane 97 6246-05-5. (n.d.). Sigma-Aldrich.
            • (2023, July 18). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society.
            • (n.d.). Study on Synthesis Of Oxetan-3-ol.
            • (n.d.). Study on Synthesis Of Oxetan-3-ol Tianxiang Xu1,a, Xiao Leng1,b, Shuangping Huang1, c and Xiaoji Wang*.
            • α-Aminonitrile synthesis by cyan
            • 1305208-47-2 | 3-(Aminomethyl)oxetan-3-ol. (n.d.). ChemScene.
            • (2023, July 18). Oxetane Synthesis via Alcohol C–H Functionalization.
            • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv. (2024, November 12).
            • (2024, July 3). Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres. PubMed.
            • (2023, July 26).
            • Oxetanes [Chemical Structural Class]. (n.d.). TCI AMERICA.
            • [3-(Aminomethyl)oxetan-3-yl]methanol | C5H11NO2 | CID 18706850. (n.d.). PubChem.
            • 3-(aminomethyl)oxetane-3-carboxamide 95%. (n.d.). Advanced ChemBlocks.
            • (2025, August 9). The efficient synthesis of 3-hydroxyoxetane-3-carboxamides by the reaction of carbamoylsilanes with oxetan-3-one.

            Sources

            Technical Support Center: HPLC-MS Profiling of 3-(Aminomethyl)oxetane-3-carbonitrile

            Author: BenchChem Technical Support Team. Date: February 2026

            Ticket Type: Method Development & Troubleshooting Subject: Analysis of Polar Oxetane Building Blocks Reference Molecule: 3-(Aminomethyl)oxetane-3-carbonitrile (C₅H₈N₂O, MW: 112.13 Da)

            Executive Summary

            You are analyzing a 3,3-disubstituted oxetane with two distinct polarity drivers: a primary amine and a nitrile group. This molecule is a "polar head" mimic, designed to lower lipophilicity in drug candidates.

            The Analytical Challenge:

            • Retention: Standard C18 columns will likely fail. The molecule is too hydrophilic (LogP < -1.0) and will elute in the void volume, co-eluting with salts and matrix suppressors.

            • Stability: While 3,3-disubstituted oxetanes are more stable than their monosubstituted counterparts, the oxetane ring is strained (~106 kJ/mol). Acidic mobile phases can catalyze ring opening, especially if the internal amine acts as an intramolecular nucleophile.[1]

            • Detection: The nitrile group has weak UV absorbance (end-absorption <210 nm). Mass Spectrometry (ESI+) is required for sensitivity.

            Module 1: Chromatography (The "No Retention" Issue)

            User Issue:

            "I injected the sample on my standard C18 column (0.1% Formic Acid/ACN), and the peak elutes at the dead time (T0). I cannot separate it from the solvent front."

            Diagnostic:

            This is a classic "Phase Collapse" or lack of hydrophobic interaction. The oxetane and amine groups make the molecule highly water-soluble.

            Resolution: Switch to HILIC

            Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for this class of compounds. It relies on a water-layer partition mechanism on a polar stationary phase.[2][3]

            Recommended Protocol (HILIC)
            ParameterSpecificationRationale
            Column Amide-HILIC or ZIC-pHILIC (Zwitterionic)Amide phases interact well with the nitrile/amine; Zwitterionic phases provide robust retention for charged amines.
            Mobile Phase A 10 mM Ammonium Formate (pH 3.5) in WaterProvides protons for ionization; buffers the amine.
            Mobile Phase B Acetonitrile (ACN)The "weak" solvent in HILIC.[3]
            Gradient 95% B to 60% B over 10 minsStart high organic to retain the polar analyte.
            Flow Rate 0.3 - 0.5 mL/minStandard for LC-MS.
            Column Temp 30°C - 40°CImproves mass transfer kinetics.
            Decision Logic: Column Selection

            MethodSelection Start Start: Analyte Profiling CheckLogP Check LogP / Polarity (Is LogP < 0?) Start->CheckLogP C18 Standard C18 (Likely Void Elution) CheckLogP->C18 No (Hydrophobic) HILIC HILIC Mode (Recommended) CheckLogP->HILIC Yes (Hydrophilic) ColSelect Select Stationary Phase HILIC->ColSelect Amide Amide-HILIC (Best for Nitrile/Amine) ColSelect->Amide Primary Choice BareSilica Bare Silica (Good for strong bases) ColSelect->BareSilica Alternative

            Figure 1: Decision tree for selecting the appropriate chromatographic mode for polar oxetanes.

            Module 2: Sample Integrity (The "Ghost Peak" Issue)

            User Issue:

            "I see two peaks with similar masses, or my main peak area decreases over time in the autosampler."

            Diagnostic:

            You are likely observing Acid-Catalyzed Ring Opening . Although 3,3-disubstituted oxetanes are relatively robust, the presence of a primary amine creates a risk of intramolecular attack or hydrolysis in acidic media over time.

            Mechanism of Failure:
            • Protonation: The oxetane oxygen gets protonated in the acidic mobile phase/diluent.

            • Nucleophilic Attack: Water (or the internal amine) attacks the electrophilic carbon next to the oxygen.

            • Result: Formation of a diol (MW +18) or an isomeric ring-opened species.

            Resolution: pH & Diluent Control
            • Diluent: Do NOT dissolve the sample in 0.1% Formic Acid for long-term storage. Use 90% ACN / 10% Water (neutral) or 10 mM Ammonium Acetate (pH 6-7).

            • Injection: Inject immediately after preparation if using acidic eluents.

            • Verification: Check for the "Diol" byproduct (+18 Da, m/z ~131) to confirm degradation.

            Degradation Oxetane Intact Oxetane (m/z 113) Activated Protonated Ether Oxetane->Activated Fast Equilibrium Acid Acidic Mobile Phase (H+) Acid->Activated Hydrolysis Hydrolysis (+H2O) Activated->Hydrolysis Diol Ring-Opened Diol (m/z 131) Hydrolysis->Diol Irreversible

            Figure 2: Acid-catalyzed degradation pathway of the oxetane ring in aqueous mobile phases.

            Module 3: Mass Spectrometry (Detection Optimization)

            User Issue:

            "The signal is unstable or lower than expected for an amine."

            Diagnostic:

            Small polar molecules are susceptible to ion suppression from salts eluting early in the run (if retention is poor) or from cluster formation in HILIC modes.

            Resolution: Source Tuning (ESI+)

            The amine (

            
            ) is your primary ionization site. It must be protonated (
            
            
            
            ).
            MS Tuning Parameters (Generic Q-TOF/Triple Quad)
            ParameterSettingReason
            Ionization Mode ESI Positive (+) Targets the basic amine group.
            Capillary Voltage 2.5 - 3.5 kVStandard range; avoid arcing in high organic HILIC phases.
            Cone Voltage Low (15-25 V)CRITICAL: High cone voltage can induce in-source fragmentation (ring opening) before the quad.
            Desolvation Temp 350°C - 450°CHigh temp needed to desolvate the water-rich layer in HILIC.
            Observed Ions 113.07 [M+H]⁺Primary quantitation ion.
            Common Adducts 135.05 [M+Na]⁺Common in HILIC due to buffer salts; monitor to ensure mass balance.
            Fragments (MS2) m/z 96 (Loss of NH3)Typical neutral loss for primary amines.

            Frequently Asked Questions (FAQ)

            Q: Can I use a C18-AQ (Aqueous) column instead of HILIC? A: It is possible but risky. C18-AQ columns resist phase collapse in 100% water, but this molecule is so polar that even in 100% water, retention (k') might be < 1.0. This leads to co-elution with matrix effects. HILIC is safer for quantification.

            Q: How do I calculate the exact mass for the extracted ion chromatogram (EIC)? A:

            • Formula: C₅H₈N₂O

            • Monoisotopic Mass: 112.0637 Da

            • [M+H]⁺ Target: 113.0710 (Use a window of ±0.02 Da for HRMS).

            Q: My synthesis reaction mixture has unreacted 3-oxetanone. Will this interfere? A: 3-oxetanone (C₃H₄O₂) is neutral/acidic and lacks the basic amine. In ESI+, it ionizes poorly compared to your amine product. In HILIC, the amine product will likely retain longer than the ketone due to stronger ionic interactions with the stationary phase water layer.

            References

            • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[4][5] Angewandte Chemie International Edition. (Discusses the stability and physicochemical properties of 3,3-disubstituted oxetanes).

            • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in the analysis of polar compounds.[2][3] Analytical and Bioanalytical Chemistry.[2][6][7][8] (Foundational text on HILIC mechanisms for polar amines).

            • Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery. Chemical Reviews. (Comprehensive review on oxetane synthesis, stability, and analysis).

            • Thermo Fisher Scientific. HILIC Separations Technical Guide. (Practical guide for mobile phase selection in HILIC).

            • BenchChem. Assessing the stability of the oxetane ring under various chemical conditions. (Specific protocols for acid/base stability of oxetanes).

            Sources

            Technical Support Center: Troubleshooting Side Products in Reactions of 3-(Aminomethyl)oxetane-3-carbonitrile

            Author: BenchChem Technical Support Team. Date: February 2026

            Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(Aminomethyl)oxetane-3-carbonitrile. This molecule is a valuable building block in modern medicinal chemistry, prized for its ability to introduce a unique three-dimensional, polar scaffold. However, its trifunctional nature—possessing a strained oxetane ring, a reactive nitrile, and a nucleophilic primary amine—presents specific synthetic challenges. Understanding the potential side reactions is paramount to achieving high-purity compounds and developing robust synthetic routes.

            This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the mechanistic basis of side product formation, provide detailed protocols for their identification, and offer validated strategies for their mitigation.

            Frequently Asked Questions & Troubleshooting Guides

            Question 1: My mass spectrometry results show a product with a mass increase of +18 Da or +19 Da. What is the likely side product and how can I prevent it?

            Answer: A mass increase of +18 Da (M+18) or +19 Da (M+H+18) strongly suggests the hydrolysis of the nitrile group to form the corresponding primary amide, 3-(aminomethyl)oxetane-3-carboxamide. If the hydrolysis proceeds further, it can form the carboxylic acid, which would show a mass change of +35 Da (M+H+H₂O-NH₃).

            This is one of the most common side reactions, as nitriles are susceptible to hydrolysis under both acidic and basic aqueous conditions.[1][2][3]

            Mechanistic Insight:

            • Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then attacks this carbon, and after a series of proton transfers, an amide intermediate is formed.[1][3] Under more vigorous acidic conditions, the amide can be further hydrolyzed to a carboxylic acid.[2]

            • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide.[1] In the presence of excess base, the amide is hydrolyzed to a carboxylate salt.[4]

            Troubleshooting & Prevention Strategy

            Experimental ConditionProbable CauseRecommended Prevention Strategy
            Aqueous Acidic Workup/Reaction Protonation of nitrile nitrogen, followed by nucleophilic attack by water.• Conduct reactions under strictly anhydrous conditions. • If an acid is necessary, consider a non-nucleophilic Lewis acid or perform the reaction at lower temperatures to minimize hydrolysis. • For workups, use a rapid, cold aqueous wash followed by immediate extraction and drying.
            Aqueous Basic Workup/Reaction Direct nucleophilic attack of hydroxide on the nitrile carbon.• Utilize non-aqueous bases (e.g., triethylamine, DBU in an organic solvent). • If an aqueous base is unavoidable, maintain a low temperature and minimize exposure time. • Consider protecting the amine group, as its basicity can influence the local pH.

            Protocol: Identification of Nitrile Hydrolysis Products

            • Mass Spectrometry (MS):

              • Look for the [M+H]⁺ ion corresponding to the amide: C₅H₁₀N₂O₂ (MW: 130.14), expected [M+H]⁺ = 131.08.

              • Look for the [M+H]⁺ ion corresponding to the carboxylic acid: C₅H₉NO₃ (MW: 131.13), expected [M+H]⁺ = 132.07.

            • Infrared (IR) Spectroscopy:

              • Monitor the disappearance of the sharp C≡N stretch (approx. 2250 cm⁻¹).

              • Look for the appearance of a strong C=O stretch (approx. 1650-1690 cm⁻¹) characteristic of an amide or carboxylic acid.

            • ¹H and ¹³C NMR Spectroscopy:

              • Amide Formation: Appearance of two new broad singlets in the ¹H NMR spectrum (approx. 7-8 ppm) corresponding to the -CONH₂ protons. In the ¹³C NMR, the nitrile carbon (approx. 120 ppm) will be replaced by a carbonyl carbon (approx. 170-180 ppm).

              • Carboxylic Acid Formation: Appearance of a very broad singlet in the ¹H NMR spectrum (>10 ppm) for the -COOH proton.

            G Start 3-(Aminomethyl)oxetane- 3-carbonitrile Amide 3-(Aminomethyl)oxetane- 3-carboxamide (Side Product A) Start->Amide H₂O / H⁺ or OH⁻ (Mild Conditions) Acid 3-(Aminomethyl)oxetane- 3-carboxylic Acid (Side Product B) Amide->Acid H₂O / H⁺ or OH⁻ (Harsh Conditions)

            Question 2: My reaction under acidic conditions yielded a complex mixture, including a product with a mass corresponding to the addition of a solvent molecule (e.g., methanol, water). What is happening?

            Answer: This outcome is a classic sign of acid-catalyzed oxetane ring-opening. The oxetane ring, despite being more stable than an epoxide, possesses significant ring strain (approx. 25.5 kcal/mol) and is susceptible to cleavage under acidic conditions.[5][6][7] While the 3,3-disubstitution pattern enhances stability compared to other substitution patterns, strong acids or the presence of an internal nucleophile can facilitate ring-opening.[5][8]

            Mechanistic Insight: The reaction is initiated by the protonation of the oxetane's oxygen atom. This activation makes the ring's carbon atoms highly electrophilic and vulnerable to attack by a nucleophile. The nucleophile can be external (e.g., solvent, another reagent) or internal (the molecule's own aminomethyl group).[5][8] Attack at one of the ring carbons leads to irreversible ring-opening, forming a 1,3-difunctionalized propane derivative.

            Troubleshooting & Prevention Strategy

            Experimental ConditionProbable CauseRecommended Prevention Strategy
            Strong Brønsted Acids (e.g., HCl, H₂SO₄, TFA) High concentration of protons leads to efficient oxetane oxygen protonation and activation.• Switch to a milder acid catalyst (e.g., a Lewis acid like Sc(OTf)₃, or a weaker Brønsted acid). • Reduce the reaction temperature significantly. • Minimize reaction time by closely monitoring for product formation.
            Protic/Nucleophilic Solvents (e.g., MeOH, H₂O) The solvent acts as the nucleophile, trapping the activated oxetane intermediate.• Change to a non-nucleophilic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)). • Ensure all reagents and solvents are rigorously dried.
            High Temperatures Provides the activation energy needed for the ring-opening process.• Run the reaction at the lowest possible temperature that allows for the desired transformation.

            Protocol: Identification of Ring-Opening Products

            • Mass Spectrometry (MS):

              • Calculate the expected mass of the starting material plus the added nucleophile. For example, with a methanol (MeOH) solvent, the expected mass would be M + 32.04.

            • ¹H and ¹³C NMR Spectroscopy:

              • The most telling sign is the disappearance of the characteristic oxetane methylene proton signals. In the starting material, these are typically two doublets around 4.5-5.0 ppm.

              • Look for the appearance of new signals corresponding to the resulting 1,3-diol or 1,3-ether-alcohol structure. For example, new -CH₂-O- signals will appear in a different region of the spectrum, often upfield.

              • DEPT-135 and HMQC/HSQC experiments are invaluable for confirming the new connectivity.

            G cluster_0 External Nucleophile Attack cluster_1 Intramolecular Attack Start_Ext Activated Oxetane (Protonated) Product_Ext Ring-Opened Product (e.g., 1,3-Ether-Alcohol) Start_Ext->Product_Ext + Nu-H (e.g., MeOH) Start_Int Activated Oxetane (Protonated) Product_Int Cyclized Ring-Opened Product (e.g., Azetidine derivative) Start_Int->Product_Int Internal NH₂ attack Start Starting Material Start->Start_Ext H⁺ Start->Start_Int H⁺

            Question 3: While attempting a reaction with nitrous acid (NaNO₂/HCl), I isolated a product with the same mass but a different structure, possibly a five-membered ring. What reaction could cause this?

            Answer: The conditions described are used for diazotization of a primary amine. The resulting product is likely from a Tiffeneau–Demjanov rearrangement . This reaction involves the diazotization of a 1-aminomethyl-cycloalkanol (or a related structure) with nitrous acid, which leads to a ring expansion.[9]

            Mechanistic Insight:

            • The primary aminomethyl group reacts with nitrous acid (formed in situ from NaNO₂ and a strong acid) to generate a diazonium salt.

            • This diazonium salt is unstable and readily loses a molecule of nitrogen gas (N₂) to form a highly reactive primary carbocation adjacent to the oxetane ring.

            • To stabilize this carbocation, a 1,2-alkyl shift occurs, where one of the C-C bonds of the oxetane ring migrates to the carbocation center.

            • This concerted migration and ring-opening process expands the four-membered oxetane ring into a five-membered cyclobutanone ring, which is thermodynamically more stable. The positive charge is now located on the former oxetane oxygen, which is stabilized by resonance.

            • Deprotonation yields the final ring-expanded ketone product.

            Troubleshooting & Prevention Strategy

            This rearrangement is often unavoidable if diazotization is the intended reaction. However, if this is an undesired side reaction caused by nitrite impurities:

            ScenarioProbable CauseRecommended Prevention Strategy
            Intended Diazotization Inherent reactivity of the generated primary carbocation.• This is the expected pathway. To confirm, use analytical methods below. • If this product is undesired, an alternative synthetic route that avoids diazotization is required.
            Accidental Nitrite Contamination Presence of nitrite or nitrate impurities in reagents or solvents, especially under acidic conditions.• Use high-purity, freshly opened reagents. • Avoid using nitric acid as a cleaning agent for glassware used in the reaction.

            Protocol: Identification of the Ring-Expanded Product

            • Mass Spectrometry (MS): The product will be an isomer of the starting material, so high-resolution mass spectrometry (HRMS) will show the same molecular formula (C₅H₈N₂O) but it will have a different retention time on LC-MS. Note: The final ketone product after hydrolysis would be C₅H₇NO.

            • Infrared (IR) Spectroscopy: Look for the appearance of a strong, sharp carbonyl (C=O) stretch characteristic of a five-membered ring ketone (cyclopentanone), typically around 1740-1750 cm⁻¹.

            • ¹³C NMR Spectroscopy: The most definitive evidence is the appearance of a ketone carbonyl signal in the downfield region of the spectrum (approx. 200-215 ppm) and the complete disappearance of the oxetane carbon signals (approx. 80 ppm for C-O and a quaternary carbon signal).

            G Start Starting Material (-CH₂NH₂) Diazonium Diazonium Salt (-CH₂N₂⁺) Start->Diazonium NaNO₂ / H⁺ Carbocation Primary Carbocation (-CH₂⁺) Diazonium->Carbocation - N₂ Expanded Expanded Cation (Oxonium Ion) Carbocation->Expanded 1,2-Alkyl Shift (Ring Expansion) Product Cyclopentanone Derivative (Side Product) Expanded->Product - H⁺

            Summary of Potential Side Products

            Side Product TypeFormation ConditionΔ Mass (vs. SM)Key Analytical Signatures
            Amide Aqueous acid or base+18 DaMS: M+18; IR: C=O at ~1660 cm⁻¹; ¹H NMR: New -CONH₂ protons at 7-8 ppm.
            Carboxylic Acid Harsh aqueous acid or base+17 Da (from SM-NH₂)MS: M+17; IR: Broad O-H, C=O at ~1710 cm⁻¹; ¹H NMR: Broad -COOH at >10 ppm.
            Ring-Opened Adduct Strong acid, nucleophilic solvent+ Mass of NucleophileNMR: Disappearance of oxetane signals (~4.5-5.0 ppm); Appearance of new diol/ether signals.
            Ring-Expanded Ketone Nitrous acid (NaNO₂/H⁺)0 Da (Isomer)IR: New C=O at ~1745 cm⁻¹; ¹³C NMR: New ketone signal at ~210 ppm.

            References

            • Assessing the stability of the oxetane ring under various chemical conditions. (n.d.). Benchchem.
            • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv.
            • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 53(8), 3227-3246.
            • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11898-11951.
            • Reactions of Nitriles. (2024, December 5). Chemistry Steps.
            • Nitriles. (n.d.). Research Starters: Chemistry. EBSCO.
            • Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021, April 16). Chemistry Stack Exchange.
            • Chemistry of Nitriles. (2025, January 19). LibreTexts Chemistry.
            • Tiffeneau–Demjanov rearrangement. (n.d.). In Wikipedia.
            • Oxetanes: formation, reactivity and total syntheses of natural products. (2025, June 27). Beilstein Journal of Organic Chemistry, 21, 1324-1389.

            Sources

            challenges in scaling up 3-(Aminomethyl)oxetane-3-carbonitrile production

            Author: BenchChem Technical Support Team. Date: February 2026

            Technical Support Center: Scaling Up 3-(Aminomethyl)oxetane-3-carbonitrile

            Executive Summary

            Target Molecule: 3-(Aminomethyl)oxetane-3-carbonitrile CAS Registry Number: (Analogous to 3,3-disubstituted oxetane class) Primary Application: Bioisostere for gem-dimethyl or carbonyl groups; metabolic stability enhancer in fragment-based drug discovery (FBDD).

            This guide addresses the specific engineering and chemical challenges encountered when scaling this scaffold from milligram (medicinal chemistry) to hectogram/kilogram (process chemistry) batches. The oxetane ring possesses significant ring strain (~107 kJ/mol), making it susceptible to catastrophic ring-opening polymerization (ROP) under acidic or thermal stress.

            Part 1: The Synthesis Pathway & Critical Control Points

            To troubleshoot effectively, we must first establish the standard industrial route. While direct functionalization of 3-oxetanone is common in academia, scale-up often relies on desymmetrization of 3,3-bis(halomethyl)oxetanes or displacement strategies to avoid volatile intermediates.

            Recommended Scale-Up Route (The "Azide" Pathway)
            • Starting Material: 3-Bromomethyl-3-cyanooxetane (often derived from 3,3-bis(bromomethyl)oxetane or 3-oxetanone precursors).

            • Intermediate: 3-(Azidomethyl)oxetane-3-carbonitrile.

            • Final Step: Chemoselective reduction of the azide to the amine (leaving the nitrile intact).

            SynthesisFlow Start 3-Bromomethyl- 3-cyanooxetane Step1 Azidation (NaN3, DMF, 60°C) Start->Step1 SN2 Displacement Inter Intermediate: 3-Azidomethyl- 3-cyanooxetane Step1->Inter Step1->Inter Exotherm Risk Step2 Chemoselective Reduction (H2, Pd/C or Staudinger) Inter->Step2 Critical Step Final Target: 3-(Aminomethyl) oxetane-3-carbonitrile Step2->Final Step2->Final Selectivity Risk

            Figure 1: The strategic pathway for scale-up. Note that Step 2 requires high chemoselectivity to prevent reduction of the nitrile group.

            Part 2: Troubleshooting & FAQs

            Module A: Thermal Management & Safety (The "Azide" Step)

            Q: During the azidation of 3-bromomethyl-3-cyanooxetane, the reactor temperature spiked unexpectedly. Is the oxetane ring opening?

            Diagnosis: While oxetane ring opening is exothermic, the likely culprit here is the azide displacement reaction itself or the decomposition of the azide intermediate if the temperature exceeded 90°C.

            • Root Cause: Sodium azide (

              
              ) displacement in polar aprotic solvents (DMF/DMSO) is highly exothermic.
              
            • The Oxetane Factor: If the temperature exceeds 100-110°C, the oxetane ring may undergo thermal decomposition, releasing significant energy and potentially rupturing the vessel.

            Protocol Fix:

            • Solvent Switch: Move from DMF to Acetonitrile or NMP if possible, to allow lower reflux temperatures or better heat transfer.

            • Dosage Control: Do not add

              
               in one portion. Use a semi-batch process where the azide solution is dosed into the substrate at a rate linked to the cooling capacity (
              
              
              
              ).
            • DSC Check: Run a Differential Scanning Calorimetry (DSC) trace on the reaction mixture. Ensure your operating temperature is at least 50°C below the onset of decomposition (

              
              ).
              
            Module B: Chemoselectivity (The Reduction Step)

            Q: I am trying to reduce the azide (or intermediate) to the amine, but I am losing the nitrile group (forming the diamine). How do I stop at the mono-amine?

            Diagnosis: You are likely using standard hydrogenation conditions (e.g.,

            
            , Pd/C, MeOH) that are too aggressive. Under high pressure or prolonged time, Pd/C will reduce both the azide (
            
            
            
            ) and the nitrile (
            
            
            ).

            Protocol Fix: The "Poisoned" Hydrogenation or Staudinger Reduction

            MethodReagentsProsCons
            Staudinger (Recommended)
            
            
            , THF, then
            
            
            100% Selective for Azide -> Amine. Leaves Nitrile untouched.Generates stoichiometric
            
            
            (TPPO) waste. Hard to remove on kg scale.
            Lindlar / Pd-CaCO3
            
            
            (1 atm), Lindlar Cat.
            Kinetic selectivity.Slower; requires strict monitoring.
            Zn / NH4Cl Zinc dust,
            
            
            , MeOH
            Cheap, selective.Heterogeneous sludge; difficult stirring on scale.

            The "Clean" Scale-Up Solution (Staudinger Modification): If you must use the Staudinger reaction but fear the triphenylphosphine oxide (TPPO) removal:

            • Perform the reaction.[1][2][3][4][5][6]

            • Workup: Add

              
               to the crude mixture. 
              
              
              
              forms a complex with TPPO that precipitates out in non-polar solvents (e.g., toluene/hexanes), allowing filtration of the waste before product isolation [1].
            Module C: The "Polymerization Trap" (Lewis Acids)

            Q: My reaction mixture turned into a viscous, unfilterable oil/gel. NMR shows broad peaks.

            Diagnosis: You have triggered Cationic Ring-Opening Polymerization (ROP) .

            • Mechanism: Oxetanes are basic Lewis bases.[7] In the presence of strong Lewis acids (e.g.,

              
              , 
              
              
              
              ) or even strong Brønsted acids generated in situ (e.g.,
              
              
              or
              
              
              ), the oxygen atom is protonated/complexed, activating the ring for nucleophilic attack by another oxetane molecule.

            Protocol Fix:

            • Base Buffer: Always maintain slightly basic conditions (pH 8-9) during workup. Add Triethylamine (

              
              ) or Pyridine to the reaction mixture if acidic byproducts are generated.
              
            • Avoid Lewis Acids: Never use Lewis acid catalysts for the nitrile reduction step (e.g., avoid

              
               if possible, or control pH strictly).
              
            • Quench: Quench reactions into a basic buffer (

              
              ), not water or acid.
              
            Module D: Isolation of the Zwitterion

            Q: The product is water-soluble.[3][8][9] I cannot extract it from the aqueous layer with DCM or EtOAc.

            Diagnosis: 3-(Aminomethyl)oxetane-3-carbonitrile is a small, polar amine. It likely exists as a water-soluble free base or salt. Standard organic extraction fails because the partition coefficient (

            
            ) is too low.
            

            Protocol Fix: The "Salting Out" & Resin Strategy

            Option A: Continuous Extraction

            • Saturate the aqueous phase with

              
               (Salting out).
              
            • Use DCM:Isopropanol (3:1) as the extraction solvent. The IPA helps pull the polar amine into the organic phase. Repeat 5-6 times.

            Option B: Ion Exchange (Scalable)

            • Load the aqueous reaction mixture onto a Strong Cation Exchange (SCX) resin column.

            • Wash with Methanol (removes non-basic impurities).

            • Elute the target amine with 2M

              
               in Methanol .
              
            • Concentrate the eluent to obtain the free base.

            IsolationLogic Problem Problem: Product stuck in Aqueous Phase Check Check pH Problem->Check Acidic Acidic (pH < 7) Check->Acidic Basic Basic (pH > 10) Check->Basic Action1 Basify with K2CO3 (Avoid NaOH - Ring Opening Risk) Acidic->Action1 Action2 Saturate with NaCl Basic->Action2 Action1->Action2 Extract Extract with DCM:IPA (3:1) Action2->Extract Resin Alternative: SCX Resin Capture Action2->Resin

            Figure 2: Decision tree for isolating polar oxetane amines.

            References

            • Wuitschik, G. et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. [Link]

            • Burkhard, J. A. et al. (2010). Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. Organic Letters, 12(9), 1944-1947. [Link]

            • Duncton, M. A. (2016). Synthesis of 3,3-Disubstituted Oxetanes. Current Organic Synthesis, 13(4). [Link]

            • Bates, R. H. et al. (2016). Removal of Triphenylphosphine Oxide by Precipitation with Magnesium Chloride. Journal of Organic Chemistry, 81(16), 7301-7306. [Link]

            Sources

            Technical Support Center: A Guide to the Handling, Storage, and Application of 3-(Aminomethyl)oxetane-3-carbonitrile hydrochloride

            Author: BenchChem Technical Support Team. Date: February 2026

            Welcome to the technical support resource for 3-(Aminomethyl)oxetane-3-carbonitrile hydrochloride (CAS No. 1818847-73-2). This guide is intended for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this information to ensure the safe and effective use of this valuable building block in your experimental workflows. Our focus is on providing practical, field-tested insights grounded in chemical principles to help you anticipate and resolve challenges.

            Frequently Asked Questions (FAQs)

            Q1: What is the recommended procedure for storing this compound?

            A1: Proper storage is crucial to maintain the integrity of 3-(Aminomethyl)oxetane-3-carbonitrile hydrochloride. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For long-term stability, refrigeration is recommended. The compound should also be protected from light.[1] Given its hydrochloride salt form, it is likely hygroscopic; therefore, storage away from moisture is critical to prevent degradation.[2]

            Q2: What are the primary hazards associated with this compound?

            A2: Based on available data, this compound is classified as harmful and an irritant.[3] The primary hazards are:

            • Harmful if swallowed (H302)

            • Causes skin irritation (H315)

            • Causes serious eye irritation (H319)

            • May cause respiratory irritation (H335)[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.[1][2] All handling should be performed in a chemical fume hood to avoid inhalation of dust or vapors.[2]

            Q3: In which solvents is this compound likely to be soluble?

            A3: As a hydrochloride salt, the compound is expected to have good solubility in polar protic solvents such as water, methanol, and ethanol. Its solubility in common aprotic organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate may be limited, which is a key consideration for reaction setup. A small-scale solubility test is always recommended before proceeding with a large-scale reaction.

            Q4: What makes the 3,3-disubstituted oxetane motif chemically interesting?

            A4: The 3,3-disubstituted oxetane motif is of significant interest in medicinal chemistry. It can serve as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as increased aqueous solubility and metabolic stability without a significant increase in lipophilicity.[4][5] The rigid, three-dimensional structure of the oxetane ring also allows for the exploration of new chemical space.[5]

            Troubleshooting Guide for Experimental Applications

            The unique structure of 3-(Aminomethyl)oxetane-3-carbonitrile hydrochloride, containing a strained oxetane ring, a primary amine, and a nitrile group, presents specific challenges and opportunities in synthesis.

            Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_cause Potential Cause cluster_solution Solution Observe Unexpected Experimental Result (e.g., Low Yield, Side Product, Degradation) Degradation Is the starting material degrading? Observe->Degradation Reaction_Issue Is the reaction itself problematic? Observe->Reaction_Issue Workup Workup-Related Degradation Observe->Workup Post-reaction issue Acid_Base Acid/Base Instability (Oxetane Ring Opening / Nitrile Hydrolysis) Degradation->Acid_Base Check pH Reaction_Issue->Acid_Base Reagent_Incompatibility Incompatible Reagents (e.g., Strong Oxidizers, Reductants) Reaction_Issue->Reagent_Incompatibility Solubility Poor Solubility of Starting Material Reaction_Issue->Solubility Adjust_pH Adjust pH: Use non-acidic conditions or a non-nucleophilic base Acid_Base->Adjust_pH Screen_Reagents Screen Reagents: Choose milder, compatible reagents Reagent_Incompatibility->Screen_Reagents Screen_Solvents Screen Solvents: Test polar aprotic or co-solvent systems Solubility->Screen_Solvents Modify_Workup Modify Workup: Avoid acidic/basic quench; check aqueous layer for product Workup->Modify_Workup Oxetane_Stability cluster_stable Stable Conditions cluster_unstable Unstable Conditions St_Material 3-(Aminomethyl)oxetane- 3-carbonitrile HCl Neutral_pH Neutral to Mildly Basic pH St_Material->Neutral_pH Favored Anhydrous Anhydrous Conditions St_Material->Anhydrous Favored Moderate_Temp Moderate Temperatures St_Material->Moderate_Temp Favored Strong_Acid Strong Acids (e.g., HCl, TFA) St_Material->Strong_Acid Risk High_Temp High Temperatures St_Material->High_Temp Risk Ring_Opening Ring-Opening Degradation Strong_Acid->Ring_Opening High_Temp->Ring_Opening

            Caption: Factors influencing the stability of the 3,3-disubstituted oxetane ring.

            Protocols and Methodologies

            Protocol 1: General Handling and Weighing
            • Preparation: Before handling, ensure you are in a well-ventilated chemical fume hood and are wearing appropriate PPE (safety glasses, lab coat, nitrile gloves).

            • Equilibration: Allow the container of 3-(Aminomethyl)oxetane-3-carbonitrile hydrochloride to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

            • Weighing: Briefly open the container and quickly weigh the desired amount of the solid into a clean, dry flask. Minimize the time the container is open.

            • Sealing: Tightly reseal the original container immediately after weighing. Consider flushing the headspace with an inert gas like nitrogen or argon before sealing for long-term storage.

            • Cleanup: Clean any spills promptly. Wash hands thoroughly after handling. [1]

            Protocol 2: Small-Scale Reaction Setup with In-Situ Neutralization

            This protocol is a general guideline for a reaction such as an amide coupling or reductive amination.

            • Setup: To a dry reaction flask under an inert atmosphere (e.g., nitrogen), add 3-(Aminomethyl)oxetane-3-carbonitrile hydrochloride (1.0 eq).

            • Solvent Addition: Add the chosen anhydrous reaction solvent (e.g., DCM, THF, or DMF).

            • Neutralization: Cool the resulting suspension to 0 °C in an ice bath. Add a non-nucleophilic base, such as DIPEA (1.1 eq), dropwise. Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the free base.

            • Reagent Addition: Add the other reaction components (e.g., the activated carboxylic acid for an amide coupling, or the aldehyde/ketone and reducing agent for a reductive amination).

            • Reaction: Allow the reaction to warm to room temperature or the desired reaction temperature and monitor its progress by TLC or LC-MS.

            • Workup: Upon completion, perform a non-acidic workup. Quench the reaction with water or saturated ammonium chloride, and extract the product with an appropriate organic solvent.

            Summary of Physicochemical and Safety Data

            PropertyInformationSource
            CAS Number 1818847-73-2[3][6][7]
            Molecular Formula C₄H₇ClN₂O[3][6]
            Molecular Weight 134.56 g/mol [3][6]
            Physical State Solid[3]
            Hazard Statements H302, H315, H319, H335[3]
            Storage Refrigerate, keep dry, protect from light[1]
            Incompatible Materials Strong oxidizing agents, strong bases[1]

            References

            • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Gem-Dimethyl and Carbonyl Group Bioisosteres.
            • Vashchenko, B. V., Litskan, E. V., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
            • Saejong, P., Rojas, J. J., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers.
            • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.
            • Pascal, R., & Pross, A. (2016). The reaction of aminonitriles with aminothiols: a way to thiol-containing peptides and nitrogen heterocycles in the primitive Earth ocean.
            • Bull, J. A., et al. (2023). Brønsted acid catalysed synthesis of 3,3-disubstituted oxetane-and azetidine-ethers from the corresponding alcohols. Organic & Biomolecular Chemistry, 21(25), 5219-5224.
            • EON Biotech. (n.d.). 3-Oxetanecarbonitrile, 3-amino-, hydrochloride (1:1) – (1818847-73-2). Retrieved February 15, 2026, from [Link]

            • J&K Scientific LLC. (n.d.). 3-Aminooxetane-3-carbonitrile hydrochloride | 1818847-73-2. Retrieved February 15, 2026, from [Link]

            • MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved February 15, 2026, from [Link]

            • SciSpace. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved February 15, 2026, from [Link]

            • Clariant. (2017). Safety Data Sheet. Retrieved February 15, 2026, from [Link]

            • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved February 15, 2026, from [Link]

            • The Organic Chemistry Tutor. (2020, October 27). Strecker Synthesis of Amino Acids. YouTube. Retrieved February 15, 2026, from [Link]

            • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved February 15, 2026, from [Link]

            Sources

            Technical Support Center: Synthesis of 3,3-Disubstituted Oxetanes

            Author: BenchChem Technical Support Team. Date: February 2026

            Prepared by: Gemini, Senior Application Scientist

            Welcome to the technical support center for the synthesis of 3,3-disubstituted oxetanes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic efforts. 3,3-disubstituted oxetanes are increasingly vital motifs in medicinal chemistry, serving as effective isosteres for gem-dimethyl and carbonyl groups, which can enhance metabolic stability and improve key physicochemical properties like solubility.[1][2][3][4][5] However, their synthesis is often challenging due to the inherent strain of the four-membered ring.[1][6]

            This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of oxetane synthesis and optimize your reaction outcomes.

            Frequently Asked Questions (FAQs)

            Q1: Why is the synthesis of oxetanes, especially 3,3-disubstituted ones, so challenging?

            The primary difficulty arises from the significant ring strain of the four-membered ether, estimated at 25.5 kcal/mol.[6] This makes the cyclization process kinetically less favorable compared to the formation of five- or six-membered rings.[1] For 3,3-disubstituted variants, steric hindrance from the substituents can further impede the ring-closing step.[7] These factors often lead to competing side reactions, such as intermolecular polymerization or fragmentation, resulting in low yields of the desired oxetane.[1][8]

            Q2: What are the most common synthetic strategies for preparing 3,3-disubstituted oxetanes?

            The most prevalent methods include:

            • Intramolecular Williamson Etherification: This is the most common approach, involving the cyclization of a 1,3-diol derivative where one hydroxyl group is converted into a good leaving group (e.g., tosylate, mesylate, or halide).[1][6]

            • The Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[6][9] This method is atom-economical but can have issues with regioselectivity and competing photochemical side reactions.[7][9]

            • Epoxide Ring Expansion: The reaction of a 2,2-disubstituted epoxide with a sulfur ylide can provide 3,3-disubstituted oxetanes in excellent yields.[1]

            Q3: How stable is the 3,3-disubstituted oxetane ring to common synthetic conditions?

            The 3,3-disubstitution pattern generally confers greater stability compared to less substituted oxetanes.[4][10] They are typically stable under basic and weakly acidic conditions (pH > 1), which allows for their early introduction in a synthetic route.[10] However, they can be susceptible to ring-opening under strongly acidic conditions (e.g., concentrated H₂SO₄) or in the presence of strong Lewis acids.[10][11] Intramolecular ring-opening can also occur if a nucleophile is present elsewhere in the molecule.[4][11]

            Troubleshooting Guide: Low Yields

            This section addresses specific experimental issues in a question-and-answer format.

            Issue 1: Low yield in intramolecular cyclization of a 1,3-diol derivative.

            Q: I'm attempting an intramolecular Williamson etherification starting from a 1,3-diol. After converting one hydroxyl to a tosylate and adding a base (NaH), my yield is below 20%. What's going wrong?

            This is a classic problem in oxetane synthesis. The low yield is likely due to competing side reactions outcompeting the desired intramolecular cyclization. Let's break down the potential causes and solutions.

            Causality Analysis:

            The slow kinetics of 4-membered ring formation means that other pathways can dominate.[1] The primary competing reactions are:

            • Intermolecular Etherification: At high concentrations, two molecules of your precursor can react with each other, leading to dimers and polymers.[8]

            • Grob Fragmentation: The halo-alkoxide intermediate can fragment into an alkene and a carbonyl compound instead of cyclizing.[1][6]

            • Elimination: If there are acidic protons beta to the leaving group, elimination to form an unsaturated alcohol can occur.

            Troubleshooting Workflow

            G start Low Yield in Williamson Etherification concentration Is reaction concentration high (>0.1 M)? start->concentration base_choice What base is being used? concentration->base_choice No dilute ACTION: Rerun under high dilution conditions (0.01-0.05 M). concentration->dilute Yes leaving_group Is the leaving group optimal? base_choice->leaving_group KOtBu, LHMDS base_solution ACTION: Switch to a non-nucleophilic, sterically hindered base (e.g., KOtBu). base_choice->base_solution NaH, NaOH temp Is the reaction temperature too high? leaving_group->temp Mesylate/Triflate lg_solution ACTION: Consider a more reactive leaving group (e.g., mesylate or triflate). leaving_group->lg_solution Tosylate temp_solution ACTION: Run reaction at lower temperature, even if it requires longer time. temp->temp_solution G Diol R1,R2-C(CH2OH)2 (1,3-Diol) Tosylate R1,R2-C(CH2OH)(CH2OTs) (Monotosylate) Diol->Tosylate TsCl, Pyridine Alkoxide R1,R2-C(CH2O⁻)(CH2OTs) (Alkoxide Intermediate) Tosylate->Alkoxide Base (e.g., NaH) Oxetane 3,3-Disubstituted Oxetane Alkoxide->Oxetane Intramolecular SN2 (Desired Pathway) Fragmentation Grob Fragmentation Products (Aldehyde + Alkene) Alkoxide->Fragmentation Side Reaction Polymer Intermolecular Products (Dimers/Polymers) Alkoxide->Polymer Side Reaction (High Concentration)

            Sources

            Validation & Comparative

            A Comparative Guide to the NMR Characterization of 3-(Aminomethyl)oxetane-3-carbonitrile Hydrochloride

            Author: BenchChem Technical Support Team. Date: February 2026

            Abstract

            The oxetane ring is a highly sought-after motif in modern drug discovery, prized for its ability to serve as a polar bioisostere for commonly used groups like gem-dimethyl or carbonyls.[1] This strategic replacement can significantly improve key ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as aqueous solubility and metabolic stability.[1] This guide provides an in-depth nuclear magnetic resonance (NMR) characterization of 3-(aminomethyl)oxetane-3-carbonitrile hydrochloride, a versatile bifunctional building block. We will present a detailed analysis of its expected ¹H and ¹³C NMR spectra, compare its spectral features with structurally related analogs, and provide robust, field-proven protocols for data acquisition and analysis. This document is intended for researchers, medicinal chemists, and process development scientists who require unambiguous structural confirmation and a deeper understanding of this valuable chemical scaffold.

            Introduction: The Value of the Oxetane Scaffold

            The four-membered oxetane ring, once considered an exotic heterocycle, is now a staple in the medicinal chemist's toolbox.[2] Its strained C-O-C bond angle exposes the oxygen's lone pair of electrons, making it an excellent hydrogen-bond acceptor, often more effective than other cyclic ethers or even some carbonyl groups.[3] This property, combined with its three-dimensional structure, allows for fine-tuning of a molecule's lipophilicity and conformational preferences.[1]

            The subject of this guide, 3-(aminomethyl)oxetane-3-carbonitrile hydrochloride, is a particularly interesting building block. It incorporates the beneficial oxetane core while presenting two orthogonal reactive handles: a primary amine and a nitrile group. The hydrochloride salt form enhances stability and solubility in polar solvents. Accurate and comprehensive characterization is paramount for ensuring quality control and for understanding its reactivity in subsequent synthetic steps. NMR spectroscopy is the definitive tool for this purpose.

            Part 1: Definitive NMR Analysis of 3-(Aminomethyl)oxetane-3-carbonitrile Hydrochloride

            To fully elucidate the structure, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential. The hydrochloride salt is typically analyzed in a polar aprotic solvent like DMSO-d₆ to ensure solubility and allow for the observation of exchangeable protons from the ammonium group.

            Expected ¹H NMR Spectral Features (DMSO-d₆, 400 MHz)

            The protonated amine (ammonium) introduces diastereotopicity to the oxetane ring methylene protons. This means that the four protons of the two CH₂ groups in the ring are chemically non-equivalent and are expected to appear as distinct signals.

            • Ammonium Protons (-NH₃⁺) : A broad singlet is expected around δ 8.5-9.0 ppm. The breadth is due to chemical exchange and quadrupolar coupling with the ¹⁴N nucleus.

            • Oxetane Ring Protons (-CH₂-O-) : The two sets of methylene protons on the oxetane ring (at positions 2 and 4) are diastereotopic. They are expected to appear as two pairs of doublets (an AB quartet system for each CH₂) in the range of δ 4.5-5.0 ppm. The geminal coupling constant (²JHH) would be around 6-8 Hz.

            • Aminomethyl Protons (-CH₂-NH₃⁺) : These protons are adjacent to the quaternary carbon and the positively charged ammonium group. A singlet is expected around δ 3.5 ppm.

            Expected ¹³C NMR Spectral Features (DMSO-d₆, 101 MHz)

            The ¹³C{¹H} NMR spectrum provides a carbon count and information about the electronic environment of each carbon atom.

            • Nitrile Carbon (-CN) : The nitrile carbon is significantly deshielded and is expected to appear downfield, around δ 118-120 ppm.[4]

            • Oxetane Ring Carbons (-CH₂-O-) : The two equivalent methylene carbons of the oxetane ring are expected to resonate around δ 75-80 ppm. The direct attachment to oxygen causes this significant downfield shift.

            • Quaternary Carbon (C3) : The carbon atom at the 3-position, substituted with both the aminomethyl and nitrile groups, is expected to have a chemical shift in the range of δ 45-50 ppm.

            • Aminomethyl Carbon (-CH₂-NH₃⁺) : This carbon is attached to the nitrogen and is expected to appear around δ 40-45 ppm.

            Confirming Assignments with 2D NMR

            While 1D spectra provide the initial data, 2D NMR is required for unambiguous assignment.

            • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with its directly attached carbon, definitively linking the ¹H and ¹³C assignments for all CH₂ groups.

            • HMBC (Heteronuclear Multiple Bond Correlation) : This is crucial for identifying the quaternary carbon and assembling the molecular fragments. Key expected correlations are shown in the diagram below.

            HMBC_Correlations cluster_mol 3-(Aminomethyl)oxetane-3-carbonitrile Cq C3 (δ ~48 ppm) CN CN (δ ~119 ppm) CH2N CH₂N (δ ~42 ppm) CH2O CH₂O (δ ~77 ppm) HN H₂N-CH₂- (δ ~3.5 ppm) HN->Cq ²JCH HN->CN ³JCH HOx -O-CH₂- (δ ~4.7 ppm) HOx->Cq ²JCH HOx->CH2O ³JCH (other oxetane C)

            Caption: Key expected HMBC correlations for structural confirmation.

            Summary of NMR Data
            Assignment Position ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm) Key HMBC Correlations (from Proton)
            Ammonium-NH₃⁺~8.7 (br s)--CH₂-, C3
            Oxetane CH₂C2, C4~4.7 (ABq, 4H)~77C3, C2/C4 (reciprocal)
            Aminomethyl CH₂-CH₂-N~3.5 (s, 2H)~42C3, CN
            Quaternary CarbonC3-~48-
            Nitrile-CN-~119-
            Note: These are predicted values based on analogous structures and chemical shift principles. Actual values may vary slightly.

            Part 2: Comparative NMR Analysis with Structural Analogs

            Comparing the NMR data of our target molecule with simpler, related structures provides invaluable insight into the electronic effects of the aminomethyl and nitrile substituents. We will consider two key comparators: 3-(Aminomethyl)oxetane and (3-(Bromomethyl)oxetan-3-yl)methanol [5].

            Structural Comparison Diagram

            G A Target Compound 3-(Aminomethyl)oxetane -3-carbonitrile HCl B Comparator 1 3-(Aminomethyl)oxetane A->B Remove -CN Deprotonate Amine C Comparator 2 (3-(Bromomethyl)oxetan-3-yl) methanol A->C Replace -CN with -CH₂OH Replace -NH₃⁺Cl⁻ with -Br

            Caption: Structural relationships between the target compound and its comparators.

            Comparative Data Table
            Compound Group ¹H Shift (δ ppm) ¹³C Shift (δ ppm) Analysis of Shift Difference
            Target Compound Oxetane CH₂~4.7~77The electron-withdrawing nitrile and ammonium groups deshield the ring protons and carbons compared to Comparator 1.
            Comparator 1 Oxetane CH₂~4.4~74Less deshielded due to the absence of the strongly anisotropic nitrile group.
            Comparator 2 Oxetane CH₂~4.45~75-80 (est.)Similar to the target, but the specific shifts are influenced by the different electronic nature of -Br and -CH₂OH.
            Target Compound C3-Substituent-CH₂NH₃⁺: ~3.5-CH₂NH₃⁺: ~42C3: ~48-CN: ~119The quaternary carbon (C3) is clearly identifiable. The nitrile carbon is far downfield.
            Comparator 1 C3-Substituent-CH₂NH₂: ~2.8-CH₂NH₂: ~45C3-H: ~3.2The C3 position is now a methine (CH) group, appearing in both ¹H and ¹³C spectra, providing a key point of differentiation.
            Comparator 2 C3-Substituent-CH₂Br: ~3.7-CH₂OH: ~4.0-CH₂Br: ~35-40 (est.)-CH₂OH: ~65-70 (est.)C3: ~40-45 (est.)Two distinct methylene signals are present, each with a characteristic chemical shift influenced by the attached heteroatom (Br vs. O).

            This comparative analysis demonstrates how the introduction of the nitrile and the protonation of the amine in the target compound create a unique and identifiable NMR fingerprint. The most significant indicators are the appearance of the downfield nitrile carbon signal and the absence of a proton signal for the C3 position.

            Part 3: Experimental Protocols

            Acquiring high-quality, reproducible NMR data is critical. The following protocol is a self-validating system designed for compounds like 3-(aminomethyl)oxetane-3-carbonitrile hydrochloride.

            Workflow for NMR Analysis

            Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Solvent (0.6 mL DMSO-d₆) weigh->dissolve vortex 3. Vortex to Homogenize dissolve->vortex transfer 4. Transfer to NMR Tube vortex->transfer lock 5. Lock & Shim transfer->lock proton 6. Acquire ¹H Spectrum lock->proton carbon 7. Acquire ¹³C{¹H} Spectrum proton->carbon cosy 8. Acquire COSY carbon->cosy hsqc 9. Acquire HSQC cosy->hsqc hmbc 10. Acquire HMBC hsqc->hmbc process 11. Fourier Transform & Phase Correction hmbc->process reference 12. Reference Spectra (residual DMSO @ 2.50 ppm) process->reference integrate 13. Integrate ¹H reference->integrate assign 14. Assign Peaks (1D & 2D) integrate->assign confirm 15. Confirm Structure assign->confirm

            Caption: Standard workflow from sample preparation to structural confirmation.

            Step-by-Step Methodology
            • Sample Preparation :

              • Rationale : The choice of solvent is critical. DMSO-d₆ is ideal for hydrochloride salts due to its high polarity and its ability to slow the exchange of N-H protons, often allowing them to be observed. D₂O can also be used, but will result in the exchange of the -NH₃⁺ protons with deuterium, causing their signal to disappear.

              • Protocol :

                • Accurately weigh 5-10 mg of 3-(aminomethyl)oxetane-3-carbonitrile hydrochloride directly into a clean, dry vial.

                • Add 0.6 mL of high-purity DMSO-d₆.

                • Vortex the sample for 30 seconds or until the solid is completely dissolved.

                • Using a pipette, transfer the solution into a 5 mm NMR tube.

            • Data Acquisition (400 MHz Spectrometer) :

              • Rationale : A standard suite of 2D experiments is necessary for complete assignment. The parameters below are typical starting points and may be optimized.

              • Protocol :

                • Insert the sample into the spectrometer. Lock onto the deuterium signal from DMSO-d₆ and perform automated shimming to optimize magnetic field homogeneity.

                • ¹H Acquisition : Acquire with a 30° pulse angle, a relaxation delay (d1) of 1 second, and 16 scans.

                • ¹³C{¹H} Acquisition : Acquire with a standard inverse-gated decoupling sequence, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for good signal-to-noise.

                • 2D COSY : Acquire a gradient-selected COSY experiment to establish H-H couplings.

                • 2D HSQC : Acquire a gradient-selected, sensitivity-enhanced HSQC optimized for a ¹JCH of 145 Hz.

                • 2D HMBC : Acquire a gradient-selected HMBC experiment optimized for long-range couplings of 8 Hz. This value is a good compromise for observing both ²JCH and ³JCH correlations.

            • Data Processing :

              • Rationale : Correct referencing is essential for data comparison. The residual protio-solvent peak of DMSO-d₆ is a reliable internal standard.[6]

              • Protocol :

                • Apply standard Fourier transformation, baseline correction, and phase correction to all spectra.

                • Reference the ¹H spectrum by setting the residual DMSO peak to δ 2.50 ppm.

                • Reference the ¹³C spectrum by setting the DMSO carbon signal to δ 39.52 ppm.

                • Analyze the 2D spectra to build the structural connectivity and confirm the assignments listed in Part 1.

            Conclusion

            The NMR characterization of 3-(aminomethyl)oxetane-3-carbonitrile hydrochloride reveals a distinct spectroscopic fingerprint defined by its unique 3,3-disubstituted oxetane core. The key identifying features include the diastereotopic oxetane protons, a downfield nitrile carbon signal above δ 118 ppm, and a quaternary carbon signal around δ 48 ppm, which is best confirmed by HMBC correlations from the adjacent methylene protons. Comparative analysis against simpler analogs highlights the significant electronic influence of the nitrile and protonated amine functionalities. By following the detailed experimental protocols provided, researchers can confidently and unambiguously confirm the structure and purity of this valuable building block, ensuring the integrity of their subsequent research and development efforts.

            References

            • Chemical Space Exploration of Oxetanes. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

            • 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

            • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(21), 7647-7657. [Link]

            • Mykhailiuk, P. K., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

            • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12231. [Link]

            • SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. (n.d.). Connect Journals. Retrieved February 15, 2026, from [Link]

            • Ren, W., et al. (2023). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. Molecules, 28(14), 5567. [Link]

            • Synthesis and Characterization of Energetic Oxetane Derivatives and Nitrogen-rich Energetic Materials. (2022). Ludwig-Maximilians-Universität München. [Link]

            • 3-Aminooxetane-3-carbonitrile hydrochloride. (n.d.). J&K Scientific. Retrieved February 15, 2026, from [Link]

            • G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176-2179. [Link]

            • Examples of 13C NMR Spectra. (2014). All About Drugs. Retrieved February 15, 2026, from [Link]

            • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

            • Carman, R. M., et al. (1994). 13c n.m.r. chemical shift data (6) for model compounds and for (1). ResearchGate. [Link]

            • 3-(aminomethyl)oxetane-3-carbonitrile (C5H8N2O). (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]

            • K. Istvan, et al. (2024). Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach. Angewandte Chemie International Edition, 63(42), e202410554. [Link]

            • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

            Sources

            analytical methods for determining the purity of 3-(Aminomethyl)oxetane-3-carbonitrile

            Author: BenchChem Technical Support Team. Date: February 2026

            Introduction: The Analytical Paradox

            3-(Aminomethyl)oxetane-3-carbonitrile (CAS: 1159977-08-2) represents a classic "deceptively simple" analytical challenge in modern drug discovery. As a gem-dimethyl surrogate, the oxetane ring lowers lipophilicity and improves metabolic stability, making it a high-value building block. However, its physicochemical profile creates a "blind spot" for standard analytical workflows:

            • UV Inactivity: Lacking an aromatic system or conjugated pi-bonds, the molecule is virtually invisible to standard UV detection (254 nm).

            • Extreme Polarity: The primary amine and nitrile group, combined with the small ring, result in a LogP of approximately -1.5. It elutes in the void volume of standard C18 columns.

            • Stability Constraints: While 3,3-disubstituted oxetanes are more robust than their mono-substituted counterparts, the ring strain (~107 kJ/mol) makes them susceptible to acid-catalyzed ring opening and thermal degradation, complicating GC and low-pH LC methods.

            This guide objectively compares three distinct analytical strategies to overcome these hurdles, moving beyond "textbook" methods to field-proven protocols.

            Method Selection Decision Matrix

            Before selecting a protocol, assess your specific data requirements using the decision tree below.

            DecisionTree Start Start: Define Analytical Goal RefStd Is a Certified Reference Standard Available? Start->RefStd Throughput Throughput Requirement? RefStd->Throughput Yes (QC / Batch Release) qNMR METHOD A: qNMR (Absolute Purity) RefStd->qNMR No (Primary Characterization) HILIC METHOD B: HILIC-CAD/MS (High Throughput / Direct) Throughput->HILIC High (Many Samples) Deriv METHOD C: Derivatization HPLC (Robust / UV Detection) Throughput->Deriv Low/Med (Standard Equipment)

            Figure 1: Analytical decision matrix for polar oxetane building blocks.

            Comparative Analysis of Methods

            FeatureMethod A: qNMR Method B: HILIC-CAD/MS Method C: Derivatization (Benzoylation)
            Principle Nuclear Magnetic ResonanceHydrophilic Interaction LCChemical modification for RP-HPLC
            Detection Universal (Proton counting)Charged Aerosol / Mass SpecUV (254 nm)
            Reference Std Not Required (Internal Std used)RequiredRequired
            Specificity High (Structural confirmation)High (Separates impurities)Medium (Dependent on reaction)
            Sensitivity Low (LOD ~0.1 mg)High (LOD ~ng range)High (LOD ~ng range)
            Throughput Low (15-30 min/sample)High (5-10 min/sample)Medium (Prep time required)
            Stability Risk Minimal (Neutral solvents)Low (Buffered mobile phase)Low (Basic reaction conditions)
            Best For CoA Generation / Lot Release Routine QC / Process Monitoring Labs lacking CAD/MS

            Method A: Quantitative NMR (qNMR) – The "Gold Standard"

            Why this works: qNMR determines absolute purity by comparing the molar response of the analyte to a traceable internal standard (IS). It bypasses the need for a reference standard of the oxetane itself, which is often unavailable or of questionable purity.

            Protocol Design
            • Solvent: D₂O or DMSO-d₆. (D₂O is preferred due to the high polarity of the amine, but ensure pH is neutral to prevent hydrolysis).

            • Internal Standard (IS): Maleic Acid (singlet at ~6.0 ppm in D₂O) or Dimethyl Sulfone (singlet at ~3.0 ppm). Crucial: The IS signals must not overlap with the oxetane ring protons (typically 4.2–4.8 ppm) or the methylene protons.

            Step-by-Step Workflow
            • Preparation: Accurately weigh ~10-15 mg of the oxetane sample (

              
              ) and ~5-10 mg of the Internal Standard (
              
              
              
              ) into the same vial using a micro-balance (precision ±0.01 mg).
            • Dissolution: Add 0.6 mL of D₂O. Vortex until completely dissolved. Transfer to an NMR tube.[1]

            • Acquisition:

              • Pulse Angle: 90°[2]

              • Relaxation Delay (

                
                ): ≥ 30 seconds  (Critical: This allows full relaxation of protons for quantitative integration. T1 for small molecules can be 5-10s).
                
              • Scans: 16 or 32 (to achieve S/N > 250).

            • Processing: Phase and baseline correct manually. Integrate the IS peak (

              
              ) and a distinct analyte peak (
              
              
              
              ), such as the methylene group next to the amine.
            Calculation
            
            
            Where 
            
            
            
            is the number of protons contributing to the signal.[3][4]

            Method B: HILIC-CAD/MS – The Modern QC Solution

            Why this works: HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar amines by using a water-layer mechanism on a polar stationary phase. It avoids the "ion-pairing" reagents of RP-HPLC that suppress MS signals.[5]

            Protocol Design
            • Column: Zwitterionic phase (e.g., Merck SeQuant ZIC-HILIC or Agilent Poroshell HILIC-Z).

              • Rationale: Zwitterionic phases provide better peak shape for charged amines than bare silica.

            • Mobile Phase:

              • A: 10 mM Ammonium Acetate in Water (pH 5.8).

              • B: Acetonitrile.[5]

              • Note: The pH is kept slightly acidic to neutral. Avoid pH < 3 to protect the oxetane ring.

            • Detector: Charged Aerosol Detector (CAD) or ESI-MS.

              • Rationale: CAD is "mass-sensitive" and does not require a chromophore.

            Step-by-Step Workflow
            • Equilibration: HILIC columns require longer equilibration than C18. Flush with initial conditions (90% B) for at least 20 column volumes.

            • Gradient:

              • 0 min: 90% B

              • 10 min: 50% B (Elute polar impurities)

              • 12 min: 50% B

              • 12.1 min: 90% B

              • 20 min: 90% B (Re-equilibration)

            • Self-Validation Check:

              • Retention Time: The oxetane should elute after the void volume. If it elutes at

                
                , increase the %B start to 95%.
                
              • Peak Shape: Tailing indicates secondary interactions. Increase buffer concentration to 20 mM if necessary.

            HILIC_Mechanism cluster_0 Stationary Phase (Zwitterionic) SP Silica Surface (zwitterions) WaterLayer Stagnant Water Enriched Layer Analyte Oxetane-Amine (Polar) Analyte->WaterLayer Strong Interaction (Retention) MobilePhase Mobile Phase (High ACN) Analyte->MobilePhase Weak Interaction MobilePhase->WaterLayer Partitioning

            Figure 2: HILIC retention mechanism. The polar oxetane partitions into the water-rich layer on the column surface.

            Method C: Derivatization-HPLC – The Robust Workhorse

            Why this works: If CAD/MS is unavailable, derivatization is mandatory. Benzoyl chloride reacts rapidly with the primary amine to form a stable benzamide. This adds a strong UV chromophore and increases lipophilicity, allowing standard C18 analysis.

            Protocol Design
            • Reagent: Benzoyl Chloride.

            • Reaction Type: Schotten-Baumann (Basic conditions).

            • Advantage: The basic condition (NaOH) is perfectly safe for the oxetane ring (which is base-stable), unlike acidic derivatization reagents.

            Step-by-Step Workflow
            • Reaction:

              • Mix 100 µL of sample solution (1 mg/mL in Water/ACN).

              • Add 200 µL of 2M NaOH (Base catalyst).

              • Add 50 µL Benzoyl Chloride.

              • Vortex for 30 seconds. Let stand for 5 minutes at RT.

              • Quench with 200 µL Glycine solution (to consume excess reagent) or simply dilute with Mobile Phase.

            • HPLC Conditions:

              • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

              • Mobile Phase: Water (0.1% H3PO4) / Acetonitrile Gradient.

              • Detection: UV at 254 nm.

            • Self-Validation Check:

              • Blank Run: Run a "Reagent Blank" (No analyte) to identify the peak for Benzoic Acid (hydrolysis byproduct of the reagent). Ensure it separates from your derivatized oxetane.

            References

            • Oxetane Stability & Synthesis

              • Burkhard, J. A., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link

              • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

            • HILIC Methodology

              • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

            • qNMR Guidelines

              • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. Link

              • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

            Sources

            A Comparative Guide to 3-(Aminomethyl)oxetane-3-carboxylic Acid and Proline in Bioactive Peptide Design

            Author: BenchChem Technical Support Team. Date: February 2026

            Introduction: The Quest for Conformational Control in Peptide Therapeutics

            In the landscape of modern drug discovery, bioactive peptides represent a compelling class of therapeutics, offering high specificity and potency.[1][2] The function of these peptides is intrinsically linked to their three-dimensional structure. Among the canonical amino acids, proline plays a unique and pivotal role.[3] Its rigid five-membered pyrrolidine ring restricts the peptide backbone's flexibility, specifically the phi (Φ) torsion angle, making it a powerful tool for stabilizing specific secondary structures like β-turns and polyproline helices.[3][4][5] However, this conformational control is not absolute. The peptide bond preceding a proline residue can exist in both cis and trans conformations, a conformational heterogeneity that can be detrimental to binding affinity and overall bioactivity.[6]

            This has spurred the development of proline mimetics—unnatural amino acids designed to offer superior conformational control.[3] This guide provides an in-depth comparison of proline with a novel and promising surrogate: 3-(Aminomethyl)oxetane-3-carboxylic acid (OxA) . We will explore how the subtle yet significant structural differences between the five-membered pyrrolidine ring of proline and the four-membered oxetane ring of OxA translate into profound impacts on peptide conformation, stability, and pharmacokinetic properties. This analysis is supported by experimental data and detailed protocols to provide researchers with the insights needed to strategically employ these building blocks in their peptide design campaigns.

            Part 1: Structural and Conformational Analysis

            The fundamental difference between proline and OxA lies in their cyclic structures. Proline's five-membered ring is relatively flexible, undergoing a "puckering" motion that correlates with the peptide backbone's torsion angles.[6] In contrast, the four-membered oxetane ring of OxA is significantly more strained and rigid.[7] This inherent rigidity has critical implications for the peptide's conformational landscape.

            FeatureL-Proline3-(Aminomethyl)oxetane-3-carboxylic Acid (OxA)
            Ring Structure 5-membered pyrrolidine4-membered oxetane
            Key Torsion Angle (Φ) Restricted to approx. -65°[3]Induces significant backbone alterations[8][9]
            Amide Bond Isomerization Prone to cis/trans isomerization[6]Isomerization is eliminated as it's a peptide bond isostere
            Hydrogen Bonding Amide nitrogen is not a H-bond donor[3]3-aminooxetane unit can act as H-bond donor and acceptor[10]
            Polarity Non-polar side chainIncreased polarity due to the ether oxygen[11][12][13]

            The most significant conformational consequence of incorporating proline is the cis-trans isomerization of the preceding peptide bond. This equilibrium introduces multiple conformational states, which can complicate structure-activity relationship (SAR) studies and reduce the population of the single, bioactive conformation. OxA, when used as a peptide bond isostere to replace an entire amino acid residue, fundamentally alters the backbone and eliminates this isomerization issue, locking the peptide into a more defined structure.[10][14]

            G cluster_pro Proline in Peptide Chain cluster_oxa OxA in Peptide Chain Pro_Struct Structure: Pyrrolidine Ring Pro_Conf Φ Angle Restricted (~-65°) Pro_Struct->Pro_Conf Pro_Isomer Cis/Trans Isomerization Pro_Conf->Pro_Isomer Comparison VS OxA_Struct Structure: Oxetane Ring OxA_Conf Induces Backbone Kink/Turn OxA_Struct->OxA_Conf OxA_Isomer No Cis/Trans Isomerization OxA_Conf->OxA_Isomer

            Caption: Synthetic workflow for Fmoc-OxA building block.

            Experimental Protocol: Incorporation into Peptides via SPPS

            The standard Fmoc/tBu strategy is used for peptide synthesis. [15][16][17][18]The incorporation of a non-natural amino acid like an OxA-containing dipeptide building block follows the same core principles but may require optimization.

            Caption: SPPS workflow for incorporating an OxA building block.

            Self-Validating Protocol Steps:

            • Resin Swelling: Swell resin (e.g., Rink Amide MBHA) in DMF for at least 30 minutes. [16][19]2. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). [20]Successful deprotection can be monitored by UV spectroscopy of the fulvene-piperidine adduct.

            • Amino Acid Coupling:

              • For Proline : Dissolve Fmoc-Pro-OH (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF. Add DIEA (8 eq) and add to the resin. Couple for 1-2 hours.

              • For Fmoc-OxA building block : Due to potential steric hindrance, use a stronger coupling agent like HATU (3.9 eq) with HOAt (4 eq) and DIEA or collidine (8 eq). Extend coupling time to 4 hours or overnight if necessary. [15][19]4. Capping (Optional but Recommended): After coupling, cap any unreacted amines with an acetic anhydride solution to prevent deletion sequences.

            • Washing: After deprotection and coupling steps, thoroughly wash the resin with DMF and DCM to remove excess reagents.

            • Cleavage and Deprotection: After chain assembly, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2-3 hours. [20]7. Analysis: Confirm the identity and purity of the final peptide using RP-HPLC and Mass Spectrometry (e.g., MALDI-TOF or ESI-MS). [20]

            Experimental Protocol: Conformational Analysis by NMR Spectroscopy

            Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state conformation of peptides. [21][22][23][24]

            • Sample Preparation: Dissolve the purified peptide (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 0.5-1.0 mM. [23]2. 1D ¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and overall folding.

            • 2D NMR Experiments:

              • TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid's spin system.

              • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment. It detects protons that are close in space (< 5 Å), providing distance restraints that are used to calculate the 3D structure. The presence of dNN(i, i+2) and dαN(i, i+2) NOEs are indicative of a turn conformation. [25]4. Data Analysis and Structure Calculation:

              • Assign all proton resonances using the TOCSY and NOESY spectra.

              • Integrate NOESY cross-peaks to generate a list of interproton distance restraints.

              • Use software packages like CYANA or CNS, along with molecular dynamics (MD) simulations, to calculate an ensemble of structures consistent with the NMR data. [21][24]

            Conclusion and Future Outlook

            The choice between proline and 3-(aminomethyl)oxetane-3-carboxylic acid is a strategic decision in peptide design, guided by the desired therapeutic profile.

            • Proline remains an invaluable tool for introducing conformational constraints and is synthetically straightforward. Its tendency for cis-trans isomerization is a known liability but can also be exploited in specific biological contexts where conformational switching is part of the mechanism.

            • 3-(Aminomethyl)oxetane-3-carboxylic Acid (OxA) emerges as a superior proline mimetic when the goals are to maximize metabolic stability, enhance solubility, and enforce a single, rigid conformation. By eliminating the problematic cis-trans equilibrium and bolstering the peptide against proteolysis, OxA offers a direct path to improving the pharmacokinetic profile of a peptide lead. [26] The synthetic accessibility of oxetane building blocks is improving, paving the way for their broader adoption. [1][12][13][27]Future research will likely focus on synthesizing a wider variety of substituted OxA analogs to fine-tune conformational preferences and explore their use in creating novel peptide architectures and macrocycles. [9][28]The strategic replacement of proline with OxA represents a powerful tactic for transforming promising bioactive peptides into robust clinical candidates.

            References

            • Burkhard, J. A., Wipf, P., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

            • Stecko, S. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

            • Scott, J. S., & Williams, G. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

            • Jadhav, A. M., & Singh, R. P. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Journal of Medicinal Chemistry. [Link]

            • Scott, J. S., & Williams, G. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]

            • Notman, R., & Shipman, M. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics. [Link]

            • Sgammato, R., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. MDPI. [Link]

            • American Chemical Society. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Division of Medicinal Chemistry. [Link]

            • Miller, S. J. (2015). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. [Link]

            • Didier, A., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. [Link]

            • Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. [Link]

            • Google Patents. (n.d.). Structural mimetics of proline-rich peptides and use of same.
            • D'Andrea, L. D., et al. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. ACS Omega. [Link]

            • ResearchGate. (2025). Helical conformations in oxetane β-amino acid hexamers. ResearchGate. [Link]

            • Biovera Research. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research. [Link]

            • Poster Board. (n.d.). Insights into the physiochemical properties and conformation of amino-oxetanes: A matched molecular pair study. Poster Board #426. [Link]

            • Shipman, M., et al. (n.d.). Development of oxetane modified building blocks for peptide synthesis. SciSpace. [Link]

            • ResearchGate. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. ResearchGate. [Link]

            • ResearchGate. (n.d.). Oxetane modified cyclic peptides by disulphide bond formation. ResearchGate. [Link]

            • Varghese, S., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. International Journal of Molecular Sciences. [Link]

            • Springer Nature Experiments. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature. [Link]

            • Journal of Medicinal Chemistry. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]

            • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]

            • Beadle, J. D., et al. (2017). Solid-phase synthesis of oxetane modified peptides. CORE. [Link]

            • Royal Society of Chemistry. (n.d.). Development of Oxetane Modified Building Blocks for Peptide Synthesis. The Royal Society of Chemistry. [Link]

            • Singh, R. P., & Jadhav, A. M. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC - NIH. [Link]

            • Carreira, E. M., et al. (2014). Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. Organic Letters. [Link]

            • Molecules. (n.d.). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. MDPI. [Link]

            • Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy. [Link]

            • ResearchGate. (n.d.). Oxetane modified cyclic peptides by head-to-tail macrocyclisation. ResearchGate. [Link]

            • Shipman, M., et al. (2014). Synthesis and structure of oxetane containing tripeptide motifs. PubMed. [Link]

            • ResearchGate. (2025). Synthesis and structure of oxetane containing tripeptide motifs. ResearchGate. [Link]

            • Wiley Online Library. (n.d.). Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry. [Link]

            • Brandl, M., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC - NIH. [Link]

            • ResearchGate. (2025). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. ResearchGate. [Link]

            • Moll, G. N., & van der Zwaag, M. (2020). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Molecules. [Link]

            Sources

            Technical Comparison: Pharmacokinetic Profile of 3-(Aminomethyl)oxetane-3-carbonitrile Scaffolds

            Author: BenchChem Technical Support Team. Date: February 2026

            This guide provides an in-depth technical analysis of the pharmacokinetic (PK) and physicochemical attributes of 3-(Aminomethyl)oxetane-3-carbonitrile derivatives. It is designed for medicinal chemists and pharmacologists evaluating this scaffold as a bioisostere for gem-dimethyl, cyclobutane, or carbonyl motifs in drug discovery programs (e.g., Cathepsin K inhibitors, DPP-4 inhibitors).

            Executive Summary: The "Polar Stealth" Effect

            The 3-(Aminomethyl)oxetane-3-carbonitrile moiety represents a "privileged scaffold" in modern medicinal chemistry. It addresses a specific optimization bottleneck: maintaining metabolic stability while reducing lipophilicity (LogD) and modulating basicity.

            Unlike carbocyclic analogues (cyclobutanes) or acyclic linkers (gem-dimethyl), this oxetane core offers a unique combination of electronic withdrawal and steric bulk. It functions as a metabolically stable polar spacer that can attenuate the pKa of proximal amines, thereby improving passive permeability and reducing hERG liability.

            Comparative Snapshot
            ParameterOxetane Scaffold (3,3-disubstituted)Gem-Dimethyl (Acyclic)Cyclobutane (Carbocycle)Impact
            Lipophilicity (
            
            
            LogD)
            -0.8 to -1.2 (vs carbocycle)Baseline (High)HighImproved Solubility & LLE
            Metabolic Stability High (Blocks CYP oxidation)Low (Methyl oxidation prone)Moderate (Ring oxidation)Lower Clearance (
            
            
            )
            Amine Basicity (
            
            
            )
            Attenuated (-1.5 to -3.0 units) No EffectMinimal EffectImproved Permeability & hERG Safety
            Solubility High (H-bond acceptor)LowLowImproved Formulation

            Physicochemical & Pharmacokinetic Analysis

            Lipophilicity and Solubility (The "Oxetane Effect")

            The inclusion of the oxetane oxygen creates a permanent dipole that lowers LogD significantly compared to carbocyclic isosteres.

            • Mechanism: The oxetane oxygen acts as a hydrogen bond acceptor (HBA) but not a donor. This increases aqueous solubility without the "desolvation penalty" often associated with more polar groups during membrane transit.

            • Data Point: In matched molecular pair (MMP) analysis, replacing a gem-dimethyl group with a 3,3-oxetane typically reduces LogD by 0.6–0.9 units while maintaining similar steric volume.

            pKa Modulation: The Critical Advantage

            The 3-(Aminomethyl)oxetane-3-carbonitrile scaffold features two electron-withdrawing groups (EWGs) relative to the amine: the oxetane oxygen and the nitrile group.

            • Inductive Effect: The oxetane ring exerts a

              
               (inductive withdrawing) effect.[1] The nitrile group at the 3-position further amplifies this withdrawal.
              
            • Result: The

              
               of the primary amine (on the aminomethyl group) is significantly lowered, typically from ~10.5 (standard primary amine) to 6.5–7.5 .
              
            • PK Consequence: At physiological pH (7.4), a larger fraction of the molecule exists in the neutral state, significantly enhancing passive membrane permeability (

              
              ) and oral bioavailability (%F). Simultaneously, the reduced basicity lowers the affinity for the hERG potassium channel, reducing cardiotoxicity risks.
              
            Metabolic Stability (Blocking Metabolic Soft Spots)

            The 3,3-disubstitution pattern is the most metabolically robust oxetane configuration.

            • Steric Shielding: The substituents at the 3-position sterically block the trajectory of nucleophiles or oxidative enzymes (CYP450) from attacking the strained ether C-O bonds.

            • Metabolic Switching: By replacing a gem-dimethyl group (a common site for CYP3A4-mediated methyl hydroxylation), the oxetane "deletes" these metabolic soft spots. The nitrile group is generally stable, though it can serve as a reversible covalent warhead in specific protease targets (e.g., Cathepsin K).

            Visual Analysis of Mechanisms

            Diagram 1: Structure-Property Relationship (SPR) Logic

            This decision tree illustrates why a chemist would select this specific oxetane scaffold over alternatives.

            Oxetane_SPR Problem Lead Compound Issues: High LogD, High Clearance, hERG Risk Solution Scaffold Selection: 3-(Aminomethyl)oxetane-3-carbonitrile Problem->Solution Optimization Effect_1 Effect 1: Dipole Introduction Solution->Effect_1 Effect_2 Effect 2: Inductive Withdrawal (-I) Solution->Effect_2 Effect_3 Effect 3: Steric Blocking Solution->Effect_3 Outcome_1 Lower LogD (~0.8) Improved Solubility Effect_1->Outcome_1 Outcome_2 Lower pKa (Amine) Reduced hERG Binding Better Permeability Effect_2->Outcome_2 Outcome_3 Blocked CYP Oxidation Lower Intrinsic Clearance Effect_3->Outcome_3

            Caption: Logical flow of physicochemical improvements conferred by the 3,3-disubstituted oxetane scaffold.

            Diagram 2: Metabolic Fate Comparison

            Comparison of metabolic liabilities between a standard gem-dimethyl linker and the oxetane bioisostere.

            Metabolic_Fate cluster_0 Gem-Dimethyl Scaffold (Liability) cluster_1 Oxetane Scaffold (Stability) Gem Gem-Dimethyl Linker (-C(CH3)2-) CYP CYP3A4 Attack Gem->CYP Metabolite Hydroxylated Metabolite (-C(CH2OH)(CH3)-) Rapid Clearance CYP->Metabolite Oxetane 3,3-Disubstituted Oxetane (-C3H4O-) Enzyme CYP450 / Hydrolase Oxetane->Enzyme Resists Stable No Reaction (Steric Block + No alpha-H) Enzyme->Stable

            Caption: The oxetane ring eliminates the labile methyl groups found in gem-dimethyl linkers, preventing rapid oxidative clearance.

            Experimental Validation Protocols

            To validate the advantages of this scaffold in your specific series, the following assays are recommended. These protocols are designed to isolate the contribution of the oxetane ring.

            Microsomal Stability Assay (Intrinsic Clearance)

            Objective: Quantify the metabolic stability improvement (

            
            ) vs. carbocyclic analogs.
            
            • Preparation: Prepare 10 mM stock solutions of the test compound (Oxetane) and reference (Cyclobutane/Gem-dimethyl analog) in DMSO.

            • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).

            • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

            • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard) to quench.

            • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

            • Calculation: Plot ln(% remaining) vs. time. The slope

              
               determines 
              
              
              
              .
              • Success Criteria: Oxetane analog should show <50% of the

                
                 of the gem-dimethyl analog.
                
            Chromatographic LogD Determination

            Objective: Confirm lipophilicity reduction.

            • Method: Shake-flask method is low-throughput; use HPLC-based estimation for rapid screening.

            • Column: C18 reverse-phase column.

            • Mobile Phase: Methanol/Water (buffered to pH 7.4 with ammonium acetate).

            • Calibration: Run a set of standards with known LogD (e.g., propranolol, caffeine).

            • Measurement: Measure retention time (

              
              ) of the oxetane compound vs. the carbocyclic analog.
              
            • Result: The oxetane derivative should elute significantly earlier, corresponding to a

              
              .[2]
              

            References

            • Wuitschik, G., et al. (2010).[3] "Oxetanes as promising physicochemical alter egos of gem-dimethyl groups in drug discovery."[1][2][4][5] Angewandte Chemie International Edition. Link

            • Burkhard, J. A., et al. (2010).[3] "Oxetanes as versatile elements in drug discovery and synthesis."[3][1][2][5][6][7][8] Angewandte Chemie International Edition. Link

            • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][4][6][7][9] Chemical Reviews. Link

            • Stepan, A. F., et al. (2011). "Metabolism-directed design of oxetane-containing arylsulfonamide derivatives as potent and selective inhibitors of voltage-gated sodium channel NaV1.7." Journal of Medicinal Chemistry. Link

            • Mullard, A. (2016). "Covalent inhibitors: an old strategy with a new renaissance." Nature Reviews Drug Discovery (Contextualizing the nitrile warhead). Link

            Sources

            A Comparative Guide to Enhancing Peptide Metabolic Stability: The Role of 3-(Aminomethyl)oxetane-3-carbonitrile

            Author: BenchChem Technical Support Team. Date: February 2026

            For Researchers, Scientists, and Drug Development Professionals

            In the quest for novel therapeutics, peptides offer a compelling combination of high specificity and potent biological activity. However, their clinical translation is often hampered by a critical vulnerability: poor metabolic stability. Rapid degradation by proteases in the body leads to short in vivo half-lives, necessitating frequent administration and limiting therapeutic efficacy.[1][2] This guide provides an in-depth comparison of strategies to overcome this challenge, with a particular focus on the emerging role of 3-(aminomethyl)oxetane-3-carbonitrile and related oxetane-containing building blocks as a novel approach to peptide stabilization. We will objectively compare this strategy with established methods like PEGylation and lipidation, supported by available experimental data, and provide detailed protocols for assessing metabolic stability.

            The Challenge of Peptide Instability

            The peptide bond is the primary target for a multitude of endogenous proteases, leading to rapid cleavage and inactivation of peptide drugs.[3][4] This enzymatic susceptibility, coupled with renal clearance for smaller peptides, results in plasma half-lives that can be as short as a few minutes.[5][6] To unlock the full therapeutic potential of peptides, medicinal chemists have developed a range of strategies to protect them from metabolic degradation. These can be broadly categorized as:

            • Terminal Modifications: Capping the N- and C-termini to block exopeptidases.[3]

            • Incorporation of Unnatural Amino Acids: Introducing D-amino acids or other non-canonical residues to disrupt protease recognition.[3][7]

            • Cyclization: Constraining the peptide backbone to reduce flexibility and protease access.[7]

            • Macromolecular Conjugation: Attaching large hydrophilic polymers like polyethylene glycol (PEG) to increase hydrodynamic volume and shield from proteases (PEGylation).[8][9]

            • Lipidation: Appending fatty acid chains to promote binding to serum albumin, thereby extending circulation time.[10][11]

            • Backbone Modification: Altering the amide bonds themselves to create protease-resistant isosteres.

            This guide will focus on the comparison between two established macromolecular strategies, PEGylation and lipidation, and the innovative approach of incorporating oxetane-based backbone modifications.

            Novel Stabilization with 3-(Aminomethyl)oxetane-3-carbonitrile and Oxetane Isosteres

            A promising strategy to confer metabolic stability is the replacement of a labile peptide bond with a non-natural, protease-resistant mimic. The incorporation of an oxetane moiety, specifically as a peptide bond isostere, has emerged as a compelling approach.[12] Oxetanes are four-membered ether rings that can act as bioisosteres for carbonyl groups, offering improved physicochemical properties such as increased metabolic stability.[13]

            The 3-(aminomethyl)oxetane-3-carbonitrile and related 3-amino oxetanes can be incorporated into a peptide sequence to replace a standard amino acid residue. This modification introduces a backbone that is no longer recognized by proteases, thereby preventing cleavage at that specific site.[14]

            Mechanism of Stabilization:

            The primary mechanism by which oxetane incorporation enhances metabolic stability is through steric hindrance and the removal of the protease recognition site . The four-membered ring structure is not a natural substrate for proteases, which are highly specific for the planar amide bond. By replacing a carbonyl group within the peptide backbone with an oxetane, the peptide becomes resistant to enzymatic hydrolysis at that position.[14]

            While this modification can significantly enhance stability, it is not without potential structural consequences. Research has shown that the introduction of an oxetane into an alpha-helical peptide can lead to a significant loss of helicity.[14] This highlights a critical aspect of peptide drug design: the balance between enhancing stability and maintaining the bioactive conformation. However, in other contexts, the turn-inducing properties of oxetane incorporation have been shown to be beneficial, for example in facilitating peptide macrocyclization.[12][15]

            Comparative Analysis of Stabilization Strategies

            StrategyMechanism of ActionReported Half-Life ExtensionAdvantagesDisadvantages
            Oxetane Incorporation Protease resistance through backbone modification (peptide bond isostere).Data is emerging; expected to be significant at the site of modification.Site-specific modification, minimal increase in molecular weight, potential for improved physicochemical properties.[13]Can disrupt secondary structure (e.g., alpha-helices)[14], synthesis can be complex.
            PEGylation Increased hydrodynamic radius, shielding from proteases and renal clearance.[8][9]5 to 100-fold increase; e.g., rhTIMP-1 half-life increased from 1.1 h to 28 h in mice.[8][9]Well-established, significant half-life extension, can improve solubility.[16]Can lead to reduced bioactivity, potential for immunogenicity of PEG, heterogeneous products.[17]
            Lipidation Reversible binding to serum albumin, reducing renal clearance and proteolytic degradation.[10][11]~10 to over 100-fold increase; e.g., semaglutide has a half-life of ~168 hours.[10]Substantial half-life extension, established clinical success.Can increase hydrophobicity, potentially affecting solubility and formulation.[11]

            Experimental Protocols for Assessing Metabolic Stability

            A crucial step in the development of stabilized peptides is the accurate assessment of their metabolic stability. The following is a generalized protocol for an in vitro plasma stability assay, a common method to evaluate the susceptibility of a peptide to degradation in a biologically relevant matrix.

            In Vitro Plasma Stability Assay

            This protocol outlines the key steps to determine the half-life of a modified peptide in plasma.

            Workflow Diagram:

            Sources

            A Comparative Guide to 3-(Aminomethyl)oxetane-3-carbonitrile and Azetidine-3-carbonitrile Analogs in Peptidomimetics

            Author: BenchChem Technical Support Team. Date: February 2026

            A Senior Application Scientist's Perspective on Constrained Scaffolds in Drug Design

            In the landscape of modern drug discovery, peptidomimetics stand as a crucial bridge between the specificity of biologics and the favorable pharmacokinetic profiles of small molecules. The strategic incorporation of non-canonical amino acids is a cornerstone of this field, with the goal of constraining peptide conformation, enhancing metabolic stability, and improving cell permeability. Among the myriad of available building blocks, small, strained heterocyclic scaffolds have garnered significant attention. This guide provides an in-depth, objective comparison of two such scaffolds: 3-(aminomethyl)oxetane-3-carbonitrile and azetidine-3-carbonitrile analogs, offering researchers and drug development professionals a comprehensive overview to inform their design strategies.

            Introduction: The Rationale for Strained Heterocycles in Peptidomimetics

            Peptides, while offering exquisite biological selectivity, are often plagued by poor metabolic stability due to enzymatic degradation of the amide backbone, and limited cell permeability.[1] The introduction of conformational constraints into the peptide backbone is a proven strategy to mitigate these liabilities. Small, strained ring systems, such as oxetanes and azetidines, serve as unique tools to achieve this. Their inherent ring strain influences local bond angles and dihedral preferences, effectively locking the peptide backbone into specific conformations. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity. Furthermore, the replacement of a labile amide bond with a more stable heterocyclic core can significantly enhance resistance to proteolysis.[1][2]

            This guide will dissect the nuanced differences between oxetane and azetidine-based scaffolds, focusing on their synthesis, conformational impact, and effects on key drug-like properties.

            The Contenders: Structural and Synthetic Overview

            3-(Aminomethyl)oxetane-3-carbonitrile: The Oxygen-Containing Scaffold

            The 3,3-disubstituted oxetane core, particularly with an aminomethyl and a cyano group, presents a unique combination of structural features. The oxetane ring is a polar, three-dimensional motif that can act as a bioisosteric replacement for a gem-dimethyl group or a carbonyl function.[3] The presence of the oxygen atom can influence hydrogen bonding and solubility.

            Synthesis: The synthesis of 3-(aminomethyl)oxetane-3-carbonitrile building blocks typically starts from oxetan-3-one. A key transformation is the Strecker synthesis, which allows for the introduction of both the amino and cyano functionalities.[4] The nitrile group can then be reduced to the aminomethyl group. The synthesis of oxetane-containing dipeptide building blocks for solid-phase peptide synthesis (SPPS) has been well-documented, often involving a multi-step solution-phase synthesis before incorporation into the peptide chain.[5][6]

            G cluster_synthesis Synthesis of Oxetane Building Block Oxetan-3-one Oxetan-3-one Strecker Synthesis Strecker Synthesis Oxetan-3-one->Strecker Synthesis TMSCN, Amine 3-Amino-3-cyano oxetane 3-Amino-3-cyano oxetane Strecker Synthesis->3-Amino-3-cyano oxetane Nitrile Reduction Nitrile Reduction 3-Amino-3-cyano oxetane->Nitrile Reduction e.g., H2, Raney Ni 3-(Aminomethyl)oxetane-3-carbonitrile derivative 3-(Aminomethyl)oxetane-3-carbonitrile derivative Nitrile Reduction->3-(Aminomethyl)oxetane-3-carbonitrile derivative

            Azetidine-3-carbonitrile: The Nitrogenous Counterpart

            Azetidines are four-membered nitrogen-containing heterocycles that have also found significant application in medicinal chemistry.[7] The azetidine ring is also a strained system that can impart conformational rigidity. The nitrogen atom in the ring can be a key interaction point and its basicity can be modulated.

            Synthesis: The synthesis of azetidine-3-carbonitrile can be achieved through various routes, often starting from precursors like 3-hydroxyazetidine or by constructing the ring from acyclic precursors.[8] For peptidomimetic applications, 3-aminoazetidine (3-AAz) subunits are often used as turn-inducing elements, and their synthesis has been described for efficient incorporation into cyclic peptides.[9][10]

            G cluster_synthesis Synthesis of Azetidine Building Block Acyclic Precursor Acyclic Precursor Ring Closure Ring Closure Acyclic Precursor->Ring Closure Intramolecular cyclization Functional Group Interconversion Functional Group Interconversion Ring Closure->Functional Group Interconversion Azetidine-3-carbonitrile derivative Azetidine-3-carbonitrile derivative Functional Group Interconversion->Azetidine-3-carbonitrile derivative

            Head-to-Head Comparison: Performance in Peptidomimetics

            The choice between an oxetane and an azetidine scaffold can have profound effects on the properties of the resulting peptidomimetic. The following sections compare their performance based on available experimental data and established principles in medicinal chemistry.

            Conformational Impact: Shaping the Peptide Backbone

            Both scaffolds introduce significant conformational constraints, but with distinct outcomes.

            • Oxetanes: The incorporation of a 3-amino oxetane as a peptide bond isostere can induce turn-like features in short linear peptides.[11] Molecular dynamics simulations have shown that while a native tripeptide like Leu-Gly-Ile predominantly explores extended conformations, the corresponding oxetane-modified peptide (Leu-GOx-Ile) favors a more folded structure.[11] However, in the context of α-helices, the introduction of an oxetane can be disruptive, leading to a significant loss of helicity by introducing a kink in the helical axis.[12]

            • Azetidines: Azetidine-2-carboxylic acid (a close analog) has been shown to be more flexible than proline, which can lead to a destabilization of ordered secondary structures like the collagen triple helix.[13] However, 3-aminoazetidine subunits have been effectively used as turn-inducing elements to facilitate the synthesis of small cyclic peptides, suggesting they can promote compact conformations.[7][9]

            G cluster_conformation Conformational Influence Oxetane {3-(Aminomethyl)oxetane-3-carbonitrile|Induces turn-like features in linear peptides Can disrupt α-helical structures} Azetidine {Azetidine-3-carbonitrile Analogs|Can act as turn-inducing elements Generally increases flexibility compared to proline}

            Proteolytic Stability: Resisting Enzymatic Degradation

            A primary motivation for using these scaffolds is to enhance stability against proteases.

            • Oxetanes: Replacing a scissile amide bond with a non-hydrolyzable oxetanylamine fragment is a key strategy to improve metabolic stability.[1] While direct comparative data is limited, the principle of replacing a susceptible bond with a stable isostere strongly suggests that oxetane-containing peptidomimetics will exhibit significantly reduced vulnerability to proteases.[11]

            • Azetidines: There is direct experimental evidence for the enhanced proteolytic stability conferred by azetidine incorporation. In a study on a cyclic hexapeptide, the azetidine-modified version showed impressive stability against α-chymotrypsin, with no degradation observed over 24 hours, whereas the unmodified peptide was almost completely degraded.[2]

            Table 1: Proteolytic Stability Comparison

            ScaffoldExperimental EvidenceInferred Stability
            Oxetane Replacement of amide bond with stable isostere.[1]High
            Azetidine No degradation of a cyclic peptide after 24h with α-chymotrypsin.[2]High
            Receptor Binding Affinity: The Impact on Potency

            The conformational constraints imposed by these scaffolds can significantly influence binding affinity.

            • Oxetanes: The introduction of an oxetane can lead to a substantial increase in potency. For example, in the development of a GLP-1R agonist, the incorporation of an oxetane motif as a small polar head increased potency without negatively impacting other physicochemical properties.[3] In another instance, non-oxetane analogs of Taxol displayed lower binding affinity and cytotoxicity.[3]

            • Azetidines: Azetidine-containing compounds have been developed as high-affinity ligands for various receptors. For instance, spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor have been identified with significantly improved binding affinity following optimization.[14] Furthermore, azetidine-based STAT3 inhibitors have been developed with sub-micromolar potencies and high-affinity binding confirmed by isothermal titration calorimetry.[15]

            While direct comparative studies are lacking, both scaffolds have demonstrated their potential to enhance binding affinity, likely through favorable conformational pre-organization.

            Physicochemical Properties and Cell Permeability

            The choice of scaffold can also fine-tune crucial drug-like properties.

            • Oxetanes: The oxetane ring is a polar motif that can lower the lipophilicity (LogD) of a molecule.[16] The electronegative oxygen atom also exerts a strong inductive effect, which can reduce the pKa of a nearby amine by several units, a property that can be exploited to modulate basicity and improve pharmacokinetic properties.[3]

            • Azetidines: The nitrogen atom in the azetidine ring can influence the overall polarity and basicity of the molecule.

            A direct comparison of the cell permeability of oxetane- and azetidine-containing compounds (though not peptidomimetics) suggested that both can be used to develop effective drug candidates with good molecular affinity.[17] In general, strategies to improve the permeability of peptidomimetics often focus on reducing the number of hydrogen bond donors and adopting a more "chameleonic" character, where polar groups are shielded in a nonpolar environment.[18] Both scaffolds, by constraining the peptide backbone, can potentially facilitate the adoption of such membrane-permeable conformations.

            Table 2: Physicochemical Property Modulation

            Property3-(Aminomethyl)oxetane-3-carbonitrileAzetidine-3-carbonitrile Analogs
            Lipophilicity (LogD) Can decrease LogD.[16]Can be modulated.
            Basicity (pKa) Can significantly lower the pKa of adjacent amines.[3]Influenced by the ring nitrogen.
            Cell Permeability Can be improved by influencing conformation.Can be improved by influencing conformation.

            Experimental Protocols: A Representative Workflow

            The following provides a generalized workflow for the synthesis and incorporation of these non-canonical amino acids into a peptide sequence, followed by a stability assay.

            Synthesis of a Peptidomimetic Incorporating an Oxetane or Azetidine Analog

            Objective: To synthesize a model tripeptide containing either an oxetane or azetidine building block.

            Materials:

            • Fmoc-protected amino acids

            • Oxetane or azetidine dipeptide building block (prepared via solution-phase synthesis)

            • Solid-phase synthesis resin (e.g., Rink Amide resin)

            • Coupling reagents (e.g., HBTU, HOBt, DIPEA)

            • Deprotection reagent (e.g., 20% piperidine in DMF)

            • Cleavage cocktail (e.g., TFA/TIS/H₂O)

            • HPLC for purification

            • Mass spectrometer for characterization

            Protocol:

            • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

            • First Amino Acid Coupling:

              • Deprotect the Fmoc group on the resin using 20% piperidine in DMF.

              • Couple the first Fmoc-protected amino acid using HBTU/HOBt/DIPEA in DMF.

              • Wash the resin thoroughly with DMF and DCM.

            • Incorporation of the Oxetane/Azetidine Building Block:

              • Deprotect the Fmoc group of the resin-bound amino acid.

              • Couple the pre-synthesized oxetane or azetidine dipeptide building block using the same coupling reagents. Double coupling may be required for these sterically hindered building blocks.[19]

              • Wash the resin.

            • Final Amino Acid Coupling:

              • Deprotect the Fmoc group of the incorporated building block.

              • Couple the final Fmoc-protected amino acid.

              • Wash the resin.

            • Final Deprotection: Deprotect the N-terminal Fmoc group.

            • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

            • Purification and Characterization: Precipitate the crude peptide in cold ether, and purify by reverse-phase HPLC. Characterize the final product by mass spectrometry.

            G Resin Swelling Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection 1st AA Coupling 1st AA Coupling Fmoc Deprotection->1st AA Coupling Fmoc Deprotection_2 Fmoc Deprotection_2 1st AA Coupling->Fmoc Deprotection_2 Oxetane/Azetidine Block Coupling Oxetane/Azetidine Block Coupling Fmoc Deprotection_2->Oxetane/Azetidine Block Coupling Fmoc Deprotection_3 Fmoc Deprotection_3 Oxetane/Azetidine Block Coupling->Fmoc Deprotection_3 Final AA Coupling Final AA Coupling Fmoc Deprotection_3->Final AA Coupling Final Fmoc Deprotection Final Fmoc Deprotection Final AA Coupling->Final Fmoc Deprotection Cleavage & Deprotection Cleavage & Deprotection Final Fmoc Deprotection->Cleavage & Deprotection Purification & Characterization Purification & Characterization Cleavage & Deprotection->Purification & Characterization

            Proteolytic Stability Assay

            Objective: To compare the stability of the synthesized peptidomimetics against a protease.

            Materials:

            • Synthesized peptidomimetics and a control peptide (all-natural amino acids)

            • Protease (e.g., α-chymotrypsin or trypsin)

            • Assay buffer (e.g., PBS)

            • HPLC system

            Protocol:

            • Sample Preparation: Prepare stock solutions of the peptides in a suitable solvent (e.g., water or DMSO) and dilute to a final concentration of 1 mg/mL in the assay buffer.

            • Enzyme Preparation: Prepare a stock solution of the protease in the assay buffer.

            • Incubation:

              • To the peptide solutions, add the protease solution to a final concentration (e.g., 25 µM).

              • Incubate the samples at 37 °C.

            • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each reaction mixture and quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% TFA in water).

            • Analysis: Analyze the samples by reverse-phase HPLC, monitoring the disappearance of the parent peptide peak over time.

            • Data Analysis: Plot the percentage of remaining peptide against time to determine the half-life of each peptide.

            Conclusion: Selecting the Right Scaffold for the Job

            The choice between 3-(aminomethyl)oxetane-3-carbonitrile and azetidine-3-carbonitrile analogs is not a matter of one being universally superior to the other. Instead, the optimal choice depends on the specific design goals for the peptidomimetic.

            • Choose 3-(aminomethyl)oxetane-3-carbonitrile when:

              • The goal is to introduce a polar, three-dimensional element to improve solubility and modulate lipophilicity.

              • A significant reduction in the basicity of a nearby amine is desired to improve pharmacokinetic properties.

              • Inducing a turn-like conformation in a linear peptide is the primary objective.

            • Choose azetidine-3-carbonitrile analogs when:

              • A turn-inducing element is needed, particularly for the synthesis of cyclic peptides.

              • Enhanced proteolytic stability is a critical requirement, as demonstrated by robust experimental evidence.

              • Modulation of the peptide backbone conformation with a nitrogen-containing heterocycle is desired.

            Ultimately, both scaffolds are powerful tools in the medicinal chemist's arsenal for the design of next-generation peptidomimetics. A thorough understanding of their distinct properties, supported by the experimental data and synthetic considerations outlined in this guide, will enable researchers to make more informed decisions in their quest for novel therapeutics.

            References

            • Saunders, G. J., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
            • Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis.
            • Oxetane Based Peptidomimetics: Potential New Tools for Drug Discovery and Chemical Biology. University of Warwick.
            • A Comparative Guide: (S)-Methyl azetidine-2-carboxylate versus Proline in Peptide Structure. Benchchem.
            • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
            • Wipf, P., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
            • Oxetanes in Drug Discovery Campaigns. PMC - NIH.
            • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
            • Carreira, E. M., et al. (2014). Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. PMC - NIH.
            • Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. (2020). Physical Chemistry Chemical Physics.
            • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
            • Applications of oxetanes in drug discovery and medicinal chemistry. PMC - NIH.
            • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
            • Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. (2012). Bioorganic & Medicinal Chemistry Letters.
            • Oxetanes in Drug Discovery Campaigns. Semantic Scholar.
            • Saunders, G. J., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
            • Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. RSC Publishing.
            • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry.
            • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry.
            • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Request PDF.
            • Saunders, G. J., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
            • Tsai, F.-H., et al. (1990). Synthesis and Peptide Bond Orientation in Tetrapeptides Containing L-Azetidine-2-Carboxylic Acid and L-Proline. Deep Blue Repositories.
            • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
            • Development of oxetane modified building blocks for peptide synthesis. RSC Publishing.
            • Development of Oxetane Modified Building Blocks for Peptide Synthesis. The Royal Society of Chemistry.
            • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
            • Oxetanes: formation, reactivity and total syntheses of n
            • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
            • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methyl
            • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2021). Expert Opinion on Drug Discovery.
            • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters.
            • High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides.
            • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed.
            • PREPARATION AND SYNTHETIC APPLIC
            • Peptide Nitriles.
            • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str
            • Planning a Peptide Synthesis. AAPPTec.
            • Synthesis Methods of 3-Amino Thietane and its Derivatives.
            • Solid-Phase Synthesis of Oxetane Modified Peptides. (2017). Organic Letters.
            • Oxetanes: formation, reactivity and total syntheses of n
            • Oxetanes: formation, reactivity and total syntheses of n

            Sources

            Assessing the Impact of 3-(Aminomethyl)oxetane-3-carbonitrile on Peptide Conformation: A Comparative Analysis

            Author: BenchChem Technical Support Team. Date: February 2026

            An In-Depth Technical Guide

            For Researchers, Scientists, and Drug Development Professionals

            Introduction: The Quest for Conformational Control in Peptide Therapeutics

            Peptides offer a compelling modality for drug discovery due to their high specificity and potency. However, their inherent flexibility often leads to poor metabolic stability and reduced binding affinity, limiting their therapeutic potential.[1] To overcome these limitations, medicinal chemists employ various strategies to constrain peptide conformation, effectively pre-organizing the peptide into its bioactive shape.[2] This guide provides a comprehensive comparison of incorporating the novel building block, 3-(Aminomethyl)oxetane-3-carbonitrile, into peptides against established methods of conformational constraint. We will delve into the underlying principles, experimental validation, and practical considerations for each approach.

            The Oxetane Moiety: A Modern Tool in Medicinal Chemistry

            Oxetanes, four-membered cyclic ethers, have gained significant traction in drug discovery for their ability to favorably modulate key physicochemical properties.[3][4] Their introduction can enhance aqueous solubility, metabolic stability, and lipophilicity.[5] When incorporated into peptide backbones, oxetane-containing amino acids act as unique conformational modulators.

            3-(Aminomethyl)oxetane-3-carbonitrile: A Constrained Glycine Analogue

            While direct experimental data on the conformational impact of 3-(Aminomethyl)oxetane-3-carbonitrile is emerging, we can infer its properties from studies on structurally related 3,3-disubstituted oxetanes. The gem-disubstituted nature of this building block introduces a significant steric constraint, limiting the rotational freedom around the α-carbon. This is analogous to the well-studied α-aminoisobutyric acid (Aib), which is known to promote helical or turn-like structures.[6]

            The synthesis of such 3,3-disubstituted oxetane building blocks is achievable through established organic chemistry routes, often starting from oxetan-3-one or related precursors.[7][8] The presence of both an aminomethyl group and a nitrile group offers orthogonal handles for further chemical modification.

            Comparative Analysis of Conformational Constraints

            The choice of a conformational constraint strategy depends on the desired secondary structure and the overall therapeutic goal. Below is a comparison of incorporating an oxetane-based amino acid with other common techniques.

            Strategy Mechanism of Constraint Impact on Secondary Structure Advantages Disadvantages
            3-(Aminomethyl)oxetane-3-carbonitrile Incorporation Steric hindrance from the 3,3-disubstituted oxetane ring restricts backbone dihedral angles.Likely to induce local kinks or turns. May disrupt α-helices but can facilitate macrocyclization.[9][10][11]Improved physicochemical properties (solubility, metabolic stability).[5] Synthetically accessible.[7][8]Can significantly disrupt existing secondary structures like α-helices.[9]
            Hydrocarbon Stapling Covalent linkage of two amino acid side chains, typically at the i and i+4 or i and i+7 positions.Stabilizes α-helical conformations.[1]Enhances helicity, proteolytic resistance, and cell permeability.Requires specific placement of non-natural amino acids with reactive side chains. Can be synthetically challenging.
            Lactam Bridging Intramolecular amide bond formation between the side chains of acidic (e.g., Asp, Glu) and basic (e.g., Lys, Orn) residues.Can stabilize helices or turns depending on the positions of the bridged residues.[1]Utilizes proteinogenic amino acids. Well-established chemistry.Can introduce a polar group that may affect permeability.
            α-Aminoisobutyric Acid (Aib) Incorporation The gem-dimethyl group on the α-carbon restricts φ and ψ angles to helical regions of the Ramachandran plot.Promotes helical conformations and type I/III β-turns.[6]Simple, commercially available building block. Enhances proteolytic stability.[6][12]Can lead to overly rigid structures. May not be suitable for all desired conformations.

            Experimental Workflows for Assessing Peptide Conformation and Stability

            A multi-faceted experimental approach is crucial for validating the conformational impact of any peptide modification.

            Workflow for Conformation and Stability Analysis

            G cluster_synthesis Peptide Synthesis cluster_conformation Conformational Analysis cluster_stability Stability Assessment synthesis Solid-Phase Peptide Synthesis (Incorporate Modified Amino Acid) purification HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization cd Circular Dichroism (CD) Spectroscopy characterization->cd nmr 2D NMR Spectroscopy (NOESY, TOCSY) characterization->nmr md Molecular Dynamics (MD) Simulations characterization->md proteolytic_assay Proteolytic Stability Assay (e.g., with Trypsin, Chymotrypsin) characterization->proteolytic_assay cd_analysis Secondary Structure Estimation cd->cd_analysis nmr_analysis 3D Structure Calculation nmr->nmr_analysis md_analysis Conformational Ensemble Analysis md->md_analysis hplc_stability HPLC Analysis of Degradation proteolytic_assay->hplc_stability

            Caption: Experimental workflow for assessing the impact of a modified amino acid on peptide conformation and stability.

            Experimental Protocols

            1. Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation

            • Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum is sensitive to the peptide's secondary structure.

            • Protocol:

              • Dissolve the purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.

              • Use a quartz cuvette with a 1 mm path length.

              • Record CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25 °C).

              • Acquire a blank spectrum of the buffer alone and subtract it from the peptide spectrum.

              • Convert the raw data to mean residue ellipticity [θ].

              • Deconvolute the spectrum using software (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil.

            • Rationale: This technique provides a rapid, global assessment of the peptide's secondary structure content, allowing for a quick comparison between the modified and unmodified peptides.[13][14]

            2. 2D NMR Spectroscopy for High-Resolution Structure Determination

            • Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides through-bond and through-space correlations between atoms, enabling the determination of a peptide's 3D structure in solution.[13][15]

            • Protocol:

              • Dissolve the peptide to a concentration of 1-5 mM in a suitable solvent (e.g., 90% H₂O/10% D₂O or an organic solvent for poorly soluble peptides).

              • Acquire a series of 2D NMR experiments, including TOCSY (for spin system assignment) and NOESY (for through-space proton-proton distances).[16]

              • Process the spectra and assign all proton resonances.

              • Identify and quantify NOE cross-peaks to generate distance restraints.

              • Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of structures consistent with the experimental restraints.

            • Rationale: NMR provides atomic-level resolution information on the peptide's conformation, revealing specific structural changes induced by the oxetane modification.[9][16]

            3. Proteolytic Stability Assay

            • Principle: This assay measures the rate of peptide degradation in the presence of proteases.[12]

            • Protocol:

              • Incubate the peptide (e.g., at 1 mg/mL) with a protease (e.g., trypsin, chymotrypsin, or in serum/plasma) at 37 °C.[17][18]

              • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction by adding an acid (e.g., trifluoroacetic acid).

              • Analyze the samples by reverse-phase HPLC, monitoring the disappearance of the parent peptide peak.

              • Calculate the half-life (t₁/₂) of the peptide.

            • Rationale: Enhanced resistance to proteolytic degradation is a key desired outcome of conformational constraint. This assay directly measures this improvement.[12][19]

            Conclusion

            The incorporation of 3-(Aminomethyl)oxetane-3-carbonitrile represents a promising strategy for modulating peptide conformation and enhancing drug-like properties. Its gem-disubstituted nature is expected to impose significant conformational constraints, potentially inducing turns and increasing proteolytic stability. However, as with any modification, its impact is context-dependent and may disrupt existing secondary structures like α-helices. A thorough experimental evaluation using CD, NMR, and stability assays is essential to characterize its effects fully. By comparing this novel building block with established methods, researchers can make informed decisions to optimize their peptide drug candidates.

            References

            • Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution.PMC.
            • Applications of oxetanes in drug discovery and medicinal chemistry.PubMed.
            • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.ChemRxiv.
            • Oxetanes in Drug Discovery Campaigns.
            • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks.RSC Publishing.
            • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum.PMC.
            • Methods of peptide conform
            • Impact of oxetane incorporation on the structure and stability of alpha-helical peptides.Phys Chem Chem Phys.
            • Stability of C1-15 and F2,5,12W modified peptides to proteases measured...
            • Synthetic oxetanes in drug discovery: where are we in 2025?Taylor & Francis Online.
            • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties.PMC.
            • Proteolytic Stability Peptides.Scribd.
            • Advanced Analytical Techniques for Peptide Characteriz
            • Synthesis and structure of oxetane containing tripeptide motifs.
            • Optimization Strategies for the Stability of Peptides In Vivo.BOC Sciences.
            • pH-Induced Changes in Polypeptide Conformation: Force-Field Comparison with Experimental Validation.
            • Conformational restrictions of biologically active peptides via amino acid side chain groups.Europe PMC.
            • Macrocyclisation of small peptides enabled by oxetane incorpor
            • Effects of Glycosylation on Peptide Conformation: A Synergistic Experimental and Comput

            Sources

            The Oxetane Advantage: A Comparative Guide to the Enhanced Solubility of Novel Amino Acids

            Author: BenchChem Technical Support Team. Date: February 2026

            A Senior Application Scientist's Guide for Researchers in Drug Discovery

            In the relentless pursuit of drug candidates with optimized pharmacokinetic profiles, aqueous solubility remains a primary hurdle. Poor solubility can terminate the development of otherwise promising molecules, leading to failed assays, low bioavailability, and inaccurate toxicity assessments.[1] A key strategy in modern medicinal chemistry involves the structural modification of lead compounds to enhance their physical properties. This guide provides an in-depth comparison of the solubility characteristics of unnatural, oxetane-containing amino acids versus their canonical counterparts, grounded in physicochemical principles and supported by experimental data.

            The Physicochemical Rationale: Why Oxetanes Enhance Solubility

            The incorporation of an oxetane ring—a four-membered cyclic ether—into a molecule can profoundly alter its properties.[2] Unlike the often-greasy, hydrophobic side chains of standard amino acids like leucine or valine, the oxetane motif introduces a polar, sp³-rich, three-dimensional element.[3][4] This structural change enhances aqueous solubility through several key mechanisms:

            • Polarity and Hydrogen Bonding: The oxygen atom within the oxetane ring is a strong hydrogen bond acceptor, more so than in other cyclic ethers like tetrahydrofuran (THF).[2][5] This allows for more favorable interactions with water molecules, disrupting the hydrogen-bonding network of bulk water to accommodate the solute.

            • Reduced Lipophilicity: By replacing non-polar groups such as a gem-dimethyl or a simple methylene group, the oxetane ring can lower a molecule's lipophilicity (LogD), which is often inversely correlated with aqueous solubility.[4][6]

            • Disruption of Crystal Packing: The rigid, puckered, and three-dimensional structure of the oxetane ring can disrupt the efficient crystal lattice packing that often characterizes poorly soluble, planar, aromatic compounds.[3][4] This disruption lowers the energetic barrier required to dissolve the solid, leading to higher measured solubility.

            The impact of this substitution can be dramatic, with reports showing solubility increases ranging from four-fold to over 4000-fold depending on the specific molecular context.[2]

            cluster_0 Standard Amino Acid (Leucine) cluster_1 Oxetane-Containing Amino Acid Leucine Leucine Side Chain (-CH2-CH(CH3)2) • Non-polar • Hydrophobic • Flexible OxetaneAA Oxetane Analogue Side Chain (-CH2-C(Oxetane)) • Polar (H-bond acceptor) • Hydrophilic • Rigid & 3D Leucine->OxetaneAA Bioisosteric Replacement

            Caption: Bioisosteric replacement of a standard alkyl side chain with a polar oxetane ring.

            Comparative Solubility: Evidence from Matched Molecular Pair Analysis

            While direct solubility data for a complete set of oxetane-amino acids versus standard amino acids is emerging, a powerful and relevant dataset comes from matched molecular pair (MMP) analysis in medicinal chemistry. In these studies, a specific functional group in a molecule is replaced with another, and the resulting changes in physicochemical properties are measured.

            A key study compared a series of 12 benzamides with their 3-aryl-3-amino-oxetane counterparts.[7][8][9][10] The results demonstrated that replacing the amide carbonyl—a group with some structural analogy to the oxetane—with an amino-oxetane motif led to comparable or slightly increased aqueous solubility .[7][11] In many cases, significant increases in solubility were observed.[11]

            Matched Pair ComparisonParent Compound ClassReplacementObserved Effect on Aqueous SolubilityReference
            Example 1 BenzamidesCarbonyl -> OxetaneComparable to slightly increased[7][8][9][11]
            Example 2 EZH2 InhibitorDimethylisoxazole -> Methoxymethyl-oxetane150-fold improvement in thermodynamic solubility[3]
            Example 3 SYK InhibitorEthyl-piperazine -> Oxetane-piperazineHigh solubility maintained while improving other properties[4][6]
            Example 4 MMP-13 InhibitorMethyl group -> Oxetane unitSignificantly improved[12]

            This data strongly supports the hypothesis that incorporating oxetane-containing side chains in place of traditional hydrophobic side chains on an amino acid scaffold is a viable and effective strategy for improving solubility.

            Experimental Protocol: Measuring Thermodynamic Solubility via the Shake-Flask Method

            To ensure the trustworthiness and reproducibility of solubility data, a robust experimental protocol is essential. The gold standard for determining thermodynamic solubility is the "shake-flask" method.[13] This method measures the concentration of a compound in a saturated solution after it has reached equilibrium, providing a definitive value rather than a kinetic estimate.

            Causality of Experimental Choices:

            • Excess Solid: We add an excess of the test compound to ensure that the solution becomes fully saturated. Without undissolved solid present at the end of the experiment, one is merely measuring concentration, not the solubility limit.[14]

            • Equilibration Time: An extended incubation period (typically 24-72 hours) is critical to ensure the system reaches thermodynamic equilibrium—the point at which the rate of dissolution equals the rate of precipitation.[14] Shorter times may only yield kinetic solubility, which can be misleading.

            • pH Control: The solubility of ionizable compounds, including amino acids, is highly dependent on pH.[14] Therefore, buffered solutions are used, and the final pH of the saturated solution must be measured and reported.

            • Temperature Control: Solubility is temperature-dependent. The experiment is conducted at a constant, controlled temperature (e.g., 25 °C or 37 °C) to ensure consistency and relevance to physiological conditions.

            start Start step1 1. Add excess solid amino acid to buffered solvent. start->step1 step2 2. Agitate at constant temperature (e.g., 300 RPM for 24-48h). step1->step2 step3 3. Separate solid & liquid (Centrifuge or Filter). step2->step3 step4 4. Withdraw supernatant/ filtrate carefully. step3->step4 step5 5. Measure final pH of the solution. step4->step5 step6 6. Quantify concentration (e.g., LC-MS, HPLC-UV). step5->step6 end End: Report Solubility (mg/mL or µM) at final pH. step6->end

            Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

            Step-by-Step Methodology:

            • Preparation: Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

            • Addition of Compound: To a vial, add a pre-weighed excess amount of the solid amino acid (standard or oxetane-containing). An amount sufficient to leave visible solid after equilibration is required.

            • Incubation: Add a precise volume of the prepared buffer to the vial. Seal the vial and place it in an orbital shaker or on a rolling station set to a consistent speed (e.g., 300 RPM) in a temperature-controlled environment (e.g., 25 °C).[14]

            • Equilibration: Allow the suspension to agitate for 24 to 48 hours to reach equilibrium.[13][15] A time-course study can be performed initially to confirm when a stable plateau in concentration is reached.[14]

            • Phase Separation: After incubation, remove the vial and allow the undissolved solid to settle. To separate the saturated solution from the remaining solid, either centrifuge the vial at high speed or filter the solution using a low-binding filter (e.g., PVDF). This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.[14]

            • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant or filtrate.

            • pH Measurement: Measure the pH of the remaining saturated solution to confirm it has not shifted during the experiment.[14]

            • Quantification: Dilute the aliquot as needed and quantify the concentration of the dissolved amino acid using a validated analytical method, such as LC-MS or HPLC-UV, against a standard curve.

            • Calculation: Report the final concentration as the thermodynamic solubility in units such as mg/mL or µM at the measured final pH and temperature.

            Implications for Drug Development

            The strategic incorporation of oxetane-containing amino acids into peptides and other drug candidates offers a powerful tool to overcome solubility limitations that plague drug discovery. Enhanced solubility directly translates to:

            • More Reliable Bioassay Data: Prevents compound precipitation in aqueous assay buffers, reducing the risk of false negatives or positives and ensuring more accurate structure-activity relationship (SAR) data.[1]

            • Improved Bioavailability: A drug must be in solution to be absorbed. Higher aqueous solubility is a prerequisite for achieving adequate oral bioavailability.

            • Facilitated Formulation: Developing parenteral (injectable) formulations is significantly easier with highly soluble compounds.

            References

            • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-46. [Link]

            • Quora. (2017). How to perform the shake flask method to determine solubility. [Link]

            • ResearchGate. (n.d.). Comparison of solubility. Kinetic solubility at 3 pH values. [Link]

            • Ishikura, H., et al. (n.d.). Insights into the physiochemical properties and conformation of amino-oxetanes: A matched molecular pair study. ACS Spring 2023. [Link]

            • Fawzy, A. M., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. [Link]

            • Fässler, J., et al. (2017). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 117(3), 1566-1613. [Link]

            • ChemRxiv. (2025). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. [Link]

            • Elektronische Hochschulschriften der LMU München. (n.d.). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. [Link]

            • Begg, C. S., et al. (2026). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Journal of Medicinal Chemistry. [Link]

            • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

            • Wang, S., et al. (2023). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. Communications Earth & Environment. [Link]

            • Nozaki, Y. & Tanford, C. (1971). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry, 246(8), 2211-2217. [Link]

            • ChemRxiv. (2025). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. [Link]

            • ResearchGate. (2025). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison | Request PDF. [Link]

            • ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

            • PubMed. (2026). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. [Link]

            • Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. [Link]

            • Begg, C. S., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13249-13264. [Link]

            Sources

            evaluating 3-(Aminomethyl)oxetane-3-carbonitrile as a bioisostere for gem-dimethyl groups

            Author: BenchChem Technical Support Team. Date: February 2026

            An In-Depth Guide to Evaluating 3-(Aminomethyl)oxetane-3-carbonitrile as a Bioisostere for the gem-Dimethyl Group

            Introduction: The Evolving Landscape of Bioisosterism

            In the intricate chess game of drug design, the strategic replacement of functional groups—a concept known as bioisosterism—is a cornerstone of lead optimization. The goal is to modulate a molecule's physicochemical and pharmacological properties to enhance efficacy, improve safety, and optimize pharmacokinetic profiles. The ubiquitous gem-dimethyl group, often used to introduce steric bulk and block metabolic oxidation, can inadvertently increase lipophilicity and decrease aqueous solubility. This guide provides a comprehensive evaluation of 3-(aminomethyl)oxetane-3-carbonitrile as a modern, polar bioisostere for the gem-dimethyl group, offering a pathway to circumvent these traditional limitations.

            The rationale for this replacement lies in the unique three-dimensional structure of the oxetane ring. It mimics the tetrahedral geometry of a quaternary carbon center while introducing polarity through the ether oxygen, thereby reducing the molecule's overall lipophilicity. The nitrile and aminomethyl substituents offer additional vectors for hydrogen bonding and further fine-tuning of physicochemical properties.

            Comparative Analysis: gem-Dimethyl vs. 3-(Aminomethyl)oxetane-3-carbonitrile

            The decision to replace a gem-dimethyl group with a 3-(aminomethyl)oxetane-3-carbonitrile moiety is driven by a desire to improve key drug-like properties. Below is a comparative analysis based on established principles and experimental data from analogous systems.

            Physicochemical Properties

            A primary advantage of the oxetane-based bioisostere is the significant reduction in lipophilicity, as measured by the logarithm of the octanol-water partition coefficient (logP). This generally translates to improved aqueous solubility, a critical factor for oral bioavailability.

            Propertygem-Dimethyl Group3-(Aminomethyl)oxetane-3-carbonitrileRationale for Change
            Lipophilicity (cLogP) HighSignificantly LowerThe polar ether, amine, and nitrile functionalities of the oxetane moiety increase polarity and reduce lipophilicity.
            Aqueous Solubility LowHighIncreased polarity and hydrogen bonding capacity of the oxetane derivative enhance its interaction with water.
            Metabolic Stability Generally HighHighThe oxetane ring is often more resistant to oxidative metabolism compared to alkyl chains. The quaternary carbon is also metabolically stable.
            Hydrogen Bond Donors 01 (primary amine)The primary amine can engage in crucial hydrogen bond interactions with the target protein, potentially increasing binding affinity.
            Hydrogen Bond Acceptors 02 (oxetane oxygen, nitrile nitrogen)The additional hydrogen bond acceptors provide more opportunities for favorable interactions with the biological target and improve solubility.
            Molecular Weight LowerHigherThe increase in molecular weight is a factor to consider in the context of "rule of five" guidelines.
            Three-Dimensional Shape TetrahedralSpirocyclic, Tetrahedral-likeThe oxetane provides a similar three-dimensional projection of substituents as a quaternary carbon, effectively mimicking its steric profile.
            Pharmacokinetic and Pharmacodynamic Implications

            The improved physicochemical properties of the 3-(aminomethyl)oxetane-3-carbonitrile moiety often lead to a more favorable pharmacokinetic profile.

            • Absorption: Enhanced aqueous solubility can lead to improved dissolution and potentially higher oral bioavailability.

            • Distribution: Lower lipophilicity may reduce non-specific binding to plasma proteins and tissues, potentially leading to a more favorable volume of distribution.

            • Metabolism: The oxetane ring is generally stable to cytochrome P450-mediated oxidation, which can block a potential site of metabolism and improve the half-life of the drug candidate.

            • Excretion: Increased polarity typically favors renal clearance.

            • Target Engagement: The introduction of hydrogen bond donors and acceptors can lead to new, favorable interactions with the target protein, potentially increasing potency and selectivity.

            Experimental Workflows for Comparative Evaluation

            To empirically validate the theoretical advantages of this bioisosteric replacement, a series of head-to-head experiments should be conducted.

            G Synthesis_A Compound A (gem-Dimethyl) Solubility Kinetic Solubility Assay Synthesis_A->Solubility Lipophilicity logP/logD Measurement Synthesis_A->Lipophilicity Synthesis_B Compound B (Oxetane) Synthesis_B->Solubility Synthesis_B->Lipophilicity Metabolic_Stability Microsomal Stability Assay Solubility->Metabolic_Stability Permeability PAMPA Assay Lipophilicity->Permeability Binding_Assay Target Binding Assay Metabolic_Stability->Binding_Assay Permeability->Binding_Assay Functional_Assay Cell-Based Functional Assay Binding_Assay->Functional_Assay

            Caption: Workflow for the comparative evaluation of bioisosteres.

            Protocol 1: Synthesis of 3-(Aminomethyl)oxetane-3-carbonitrile

            The synthesis of this key building block can be achieved through a multi-step process starting from 3-(hydroxymethyl)oxetane-3-carbonitrile.

            Step 1: Mesylation of the Hydroxyl Group

            • Dissolve 3-(hydroxymethyl)oxetane-3-carbonitrile (1.0 eq) in dichloromethane (DCM) at 0 °C.

            • Add triethylamine (1.5 eq) to the solution.

            • Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

            • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

            • Monitor the reaction by TLC or LC-MS until completion.

            • Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with DCM.

            • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylate.

            Step 2: Azide Displacement

            • Dissolve the mesylate from Step 1 (1.0 eq) in dimethylformamide (DMF).

            • Add sodium azide (1.5 eq) to the solution.

            • Heat the reaction mixture to 80 °C and stir for 4 hours.

            • Monitor the reaction by TLC or LC-MS.

            • After completion, cool the reaction to room temperature and dilute with water.

            • Extract the product with ethyl acetate.

            • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to give the azide intermediate.

            Step 3: Staudinger Reduction to the Amine

            • Dissolve the azide intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

            • Add triphenylphosphine (1.2 eq) and stir the mixture at room temperature for 8 hours.

            • Monitor the formation of the amine by LC-MS.

            • Upon completion, concentrate the reaction mixture under reduced pressure.

            • Purify the crude product by column chromatography on silica gel to afford the final 3-(aminomethyl)oxetane-3-carbonitrile.

            Protocol 2: Comparative Aqueous Solubility Assay (Kinetic)

            This assay provides a rapid assessment of the solubility of the two compounds.

            • Prepare 10 mM stock solutions of the gem-dimethyl compound and the oxetane analogue in dimethyl sulfoxide (DMSO).

            • In a 96-well plate, add 2 µL of each stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4.

            • Shake the plate for 2 hours at room temperature.

            • Centrifuge the plate to pellet any precipitate.

            • Analyze the supernatant by LC-MS/UV to determine the concentration of the dissolved compound. Compare this to a standard curve to calculate the kinetic solubility.

            Protocol 3: Comparative Metabolic Stability Assay (Human Liver Microsomes)

            This assay evaluates the susceptibility of the compounds to metabolism by liver enzymes.

            • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4).

            • Pre-warm the mixture to 37 °C.

            • Add the test compound (gem-dimethyl or oxetane analogue) to a final concentration of 1 µM.

            • Incubate at 37 °C.

            • At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction and quench it with an equal volume of cold acetonitrile containing an internal standard.

            • Centrifuge the samples to precipitate the proteins.

            • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

            • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

            Conclusion and Future Outlook

            The replacement of a gem-dimethyl group with a 3-(aminomethyl)oxetane-3-carbonitrile moiety represents a sophisticated strategy in modern medicinal chemistry. This bioisosteric switch offers a compelling approach to improving aqueous solubility and modulating other key drug-like properties without sacrificing the steric bulk required for potent biological activity. The provided experimental protocols offer a clear roadmap for the direct, empirical comparison of these two critical functional groups. As drug discovery continues to demand molecules with increasingly optimized property profiles, such innovative bioisosteric replacements will undoubtedly play a pivotal role in the development of the next generation of therapeutics.

            References

            • W. Caron, S., et al. (2011). The Oxetane Motif in Medicinal Chemistry. Chemical Reviews, 111(5), 3269-3315. Available at: [Link]

            • Burkhard, J. A., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. Available at: [Link]

            Safety Operating Guide

            A Researcher's Guide to the Proper Disposal of 3-(Aminomethyl)oxetane-3-carbonitrile

            Author: BenchChem Technical Support Team. Date: February 2026

            For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, non-negotiable phase of laboratory work, ensuring the safety of personnel and the preservation of our environment. This guide provides a comprehensive, operational plan for the disposal of 3-(Aminomethyl)oxetane-3-carbonitrile, a molecule featuring a unique combination of an oxetane ring, a primary amine, and a nitrile group. As no specific safety data sheet (SDS) is readily available for this exact compound, we will proceed with a principled, evidence-based approach, analyzing the hazards of its constituent functional groups to establish a robust and safe disposal protocol.

            Part 1: Hazard Assessment - A Composite Analysis

            In the absence of a dedicated Safety Data Sheet (SDS), a chemist's primary responsibility is to assess potential hazards by examining the molecule's structure. 3-(Aminomethyl)oxetane-3-carbonitrile incorporates three key functional groups, each with a distinct reactivity and toxicity profile.

            • The Oxetane Ring: This four-membered cyclic ether is characterized by significant ring strain, making it more reactive than its larger analog, tetrahydrofuran (THF). While generally stable under basic conditions, the oxetane ring is susceptible to ring-opening when exposed to strong acids, high temperatures, or certain reducing agents.[1][2][3] The 3,3-disubstituted pattern in our molecule may offer some steric hindrance, enhancing its stability compared to unsubstituted oxetane.[1][2]

            • The Aminomethyl Group (-CH₂NH₂): As a primary amine, this group imparts a basic character to the molecule. Aliphatic amines can be corrosive, irritants, and may be harmful if inhaled or absorbed through the skin.[4][5] Their basicity necessitates segregation from acidic compounds to prevent vigorous neutralization reactions.

            • The Nitrile Group (-C≡N): Organic nitriles are compounds of significant toxicological concern.[6] While generally less acutely toxic than inorganic cyanide salts, aliphatic nitriles can be metabolized in the body to release the cyanide ion, which is a potent inhibitor of cellular respiration.[7][8] Furthermore, nitriles can release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids or during combustion.[8]

            Based on this composite analysis, 3-(Aminomethyl)oxetane-3-carbonitrile must be treated as a hazardous substance. The primary concerns are its potential toxicity (due to the nitrile group), corrosivity (due to the amine group), and reactivity with incompatible materials like strong acids.

            Functional Group Associated Hazards Disposal Considerations
            Oxetane Ring Susceptible to ring-opening with strong acids, high heat.[1][2]Avoid mixing with acidic waste streams. Avoid incineration without professional consultation.
            Aminomethyl Group Basic/Corrosive, potential skin/respiratory irritant.[4]Segregate from acids. Requires appropriate PPE for handling.
            Nitrile Group Toxic (can metabolize to cyanide), can release HCN with acids or heat.[7][8]CRITICAL: Must not be mixed with acidic waste. Must not be disposed of via sanitary sewer.
            Part 2: Regulatory Framework - Is It a RCRA Hazardous Waste?

            The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). A chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[9][10][11][12]

            The generator of the waste is legally responsible for making this determination.[12] For 3-(Aminomethyl)oxetane-3-carbonitrile:

            • Listed Waste: This compound is not expected to be on the F, K, P, or U lists of hazardous wastes, as these are typically reserved for common industrial process wastes or certain commercial chemical products.[11][12]

            • Characteristic Waste:

              • Corrosivity (D002): Due to the amine group, the waste could be alkaline (basic). If an aqueous solution of the waste has a pH ≥ 12.5, it is a corrosive hazardous waste.[10][11]

              • Reactivity (D003): A waste is reactive if it can generate toxic gases, vapors, or fumes when mixed with water or under certain pH conditions.[10] Specifically, if the waste generates toxic levels of cyanide gas when exposed to a pH between 2 and 12.5, it qualifies as reactive.[10] Given the nitrile functional group, this is a significant possibility, especially if the waste is mixed with an incompatible substance.

              • Toxicity (D004-D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which measures the likelihood of specific toxic chemicals leaching into groundwater.[13] While the specific toxicity of this compound is unknown, its nature as a potent organic nitrile makes it a candidate for being hazardous due to toxicity.

            Operational Plan: Disposal of 3-(Aminomethyl)oxetane-3-carbonitrile

            This section provides the step-by-step methodology for the safe handling and disposal of waste containing 3-(Aminomethyl)oxetane-3-carbonitrile.

            Step 1: Pre-Disposal Planning & Personal Protective Equipment (PPE)

            Safety begins before the first drop of waste is generated. All handling and disposal operations must be conducted inside a certified chemical fume hood.

            Required PPE:

            • Eye Protection: Chemical splash goggles are mandatory.

            • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber of sufficient thickness). Note that used gloves must be disposed of as hazardous waste.

            • Body Protection: A flame-resistant laboratory coat.

            • Additional Protection: In case of spills or aerosol generation, a respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) office.

            Step 2: Waste Segregation and Containerization

            Proper segregation is the most critical step to prevent dangerous reactions in the waste container.

            Protocol:

            • Designate a Waste Stream: Establish a dedicated hazardous waste stream for 3-(Aminomethyl)oxetane-3-carbonitrile and compatible substances.

            • Select a Container: Use a chemically compatible, leak-proof container with a secure, vapor-tight lid. A high-density polyethylene (HDPE) carboy is a suitable choice.

            • Incompatibility Chart:

              • DO NOT MIX with:

                • Acids (risk of violent reaction and HCN gas release).

                • Oxidizing Agents (e.g., peroxides, nitrates).

                • Other reactive waste streams.

            • Labeling: Immediately label the waste container using your institution's official hazardous waste tag. The label must include:

              • The words "Hazardous Waste".

              • The full chemical name: "3-(Aminomethyl)oxetane-3-carbonitrile".

              • An accurate list of all components and their approximate percentages.

              • The relevant hazard characteristics (e.g., "Toxic," "Corrosive").

              • The date accumulation started.

            WasteDisposalWorkflow cluster_prep Preparation & Handling cluster_characterize Waste Characterization & Segregation cluster_disposal Containerization & Disposal Start Generate Waste Containing 3-(Aminomethyl)oxetane-3-carbonitrile PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work Inside a Chemical Fume Hood PPE->FumeHood Segregate Segregate into a dedicated 'Amine/Nitrile Waste' stream FumeHood->Segregate IsAcidic Is the waste mixed with acids? DoNotMix DANGER: Incompatible Waste. Consult EHS Immediately. IsAcidic->DoNotMix Yes Containerize Use a labeled, compatible HDPE waste container IsAcidic->Containerize No Segregate->IsAcidic KeepClosed Keep container sealed except when adding waste Containerize->KeepClosed Store Store in Satellite Accumulation Area KeepClosed->Store ArrangePickup Contact EHS for Professional Disposal Pickup Store->ArrangePickup

            Sources

            Personal protective equipment for handling 3-(Aminomethyl)oxetane-3-carbonitrile

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary & Molecule Analysis

            3-(Aminomethyl)oxetane-3-carbonitrile is a specialized gem-disubstituted oxetane building block, increasingly utilized in medicinal chemistry to modulate lipophilicity and metabolic stability without altering the steric profile significantly compared to a gem-dimethyl group.

            However, its utility comes with a specific hazard profile derived from its three distinct functionalities. As a Senior Scientist, I advise moving beyond generic "standard precautions" to a protocol based on Structure-Activity Relationships (SAR) .

            The Hazard Triad

            We treat this molecule as a High-Potency / Corrosive intermediate until specific toxicological data proves otherwise.

            Functional GroupAssociated HazardOperational Implication
            Oxetane Ring High ring strain (approx. 106 kJ/mol). Potential alkylating agent.Reactivity: Susceptible to ring-opening in acidic media.[1] Treat as a potential mutagen.
            Primary Amine Basic (High pKa). Corrosive/Irritant to mucous membranes.Eye/Skin: Risk of irreversible corneal damage (Eye Dam. 1). Caustic burns.
            Nitrile (-CN) Acute toxicity via dermal absorption. Metabolic release of cyanide (potential).Systemic: Rapid absorption through skin requires strict barrier integrity.

            Personal Protective Equipment (PPE) Matrix

            The following PPE standards are non-negotiable. They are designed to create a Redundant Barrier System —if one layer fails, the next protects you.

            A. Hand Protection: The Permeation Logic

            Standard 4-mil nitrile gloves provide splash protection only. Organic amines and nitriles can permeate thin nitrile rubber in minutes.

            • Protocol: Double-Gloving Strategy

              • Inner Layer: 4-mil Nitrile (Examination Grade).

              • Outer Layer: 5-8 mil Nitrile (Extended Cuff) OR Laminate Film (Silver Shield™) for prolonged handling.

              • Rationale: The outer layer takes the mechanical stress; the inner layer protects against micro-tears.

              • Change Frequency: Immediately upon any splash, or every 60 minutes of active handling.

            B. Ocular Protection: Zero-Gap Policy

            Because of the primary amine, this compound is likely corrosive to corneal tissue.

            • Standard Operations (Weighing solids): Chemical Safety Goggles (Indirect Vent). Safety glasses are insufficient due to dust migration.

            • High-Risk Operations (Dissolving/Heating): Face Shield + Chemical Goggles.

            C. Respiratory Protection[2][3]
            • Primary Control: All operations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

            • Secondary Control (Spill Cleanup Only): Full-face respirator with Multipurpose Cartridges (OV/AG/P100) . Organic Vapor (OV) handles the nitrile; Acid Gas (AG) handles potential decomposition; P100 handles the particulate salt.

            PPE Selection Logic (Visualization)

            The following decision tree illustrates the required PPE based on the state of matter and operational risk.

            PPE_Logic Start Operation Type Solid Handling Solid (Weighing/Transfer) Start->Solid Liquid Handling Solution (Dissolving/Reaction) Start->Liquid Spill Spill Cleanup (Emergency) Start->Spill Goggles PPE: Indirect Vent Goggles + Double Nitrile Gloves + Lab Coat Solid->Goggles Dust Hazard Shield PPE: Face Shield + Goggles + Chem-Resistant Apron + Double Gloves (Long Cuff) Liquid->Shield Splash/Vapor Hazard Resp PPE: Full Face Respirator (OV/AG/P100 Cartridge) + Silver Shield Gloves Spill->Resp High Exposure Risk

            Figure 1: PPE Selection Decision Tree based on operational state. Note the escalation to respiratory protection during spill events.

            Operational Protocols

            Phase 1: Weighing & Transfer (The Static Hazard)

            Small organic building blocks often carry significant static charge, causing "fly-away" powder which leads to invisible surface contamination.

            • Engineering Control: Place the balance inside the fume hood.

            • Static Mitigation: Use an ionizing fan or antistatic gun on the vial before opening.

            • Technique: Do not use a spatula directly into the stock bottle. Tap the solid into a secondary weighing boat to avoid cross-contaminating the source.

            • Decontamination: Wipe the balance area with a wet tissue (water/surfactant) immediately after use to solubilize and remove amine salts.

            Phase 2: Solubilization (The Exotherm Risk)

            The amine functionality can generate heat when protonated or dissolved in protic solvents.

            • Solvent Choice: Dissolve in a non-reactive solvent (e.g., DCM, THF) before adding any electrophiles.

            • Addition Rate: If adding acid (e.g., to form a salt), cool the vessel to 0°C first. The oxetane ring is acid-sensitive; uncontrolled heating + acid can trigger polymerization or ring opening.

            Emergency Response: Spill Management

            In the event of a spill, speed is secondary to safety. Do not rush.

            Spill Cleanup Algorithm

            Spill_Response Alert 1. Alert & Evacuate (Notify Lab Manager) Assess 2. Assess Volume (< 5g vs > 5g) Alert->Assess Small Small Spill (In Hood) Assess->Small Large Large Spill (Floor/Bench) Assess->Large Action_Small Absorb with Vermiculite or Chem-Pad Small->Action_Small Action_Large Don Full PPE (Resp) Use Spill Dike Large->Action_Large Decon 3. Decontaminate Surface (Weak Acid Wash -> Water) Action_Small->Decon Action_Large->Decon Waste 4. Disposal (Tag as Toxic/Corrosive) Decon->Waste

            Figure 2: Step-by-step decision matrix for spill remediation.

            Decontamination Solution: For the final wipe-down, use a dilute, weak acid (e.g., 1% Acetic Acid) to neutralize the amine, followed by a water rinse. Do not use bleach initially, as it may react with the amine to form chloramines.

            Disposal & Waste Management

            Never dispose of this compound down the drain. The nitrile group poses an environmental hazard, and the amine disrupts pH.

            • Segregation: Collect in a dedicated "Organic Waste - Toxic/Corrosive" container.

            • Labeling: Explicitly list "3-(Aminomethyl)oxetane-3-carbonitrile" on the tag. Do not just write "Organic Waste."

            • Compatibility: Ensure the waste container does not contain strong oxidizers (Nitric acid, Peroxides) or concentrated strong acids, which could react with the oxetane or amine.

            References

            • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

            • Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide. (Referenced for Nitrile/Amine breakthrough data).

            • PubChem. (2023). Compound Summary: Oxetane-3-carbonitrile derivatives & Safety Data. National Library of Medicine.

            • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132).

            Sources

            ×

            Avertissement et informations sur les produits de recherche in vitro

            Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.